9-Anthraceneacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-anthracen-9-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-16(18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWMEKYIRKVEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288317 | |
| Record name | 9-Anthraceneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6624-23-3 | |
| Record name | 9-Anthraceneacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Anthraceneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
9-Anthraceneacetic acid chemical properties and structure
An In-depth Technical Guide to 9-Anthraceneacetic Acid: Structure, Properties, and Applications
Foreword
As a Senior Application Scientist, my experience is rooted in the practical application of chemical compounds to solve complex research problems. This compound is more than just a catalog chemical; it is a versatile tool whose utility is unlocked through a deep understanding of its fundamental characteristics. This guide is designed for fellow researchers, scientists, and drug development professionals, moving beyond simple data recitation to explain the causality behind its properties and the strategic choices in its application. We will explore its structural nuances, predictable reactivity, and sophisticated spectroscopic behavior, providing a framework for its effective use in your own work.
Molecular Structure and Stereochemistry
The functionality of this compound originates from its unique three-dimensional structure. It consists of a planar, polycyclic aromatic hydrocarbon (PAH) core—anthracene—with an acetic acid substituent at the C9 position. This meso-position is highly reactive, a key feature influencing its synthesis and chemical behavior.
The anthracene core itself is an aromatic system of three fused benzene rings. The carboxylic acid group is not coplanar with this aromatic system. X-ray crystallography studies have revealed that the plane of the carboxyl group is twisted at a significant dihedral angle of approximately 54.87 degrees relative to the anthracene plane.[1] This steric hindrance is a critical factor, influencing intermolecular interactions and crystal packing. In the solid state, molecules of this compound form centrosymmetric cyclic dimers through hydrogen bonding between their carboxylic acid groups.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for designing experiments, preparing solutions, and ensuring safe handling. The large, nonpolar anthracene backbone dictates its poor aqueous solubility, while the carboxylic acid group provides a handle for solubility in organic solvents and basic aqueous solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₀O₂ | [2][3][4] |
| Molecular Weight | 222.24 g/mol | [2][3][5] |
| Appearance | Yellow powder/solid | [3][6][7] |
| Melting Point | 213-218 °C | [6] |
| Boiling Point | 467.5 °C at 760 mmHg (Predicted) | [6] |
| Solubility | Water: Insoluble.[4][8] Organic Solvents: Soluble in DMSO, ethanol, and dimethylformamide (approx. 1 mg/mL).[4][8][9] | [4][8][9] |
| pKa | 3.65 (at 25°C) | [6] |
| LogP (Octanol/Water) | 3.8 | [3] |
| CAS Number | 723-62-6 | [2][4][5] |
Spectroscopic Profile: A Fingerprint for Identification
The spectroscopic properties of this compound are dominated by its extended aromatic system, making it an excellent candidate for UV-Vis and fluorescence spectroscopy.
UV-Visible Absorption
The UV-Vis spectrum in ethanol shows a characteristic maximum absorption (λmax) at approximately 253-254 nm.[4][5][9] This absorption corresponds to the π → π* electronic transitions within the conjugated anthracene ring system. The precise wavelength and molar absorptivity are solvent-dependent, a phenomenon that can be exploited for environmental sensing applications.
Fluorescence Spectroscopy
This compound is highly fluorescent, a property central to many of its applications.[7][8] When excited with UV light (e.g., 255 nm), it exhibits a characteristic emission spectrum with a primary maximum at around 411 nm in ethanol, often with additional vibronic structures (lower maxima) at approximately 388, 435, and 458 nm.
The fluorescence is exceptionally sensitive to the local environment. Both the emission intensity and wavelength can shift based on solvent polarity and concentration. At concentrations above 10⁻³ mol/L in ethanol, the spectrum shifts to the red and becomes a broad, structureless band, indicative of excimer formation or aggregation. This sensitivity is the basis for its use as a fluorescent probe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the structure and purity of the compound.
-
¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic protons on the anthracene core, typically in the 7.5-8.8 ppm range. A distinct singlet for the proton at the 10-position often appears far downfield. The carboxylic acid proton is also visible as a broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration (e.g., ~13.98 ppm).[10]
-
¹³C NMR: The carbon spectrum shows a series of signals for the aromatic carbons and a characteristic signal for the carboxyl carbon downfield.[3][11]
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.[12] Expect to see:
-
A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A sharp, strong C=O stretching band for the carbonyl of the carboxylic acid, usually around 1700 cm⁻¹.
-
Multiple C=C stretching bands for the aromatic rings in the 1400-1600 cm⁻¹ region.
-
C-H bending bands for the substituted aromatic ring below 900 cm⁻¹.
Chemical Synthesis and Reactivity
The synthesis of this compound can be approached through several well-established routes. The choice of method often depends on the available starting materials, scale, and desired purity.
Common Synthetic Pathways
-
Oxidation of 9-Anthraldehyde: A modern, efficient method involves the oxidation of 9-anthraldehyde. This reaction typically uses an oxidizing agent like sodium chlorite in the presence of a scavenger and a pH buffer to achieve high purity and yield.[13][14] This method is often preferred for industrial production due to its mild conditions and operational simplicity.[14]
-
Grignard Reaction: A classic approach involves the reaction of 9-bromoanthracene with magnesium to form a Grignard reagent, which is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, followed by acidic workup.[10][15]
The anthracene core can undergo electrophilic substitution, although the 9 and 10 positions are the most reactive. The carboxylic acid group can be converted to esters, amides, or acid chlorides, providing a versatile handle for synthesizing more complex derivatives.[5]
Key Applications and Mechanism of Action
The unique combination of a bulky, fluorescent aromatic group and a reactive carboxylic acid moiety makes this compound a valuable molecule in several scientific domains.
Chloride Channel Inhibition
The most prominent biological application of this compound is as a chloride channel blocker.[4][7] It has been shown to inhibit Ca²⁺-activated Cl⁻ currents (CaCCs) and specifically blocks the skeletal muscle-type chloride channel, ClC-1.[16][17] The malfunction of this channel is associated with myotonia, a condition characterized by muscle hyperexcitability.[16] By blocking the pore of the chloride channel, this compound alters the transmembrane ion flow, which in turn affects the cell's resting membrane potential. This inhibitory action makes it a critical pharmacological tool for studying ion channel function and related diseases.[4][16]
Fluorescent Probes and Materials Science
The compound's intrinsic fluorescence is utilized in several ways:
-
Building Block: It serves as a key precursor in the synthesis of luminescent materials, such as lanthanide complexes and organic light-emitting diodes (OLEDs).[4][8]
-
Analytical Reagent: Its fluorescence can be quenched or enhanced upon interaction with other molecules. This property is used in quantitative analyses, such as for detecting cationic surfactants.[7]
-
pH Indicator: The fluorescence properties can change with pH, allowing it to function as a pH indicator in certain contexts.[8]
Experimental Protocol: Synthesis via Oxidation
This protocol details a representative synthesis of this compound from 9-anthraldehyde. The causality for each step is explained to provide a deeper understanding of the process.
Objective: To synthesize and purify this compound with high purity.
Materials:
-
9-Anthraldehyde
-
Isopropanol (solvent)
-
2-Methyl-2-butene (chlorine scavenger)
-
Sodium dihydrogen phosphate (pH buffer)
-
Sodium chlorite (oxidizing agent)
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate (extraction solvent)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Reaction Setup:
-
In a reaction flask equipped with a magnetic stirrer, add 9-anthraldehyde (1 part by weight) and isopropanol (10 parts). Stir until dissolved.
-
Add 2-methyl-2-butene (0.5 parts). Causality: 2-Methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions with the aromatic ring.
-
Prepare a solution of sodium dihydrogen phosphate (1.1 parts) in water (3 parts) and add it to the flask. Causality: This creates a buffered acidic environment (pH ~4-5) which is optimal for the selective oxidation by sodium chlorite.
-
-
Oxidation:
-
Prepare a solution of sodium chlorite (0.7 parts) in water (3 parts).
-
Add the sodium chlorite solution dropwise to the reaction mixture while maintaining the temperature between 20-30°C. Causality: A slow, controlled addition prevents temperature spikes and minimizes byproduct formation.
-
After the addition is complete, stir the reaction at room temperature for 2 hours to ensure it goes to completion. Monitor by TLC.
-
-
Workup and Isolation:
-
Remove the isopropanol under reduced pressure using a rotary evaporator.
-
Adjust the pH of the remaining aqueous slurry to 1-2 with dilute hydrochloric acid. Causality: Protonating the carboxylate salt renders the this compound insoluble in water, causing it to precipitate.
-
Extract the product into an organic solvent like ethyl acetate (3 x 10 parts).
-
Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
-
Purification and Characterization:
-
Evaporate the organic solvent to yield the crude solid product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure yellow crystals.
-
Dry the final product under vacuum.
-
Confirm the identity and purity of the product using NMR, IR, and melting point analysis as described in Section 3. The purity should be >99% by HPLC.[14]
-
Safety and Handling
As with any chemical reagent, proper safety protocols are mandatory.
-
Hazard Identification: this compound is known to cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] It should be considered hazardous until more toxicological data is available.[9]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling the compound.[18] Work in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. In case of contact, flush eyes or skin with copious amounts of water.[18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.
Conclusion
This compound is a compound of significant scientific interest, bridging the fields of organic synthesis, materials science, and pharmacology. Its rigid, fluorescent anthracene core provides a stable and reportable scaffold, while the carboxylic acid group offers a point of chemical attachment and influences its solubility and biological interactions. A comprehensive understanding of its structural, spectroscopic, and chemical properties—as detailed in this guide—is the foundation for leveraging its full potential in research and development.
References
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Cheméo. (n.d.). Chemical Properties of 9-Anthracenecarboxylic acid (CAS 723-62-6). Retrieved from [Link]
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Solubility of Things. (n.d.). Anthracene-9-carboxylic acid. Retrieved from [Link]
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Patsnap. (n.d.). Synthesis method of 9-anthracene carboxylic acid. Eureka. Retrieved from [Link]
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PubChem. (n.d.). 9-Anthracenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 9-Anthracenecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
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LookChem. (n.d.). 9-Anthracenecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid.
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ResearchGate. (n.d.). Crystallographic and structural refinement parameters of 9-anthracene.... Retrieved from [Link]
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SpectraBase. (n.d.). 9-Anthracenecarboxylic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 9-Anthracenecarboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Retrieved from [Link]
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Fitzgerald, L. J., & Gerkin, R. E. (1997). Anthracene-9-carboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 53(1), 71-73. Retrieved from [Link]
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An In-depth Technical Guide to 9-Anthraceneacetic Acid Derivatives and Their Synthesis
Introduction: The Anthracene Scaffold in Modern Research
The rigid, planar, and highly conjugated system of anthracene has established it as a privileged scaffold in materials science and medicinal chemistry. Its inherent fluorescence, characterized by high quantum yields and sensitivity to the local environment, makes it an exceptional building block for chemosensors, organic light-emitting diodes (OLEDs), and biological probes. When functionalized at the C9 position with an acetic acid moiety, the resulting 9-anthraceneacetic acid and its derivatives gain a versatile handle for covalent attachment, solubility modulation, and interaction with biological targets.
This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound and its closely related derivatives. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and examine the applications that make these molecules vital tools for researchers, scientists, and drug development professionals. For comparative purposes and due to its extensive characterization in the literature, the closely related 9-anthracenecarboxylic acid will be used as a benchmark to illustrate the fundamental photophysical properties of this compound class.
Physicochemical and Spectroscopic Properties
The utility of anthracene derivatives is intrinsically linked to their physical and photophysical characteristics. The carboxylic or acetic acid group at the 9-position modulates the electronic properties of the anthracene core while providing a site for further chemical modification.
Core Physicochemical Properties
The properties of these compounds, such as melting point and solubility, are dictated by the crystalline packing and intermolecular forces, primarily hydrogen bonding from the carboxylic acid group and π-stacking of the anthracene rings.
| Property | 9-Anthracenecarboxylic Acid | Notes |
| CAS Number | 723-62-6 | [1] |
| Molecular Formula | C₁₅H₁₀O₂ | [2] |
| Molecular Weight | 222.24 g/mol | [2] |
| Appearance | Yellow powder/crystals | [3][4] |
| Melting Point | 213-217 °C | [1] |
| Solubility | Insoluble in water; soluble in ethanol, DMSO, DMF.[1][5] | The hydrophobic anthracene core dominates solubility. |
| pKa | ~3.65 (25 °C) | [4] |
Spectroscopic and Fluorescence Characteristics
The defining feature of 9-anthracene derivatives is their fluorescence. The emission is highly sensitive to solvent polarity, concentration, and the presence of quenchers. At dilute concentrations, these molecules typically exhibit a structured, anthracene-like emission spectrum. At higher concentrations (>10⁻³ M in ethanol), the spectrum can shift to a broad, structureless band due to the formation of excimers or ground-state dimers.[3][6]
| Parameter | 9-Anthracenecarboxylic Acid (in Ethanol) | Reference |
| λmax (Absorption) | 254 nm, 362 nm (in THF) | [1] |
| λex (Excitation) | 255 nm | |
| λem (Emission) | 411 nm (with lower maxima at 388, 435, 458 nm) |
This inherent fluorescence is the foundation for their use as derivatizing agents for HPLC analysis and as sensitive probes.[3]
Core Synthetic Methodologies
The synthesis of this compound and its derivatives hinges on the strategic functionalization of the anthracene C9 position. Below, we detail robust and field-proven synthetic routes.
Synthesis of 9-(Bromomethyl)anthracene: A Key Precursor
A common and crucial intermediate for producing this compound is 9-(bromomethyl)anthracene. This is typically achieved via the bromination of 9-methylanthracene or, more directly, from anthracene itself. A reliable method involves the reaction of anthracene with N-bromosuccinimide (NBS).
Caption: Workflow: Synthesis of 9-Bromoanthracene.
Protocol 1: Synthesis of 9-Bromoanthracene [7]
-
Dissolution: Dissolve anthracene (e.g., 5 g, 28.05 mmol) in chloroform (CHCl₃) in a round-bottom flask.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (4.99 g, 28.05 mmol) in portions while stirring vigorously. It is critical to protect the reaction from light to prevent unwanted side reactions.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12 hours.
-
Workup: Quench the reaction by adding water. Extract the product into dichloromethane (CH₂Cl₂).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Recrystallize the crude residue from anhydrous ethanol to yield 9-bromoanthracene as a green-yellow solid (Typical Yield: ~66%).[7]
Proposed Synthesis of this compound
While direct literature protocols for this compound are sparse, a robust and standard two-step method can be employed starting from a halomethyl precursor. This pathway involves a Kolbe nitrile synthesis followed by hydrolysis.
Caption: Proposed synthetic pathway for this compound.
Protocol 2: Proposed Synthesis of this compound
-
Step 1: Synthesis of 9-(Cyanomethyl)anthracene
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 9-(bromomethyl)anthracene in a mixture of ethanol and water (e.g., 4:1 ratio).
-
Cyanation: Add a slight molar excess (e.g., 1.1 equivalents) of sodium cyanide (NaCN). CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude nitrile.
-
-
Step 2: Hydrolysis to this compound
-
Setup: Combine the crude 9-(cyanomethyl)anthracene with an aqueous solution of sulfuric acid (e.g., 20-30%) or sodium hydroxide (e.g., 20%).
-
Hydrolysis: Heat the mixture to reflux for several hours until the nitrile is fully consumed (monitor by TLC).
-
Workup (Acid Hydrolysis): Cool the reaction mixture and pour it over ice. The solid this compound will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Workup (Base Hydrolysis): Cool the reaction mixture and acidify with concentrated HCl until the pH is ~1-2. The product will precipitate. Collect by filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid.
-
Alternative Route: Synthesis of 9-Anthracenecarboxylic Acid
For applications where a direct linkage to the anthracene ring is sufficient, 9-anthracenecarboxylic acid is an excellent alternative. A highly efficient and scalable method is the oxidation of 9-anthracenecarboxaldehyde.
Protocol 3: Synthesis of 9-Anthracenecarboxylic Acid from 9-Anthracenecarboxaldehyde [8][9]
-
Setup: In a reaction flask, add 9-anthracenecarboxaldehyde (e.g., 100g), isopropanol (1000g), and 2-methyl-2-butene (50g, acts as a chlorine scavenger).
-
Buffer Addition: Add a solution of sodium dihydrogen phosphate (113.5g) in water (300g) while stirring.
-
Oxidant Addition: Prepare a solution of sodium chlorite (68.6g) in water (300g). Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained between 20-30°C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Workup: Evaporate the solvent under reduced pressure. Adjust the pH of the remaining solution to 1-5 with a suitable acid (e.g., HCl).
-
Extraction & Purification: Extract the product with an organic solvent. Evaporate the organic phase to obtain 9-anthracenecarboxylic acid. This method provides high purity (>99%) and is suitable for industrial production.[9]
Synthesis of Key Derivatives
The true power of this compound lies in its utility as a synthon. The carboxylic acid moiety is readily converted into a variety of functional groups, most commonly esters and amides, to tune properties or conjugate the fluorophore to other molecules.
Esterification (Fischer-Tropsch Type)
Esterification is a fundamental method for creating fluorescent probes or labels. The Fischer esterification provides a direct route using an alcohol under acidic catalysis.
Caption: General workflow for Fischer Esterification.
Protocol 4: General Esterification of this compound
-
Setup: Dissolve this compound in a large excess of the desired alcohol (which also serves as the solvent).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is an equilibrium, so using excess alcohol drives it towards the product.
-
Workup: After cooling, neutralize the excess acid with a mild base like sodium bicarbonate solution. Extract the ester into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and purify by column chromatography on silica gel.
Amidation
Amide bond formation is critical for linking the anthracene scaffold to peptides, proteins, or amine-functionalized surfaces. While direct thermal amidation is possible, it requires harsh conditions. A more controlled approach uses coupling agents or boric acid catalysis.
Protocol 5: Boric Acid-Catalyzed Amidation
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1 equivalent), boric acid (1-5 mol%), and toluene.
-
Reagent Addition: Add the desired primary or secondary amine (e.g., 1.1 equivalents).
-
Reaction: Heat the mixture to reflux. Water is formed as a byproduct and is removed azeotropically by the Dean-Stark trap, driving the reaction to completion. Monitor the reaction until the theoretical amount of water is collected.
-
Workup: Cool the mixture and pour it into a non-polar solvent like hexanes to precipitate the amide product.
-
Purification: Collect the solid by filtration and wash with water to remove any residual boric acid. The product can be further purified by recrystallization.
Applications in Research and Drug Development
The unique combination of a versatile chemical handle and a sensitive fluorophore makes this compound derivatives powerful tools.
Fluorescent Labeling and Sensing
The high fluorescence quantum yield of the anthracene core allows these derivatives to be used as tags for quantifying carboxylic acids, alcohols, and amines via HPLC with fluorescence detection. The synthesis of an ester or amide derivative converts a non-fluorescent analyte into a highly detectable one.
Furthermore, the fluorescence of the anthracene moiety is often sensitive to its local environment, making its derivatives effective chemosensors. For instance, complexes of europium(III) with anthracene-9-carboxylic acid show enhanced luminescence that can be used to detect N-acetyl amino acids and nucleotides.[10]
Drug Development and Anticancer Agents
The planar aromatic system of anthracene is an effective DNA intercalator. This property has been exploited in the design of anticancer agents. While many potent agents are based on the anthracene-9,10-dione (anthraquinone) scaffold, functionalization with amido- and aminoacyl- side chains at various positions on the ring is a key strategy for modulating DNA binding affinity, sequence specificity, and cytotoxic potency. These side chains, often derived from carboxylic acid precursors, are critical for influencing the biological activity of the compounds.
Conclusion
This compound and its derivatives represent a class of molecules with significant utility, bridging the gap between materials science and biology. Their synthesis, rooted in fundamental organic transformations, provides access to a wide array of functional probes, sensors, and potential therapeutic agents. The ability to precisely tune their properties through derivatization of the acetic acid side chain ensures that the anthracene scaffold will remain a subject of intense research and a valuable tool for scientific discovery. By understanding the principles behind their synthesis and properties, researchers can effectively harness these compounds to address complex challenges in their respective fields.
References
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- Warner, T. C., & El-Bayoumi, M. A. (1974). The photophysics of anthracene-9-carboxylic acid and its esters. The Journal of Physical Chemistry, 78(24), 2449-2454.
- Liaoning Jingfan New Material Co ltd. (2021). Synthesis method of 9-anthracene carboxylic acid. CN113831237A.
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SpectraBase. (n.d.). 9-Anthracenecarboxylic acid. Retrieved January 12, 2026, from [Link]
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LookChem. (n.d.). 9-Anthracenecarboxylic acid. Retrieved January 12, 2026, from [Link]
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He, C., Guo, H., Peng, Q., Dong, S., & Li, F. (2017). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. Journal of Materials Chemistry C, 5(15), 3748-3755. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 9-Anthracenecarboxylic acid (CAS 723-62-6). Retrieved January 12, 2026, from [Link]
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SpectraBase. (n.d.). 9-Anthracenecarboxylic acid - Optional[1H NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]
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SpectraBase. (n.d.). 9-Anthracenecarboxylic acid - Optional[1H NMR] - Spectrum. Retrieved January 12, 2026, from [Link]
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He, C., et al. (2017). Supporting Information: Asymmetrical twisted anthracene derivatives.... The Royal Society of Chemistry. Retrieved from [Link]
- Zvarych, V. I., Stasevych, M. V., & Novikov, V. P. (2016). Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. Russian Journal of General Chemistry, 86(12), 2699-2703.
- Google Patents. (2019). Method for producing anthracene-9-carboxylic acid and reaction mixture. JP2019135203A.
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A Comprehensive Technical Guide to the Spectroscopic Properties of 9-Anthraceneacetic Acid
Introduction
9-Anthraceneacetic acid (9-AA), also known as 9-anthracenecarboxylic acid, is a fluorescent molecule of significant interest within the scientific community, particularly in the fields of biophysical chemistry and drug development.[1] Its rigid aromatic anthracene core imparts intrinsic fluorescence, while the carboxylic acid moiety provides a site for conjugation and sensitivity to the local chemical environment. These characteristics make 9-AA a valuable tool as a fluorescent probe to investigate molecular interactions, microenvironments, and physiological conditions.[1][2] This in-depth guide provides a comprehensive overview of the spectroscopic properties of this compound, detailing its absorption and emission characteristics, the profound influence of environmental factors, and standardized protocols for its characterization.
Photophysical Behavior: A Jablonski Perspective
The spectroscopic properties of this compound are governed by the transitions between its electronic energy states, a concept elegantly illustrated by the Jablonski diagram. Upon absorption of a photon with appropriate energy, the molecule is excited from its ground electronic state (S₀) to a higher singlet excited state (S₁ or S₂). The molecule then rapidly relaxes non-radiatively to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From the S₁ state, it can return to the ground state via several pathways:
-
Fluorescence: Radiative decay from the S₁ state to the S₀ state, emitting a photon. This is the primary process of interest for its application as a fluorescent probe.
-
Internal Conversion: Non-radiative decay to the S₀ state, dissipating energy as heat.
-
Intersystem Crossing: A non-radiative transition to the triplet state (T₁), from which it can return to the S₀ state via phosphorescence (radiative) or non-radiative decay.
The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed.[3][4]
Caption: Jablonski diagram illustrating the photophysical processes of this compound.
Absorption and Emission Spectra
The electronic absorption and fluorescence emission spectra are fundamental characteristics of this compound. The absorption spectrum reveals the wavelengths of light the molecule absorbs to become electronically excited, while the emission spectrum shows the wavelengths of light emitted as it relaxes back to the ground state.
Absorption Spectrum
The UV-visible absorption spectrum of this compound in ethanol typically exhibits a structured band in the region of 320-390 nm, which is characteristic of the anthracene chromophore.[5] Another more intense band is observed around 254 nm.[5] The exact positions and intensities of these absorption bands can be influenced by the solvent environment.[5]
Emission Spectrum
When excited at a wavelength within its absorption band (e.g., 363 nm), this compound exhibits a characteristic fluorescence emission.[5] In protic solvents like water and alcohols, the fluorescence spectrum is typically sharp and structured.[5] However, in aprotic solvents, a broad, structureless emission band is often observed around 470 nm.[5] The appearance of this broad band can also be dependent on the concentration of the solution.[1][5] In ethanol, the fluorescence lifetime has been measured to be approximately 3.66 ns.[5]
Environmental Effects on Spectroscopic Properties
The spectroscopic properties of this compound are highly sensitive to its local environment, a key feature that makes it a powerful fluorescent probe.[5] Factors such as solvent polarity, pH, and concentration can significantly alter its absorption and emission characteristics.
Solvent Polarity
The polarity of the solvent plays a crucial role in the photophysical behavior of 9-AA. In protic solvents, the formation of hydrogen bonds with the carboxylic acid group can restrict its rotational freedom, leading to a more structured fluorescence spectrum.[5] Conversely, in aprotic solvents, the absence of such interactions allows for greater conformational freedom, which can contribute to the appearance of a broad, red-shifted emission band.[5] This broad emission is often attributed to the formation of intramolecular charge transfer (ICT) states or excimers.
pH
The carboxylic acid moiety of this compound makes its fluorescence sensitive to changes in pH. The protonation state of the carboxyl group can influence the electronic distribution within the molecule, thereby affecting its absorption and emission properties. This pH dependence allows 9-AA to be used as a fluorescent pH indicator in certain ranges. The fluorescence intensity of anthracene-labeled polymers has been shown to be highly dependent on the pH of the aqueous solution.[6]
Concentration: Dimer and Excimer Formation
At higher concentrations, this compound has a propensity to form ground-state dimers through hydrogen bonding between the carboxylic acid groups, particularly in aprotic solvents.[5][7] These dimers can have distinct absorption characteristics.[5] Upon excitation, these dimers can lead to the formation of an "excimer" (excited dimer), which is responsible for a broad, structureless, and red-shifted fluorescence emission typically observed around 510 nm.[2][5]
The following table summarizes the key spectroscopic properties of this compound in different solvent environments.
| Property | Solvent | Value | Reference |
| Absorption Maxima (λabs) | Ethanol | ~254 nm, 333 nm, 345 nm | [5] |
| Emission Maximum (λem) | Ethanol | ~411 nm | [8] |
| Aprotic Solvents | ~470 nm (broad) | [5] | |
| Fluorescence Lifetime (τf) | Ethanol | 3.66 ns | [5] |
Experimental Protocols
Accurate characterization of the spectroscopic properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for performing UV-Visible absorption and fluorescence spectroscopy measurements.
Protocol for UV-Visible Absorption Spectroscopy
This protocol outlines the steps for obtaining the absorption spectrum of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the micromolar range (e.g., 1-10 µM).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 200-500 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.
Caption: Workflow for UV-Visible Absorption Spectroscopy of this compound.
Protocol for Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum of this compound.
Materials:
-
This compound solution (prepared as in the UV-Vis protocol)
-
Quartz fluorescence cuvettes (1 cm path length)
-
Fluorescence spectrophotometer
Procedure:
-
Solution Preparation: Use a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Spectrophotometer Setup: Turn on the fluorescence spectrophotometer and allow the lamp to warm up. Set the excitation wavelength (e.g., 363 nm) and the emission wavelength range (e.g., 380-600 nm). Set the excitation and emission slit widths.
-
Blank Measurement: Record a spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.
-
Sample Measurement: Place the cuvette containing the 9-AA solution in the sample holder and record the fluorescence emission spectrum.
-
Data Correction: If necessary, subtract the blank spectrum from the sample spectrum to correct for background signals.
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).
Protocol for Relative Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard.[3][4] Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a commonly used standard for the UV region, while anthracene in cyclohexane (Φf = 0.36) can also be used.[9]
Procedure:
-
Prepare Solutions: Prepare a series of solutions of both the this compound sample and the standard with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard * (Gradientsample / Gradientstandard) * (η2sample / η2standard)
Where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Applications in Research and Drug Development
The unique spectroscopic properties of this compound make it a versatile tool in various research applications:
-
Fluorescent Probe: Its sensitivity to the local environment allows it to be used as a probe to study the micro-polarity and viscosity of systems such as micelles, polymers, and biological membranes.[2][5]
-
pH Sensing: The pH-dependent fluorescence of 9-AA can be exploited for developing fluorescent pH sensors.
-
Quantitative Analysis: It can be used for the quantitative analysis of certain molecules, such as cationic surfactants, based on fluorescence quenching.[1]
-
Chloride Channel Blocker: 9-Anthracenecarboxylic acid is also known to be a chloride channel blocker, and its spectroscopic properties can be utilized in studies related to ion channel function.[1][10]
Conclusion
This compound is a fluorophore with rich and complex spectroscopic behavior. Its absorption and emission properties are intricately linked to its molecular structure and are highly responsive to its immediate surroundings. A thorough understanding of its photophysics, including the influence of solvent, pH, and concentration, is paramount for its effective application as a fluorescent probe in chemical and biological research. The standardized protocols provided in this guide offer a framework for the reliable and reproducible characterization of this important molecule, enabling researchers to harness its full potential in their scientific endeavors.
References
- Al-Soufi, W., et al. (2000). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Journal of Photochemistry and Photobiology A: Chemistry, 135(2-3), 139-147.
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SpectraBase. (n.d.). 9-Anthracenecarboxylic acid. Retrieved from [Link]
- Rowe, C. A., et al. (2019). Photodegradation of 9-Anthracenecarboxylic Acid Adsorbed on Silica Nanoparticles. The Journal of Physical Chemistry C, 123(4), 2269–2277.
-
Al-Soufi, W., et al. (2000). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. ResearchGate. Retrieved from [Link]
-
Castañeda-Guzman, R., et al. (2018). Absorption and Emission Spectra of Anthracene-9-Carboxylic Acid in Solution Within the Polarizable Continuum Model. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 9-Anthracenecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
- Hashidzume, M., et al. (2000). pH-Induced Fluorescence Quenching of Anthracene-Labeled Poly(2-vinylpyridine). Langmuir, 16(23), 8860–8864.
-
FAGSERVICE.UY. (n.d.). Anthracene -9-Carboxylic Acid for OLED Luminescent Material CAS 723-62-6 Fluorescent Probe. Retrieved from [Link]
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PubChem. (n.d.). 9-Anthracenecarboxylic acid. Retrieved from [Link]
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University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
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Roy, A., & Sarkar, N. (2014). Solvent effect on anthranilic acid spectroscopy. PubMed. Retrieved from [Link]
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Momiji, K., et al. (1999). Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments. ResearchGate. Retrieved from [Link]
-
Azab, H. A., et al. (2010). Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. PubMed. Retrieved from [Link]
- Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples.
-
Chao, J., et al. (2015). A new fluorescent enhanced probe based on (E)-9-(2-nitrovinyl)-anthracene for the detection of bisulfite anions and its practical application. PubMed. Retrieved from [Link]
-
Azab, H. A., et al. (2010). Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. ResearchGate. Retrieved from [Link]
-
Beilstein Journals. (2018). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Retrieved from [Link]
-
Refubium. (2013). The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions of a Model Aro. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. Retrieved from [Link]
-
Villegas-Navarro, A., et al. (1983). Comparison of UV and fluorescence spectrophotometry for the quantification of a potent myotonia inducer: anthracene-9-carboxylic acid, in plasma, urine, and saline perfusion fluids. PubMed. Retrieved from [Link]
-
Birks, J. B. (1976). Fluorescence quantum yield measurements. NIST Technical Series Publications. Retrieved from [Link]
-
NIST. (n.d.). 9-Anthracenecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) UV-vis spectra of 9-anthracenylmethyl acrylate before (top) and after (bottom) irradiation (365 nm); (b) UV-vis spectra of anthracene-9-carboxylic acid before (top) and after (bottom) the irradiation (365 nm). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Retrieved from [Link]
-
OMLC. (n.d.). Anthracene. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 9-Anthraceneacetic Acid in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 9-Anthraceneacetic acid (9-AA), a vital precursor and intermediate in various chemical syntheses and pharmaceutical research. Understanding the solubility of 9-AA in different organic solvents is paramount for its effective handling, purification, and application in drug development and material science. This document delves into the theoretical principles governing its solubility, presents available quantitative and qualitative data, and outlines experimental protocols for determining its solubility profile.
Introduction: The Significance of this compound Solubility
This compound, a derivative of the polycyclic aromatic hydrocarbon anthracene, possesses a unique molecular architecture that dictates its interactions with various solvent environments. Its planar anthracene core imparts significant hydrophobicity, while the carboxylic acid functional group introduces a degree of polarity and the potential for hydrogen bonding. This amphipathic nature results in a nuanced solubility profile, making the selection of an appropriate solvent a critical step in its practical applications. In drug development, for instance, solubility directly impacts bioavailability and the formulation of effective delivery systems. In organic synthesis, controlling the solubility of 9-AA is essential for reaction kinetics, product yield, and purification processes such as crystallization.
Physicochemical Properties Influencing Solubility
To comprehend the solubility of this compound, it is essential to first consider its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₂ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Melting Point | 213-217 °C | [1] |
| pKa | 3.65 (at 25 °C) | [1] |
| Appearance | Yellow solid/powder | [1] |
The relatively high melting point suggests strong intermolecular forces in the solid state. The pKa value, typical for a carboxylic acid, indicates that it will be predominantly in its protonated, less polar form in neutral and acidic solutions. The large, nonpolar anthracene ring system is the primary determinant of its generally low aqueous solubility.
Understanding the "Like Dissolves Like" Principle in the Context of 9-AA
The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the idea that substances with similar intermolecular forces are more likely to be miscible.
The Role of Polarity
The solubility of this compound is a balancing act between the nonpolar character of the anthracene backbone and the polar nature of the carboxylic acid group.
-
Nonpolar Solvents (e.g., Toluene, Benzene, Hexane): These solvents primarily interact through weak van der Waals forces. The large, nonpolar surface area of the anthracene rings favors interaction with these solvents.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide, Acetone): These solvents possess dipole moments and can engage in dipole-dipole interactions with the carboxylic acid group of 9-AA.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can interact with the carboxylic acid group of 9-AA through hydrogen bonding, which can significantly enhance solubility.
Hydrogen Bonding
The carboxylic acid moiety of 9-AA is capable of both donating a hydrogen bond (from the hydroxyl group) and accepting hydrogen bonds (at the carbonyl oxygen). This capability is crucial for its solubility in protic solvents like alcohols.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, a combination of qualitative descriptions and some quantitative values provides a useful starting point for solvent selection.
Table of Solubility Data for this compound
| Solvent | Solvent Type | Polarity Index | Solubility | Reference |
| Water | Polar Protic | 10.2 | Insoluble/Slightly Soluble | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Soluble (approx. 1 mg/mL; 100 mM) | [4][5] |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Soluble (approx. 1 mg/mL) | [4] |
| Ethanol | Polar Protic | 4.3 | Soluble (approx. 1 mg/mL; 10 mM) | [4][5] |
| Chloroform | Nonpolar | 4.1 | Soluble | [5] |
| Benzene | Nonpolar | 2.7 | Soluble | [5] |
| Hydronaphthalenes | Nonpolar | - | Soluble | [5] |
Note: The polarity index is a relative measure of a solvent's polarity.
Experimental Determination of Solubility: A Practical Workflow
For applications requiring precise knowledge of 9-AA solubility in a specific solvent system, experimental determination is often necessary. The following outlines a robust and reliable workflow.
The Shake-Flask Method: A Gold Standard
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for determining the solubility of this compound using the shake-flask method.
Analytical Quantification: UV-Vis Spectroscopy
UV-Vis spectroscopy is a convenient and often sufficiently accurate method for determining the concentration of 9-AA in the saturated solution, given its strong chromophore.
Protocol for Quantification by UV-Vis Spectroscopy
-
Preparation of a Standard Curve:
-
Prepare a series of standard solutions of 9-AA of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Measure the absorbance of the diluted filtrate from the shake-flask experiment at the same λmax.
-
Use the calibration curve to determine the concentration of 9-AA in the diluted sample.
-
-
Calculation of Solubility:
-
Account for the dilution factor to calculate the concentration of 9-AA in the original saturated solution. This value represents the solubility.
-
Factors Influencing the Solubility of this compound
Several external factors can influence the solubility of 9-AA:
-
Temperature: The solubility of solids in liquids generally increases with temperature. For endothermic dissolution processes, increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the forces between solvent molecules.
-
pH: In aqueous or mixed aqueous-organic systems, the pH will significantly impact the solubility of 9-AA. At pH values above its pKa (3.65), the carboxylic acid will be deprotonated to form the more polar and water-soluble carboxylate anion.
-
Solvent Composition in Binary Mixtures: The solubility of 9-AA in a mixture of solvents is not always a linear combination of its solubility in the individual solvents. Co-solvency effects can lead to synergistic or antagonistic solubility behavior.
Logical Framework for Solvent Selection
The choice of an appropriate solvent for this compound depends on the specific application. The following diagram illustrates a decision-making process for solvent selection.
Caption: Decision tree for selecting an appropriate solvent for this compound based on the intended application.
Conclusion and Future Perspectives
The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. While qualitative data provides a general framework for solvent selection, for many research and development applications, precise, experimentally determined quantitative solubility data is indispensable. The methodologies outlined in this guide provide a robust framework for obtaining such data. Future research efforts should focus on generating a comprehensive database of quantitative solubility data for 9-AA in a wider range of pharmaceutically and industrially relevant solvents at various temperatures. Such data would be invaluable for the development of predictive solubility models and would further accelerate the application of this important chemical compound.
References
-
Thermo Fisher Scientific. (n.d.). Anthracene-9-carboxylic acid, 98+%. Retrieved from [Link]
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A Technical Guide to the Fluorescence Quantum Yield of 9-Anthraceneacetic Acid and Its Derivatives
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
9-Anthraceneacetic acid (9-AA) and its derivatives are powerful fluorescent tools utilized in a myriad of scientific applications, from probing biological membranes to serving as building blocks in advanced materials. The efficacy of these molecules is fundamentally governed by their fluorescence quantum yield (Φf), a measure of their efficiency in converting absorbed light into emitted fluorescence. A high quantum yield is often a prerequisite for applications requiring high sensitivity. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the quantum yield of 9-AA. It moves beyond a simple recitation of facts to explain the core principles, the causality behind experimental choices, and the intricate factors—such as solvent polarity, pH, concentration, and structural modifications—that modulate fluorescence efficiency. We present a detailed, field-proven protocol for the accurate measurement of relative quantum yield, complete with self-validating steps to ensure data integrity. This document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize and optimize the fluorescent properties of this compound derivatives in their work.
Section 1: The Foundation: Understanding Fluorescence Quantum Yield (Φf)
Definition and Significance
The fluorescence quantum yield (Φf) is the direct measure of a fluorophore's emission efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2]
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
A value of 1.0 represents perfect fluorescence, where every absorbed photon results in an emitted photon, while a value of 0 indicates the absence of fluorescence. In practice, the quantum yield provides the probability that an excited state molecule will deactivate through fluorescence rather than through other non-radiative pathways.[2] For researchers, a higher quantum yield translates to brighter probes, enabling higher sensitivity in assays, lower limits of detection, and improved signal-to-noise ratios in cellular imaging and other analytical applications.
The Jablonski Diagram: Visualizing Competing De-excitation Pathways
To truly grasp quantum yield, one must understand the electronic and vibrational transitions that occur when a molecule interacts with light. The Jablonski diagram provides a powerful visual model for these processes. When a molecule absorbs a photon, an electron is promoted from the ground electronic state (S₀) to a higher singlet excited state (S₁, S₂, etc.). The excited state is, however, fleeting. The molecule must return to the ground state, and it has several competing pathways to do so.
-
Fluorescence: The desired pathway for many applications. The molecule relaxes from the lowest excited singlet state (S₁) to the ground state (S₀) by emitting a photon. This process is relatively fast, occurring on the nanosecond timescale.[3]
-
Vibrational Relaxation & Internal Conversion (IC): These are non-radiative processes where the molecule loses energy as heat to its surroundings without emitting light.[2][3] These are typically much faster than fluorescence.
-
Intersystem Crossing (ISC): A process where the electron spin inverts, and the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). From the triplet state, it can return to the ground state via phosphorescence (light emission, much slower than fluorescence) or non-radiative decay.[3]
The quantum yield is determined by the rate constants of these competing pathways. Fluorescence (rate constant kf) is in direct competition with the sum of all non-radiative decay rates (knr), including internal conversion and intersystem crossing.
Φf = kf / (kf + knr)
Therefore, any factor that increases the rate of non-radiative decay will inherently decrease the fluorescence quantum yield.
Caption: A step-by-step workflow for the comparative measurement of fluorescence quantum yield.
Section 4: Key Factors Influencing the Quantum Yield of 9-AA and Derivatives
The quantum yield of an anthracene derivative is not an immutable property; it is highly sensitive to its environment and structure. Understanding these influences is paramount for designing experiments and interpreting results.
The Role of the Microenvironment: Solvent Effects
Solvent polarity and the ability to form hydrogen bonds can dramatically alter the de-excitation pathways of 9-AA. [4][5]The electronic distribution of the excited state is often different from the ground state. Polar solvents can stabilize a more polar excited state, which can alter the energy gap between the S₁ and S₀ states and influence the rates of radiative and non-radiative decay.
Studies on 9-anthracenecarboxylic acid (ANCA) have shown that its spectral properties are very sensitive to the nature of the medium. [4]* Aprotic Solvents: In many aprotic solvents, ANCA displays a broad, structureless fluorescence emission. [4][6]* Protic Solvents: In protic solvents like ethanol or water, the fluorescence spectrum can become sharper and more structured, resembling that of unsubstituted anthracene. [4]This is often due to specific hydrogen-bonding interactions between the solvent and the carboxylic acid group.
These interactions can also promote or inhibit non-radiative decay pathways. For many aromatic molecules, an increase in solvent polarity leads to a decrease in quantum yield due to enhanced rates of non-radiative decay. [7]
| Solvent Class | Example Solvents | Expected Spectral Feature for ANCA | General Effect on Quantum Yield |
|---|---|---|---|
| Non-polar Aprotic | Hexane, Toluene | Structured, anthracene-like emission | Generally higher |
| Polar Aprotic | Acetonitrile, THF | Broad, structureless emission | Can be lower due to stabilization of charge-transfer states |
| Polar Protic | Ethanol, Methanol, Water | Sharper, structured emission due to H-bonding | Variable; can be quenched or enhanced depending on the specific interactions |
This table summarizes general trends observed for ANCA and related fluorophores based on published studies. [5]
pH and the Ionization State
The carboxylic acid group of 9-AA is a pH-sensitive handle. In acidic to neutral solutions, the group is primarily in its protonated –COOH form. In alkaline solutions, it becomes deprotonated to form the carboxylate anion –COO⁻. This change in ionization state directly impacts the electronic structure of the entire fluorophore. [8]For instance, the deprotonated form is more electron-rich, which can alter the energy of the excited states and the efficiency of fluorescence. It has been observed that the fluorescence of anthracene-labeled polymers can be significantly quenched at low pH. [9]This acid-base equilibrium is a critical parameter to control in any experiment involving 9-AA in aqueous or protic media. [4][5]
Concentration Effects: Aggregation and Excimer Formation
At low concentrations (<10⁻⁵ M), 9-AA typically exists as a monomer, and its fluorescence spectrum is characteristic of the isolated molecule. [10][11]However, as the concentration increases, intermolecular interactions become significant.
-
Dimerization: 9-AA can form hydrogen-bonded dimers, which have different photophysical properties than the monomer. [6]* Excimer Formation: An excimer ("excited dimer") can form when an excited-state monomer interacts with a ground-state monomer. This results in a new, broad, red-shifted emission band with no corresponding ground-state absorption feature. [4] These aggregation phenomena often lead to fluorescence quenching or the appearance of new emission bands, which complicates the interpretation of quantum yield and can lead to erroneous measurements if not properly controlled by working at dilute concentrations. [10]
Structural Modifications: The Effect of Substituents
The synthetic versatility of the anthracene core allows for the creation of a vast library of derivatives with tailored properties. The electronic nature and position of substituents are arguably the most powerful tools for tuning quantum yield. [3][8]
-
Electronic Effects: Electron-donating groups (e.g., -NH₂, -OR) generally increase the electron density of the π-system and can enhance fluorescence quantum yield. [8]Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) can decrease it by promoting intersystem crossing or other non-radiative pathways. [8][12]For example, studies on 9,10-disubstituted anthracenes showed that thiophene substituents significantly decreased the quantum yield compared to phenyl groups. [13]* Steric Effects (Rigidity): Bulky substituents, particularly at the 9 and 10 positions, can create steric hindrance that prevents the close packing of molecules in the solid state or in aggregates. This can suppress self-quenching and lead to higher quantum yields in condensed phases. [14]Furthermore, substituents that increase the overall rigidity of the molecule can decrease energy loss through vibrational motions, thereby increasing the quantum yield.
Caption: Key factors influencing the quantum yield (Φf) and spectral properties of 9-AA derivatives.
Section 5: Conclusion and Future Outlook
The fluorescence quantum yield of this compound and its derivatives is a complex, multi-factorial property. It is not merely an intrinsic value but a dynamic parameter that reflects the delicate interplay between molecular structure and the surrounding environment. For researchers in drug development and materials science, a thorough understanding of these factors is not academic—it is essential for the rational design of fluorescent probes, the development of robust analytical assays, and the correct interpretation of experimental data. By employing rigorous, self-validating measurement protocols and maintaining careful control over experimental variables such as solvent, pH, and concentration, scientists can harness the full potential of these versatile fluorophores. As new derivatives are synthesized, the principles outlined in this guide will continue to serve as a foundational framework for predicting, measuring, and optimizing their photophysical performance for the next generation of scientific discovery.
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DeRose, P. C. (n.d.). Tutorial: Measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples. Arizona State University. [Link]
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(n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]
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Larsen, C. B., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Semantic Scholar. [Link]
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The Multifaceted Mechanism of 9-Anthraceneacetic Acid as a Chloride Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Anthraceneacetic acid (9-AAA), also known as 9-anthracenecarboxylic acid (9-AC), is a well-established antagonist of chloride channels, pivotal in dissecting the physiological roles of these channels and as a potential therapeutic agent. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of 9-AAA as a chloride channel blocker. We will delve into its interactions with various chloride channel subtypes, the structural determinants of its inhibitory activity, and the downstream cellular consequences of channel blockade. Furthermore, this guide will present key experimental methodologies for characterizing the effects of 9-AAA, offering a robust framework for researchers in the field.
Introduction to this compound and its Significance
Chloride channels are integral membrane proteins that facilitate the transport of chloride ions across cellular membranes, playing a critical role in a myriad of physiological processes including cell volume regulation, transepithelial transport, and the regulation of electrical excitability.[1][2] Dysregulation of chloride channel function is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[3][4]
This compound, a derivative of anthracene, has emerged as a valuable pharmacological tool for studying these channels. Its ability to inhibit a range of chloride channels has allowed for the elucidation of their functions in various cell types and tissues.[5][6] While not perfectly selective, its well-characterized effects make it a foundational compound in the study of chloride channel pharmacology.[3]
The Core Mechanism: A Tale of Blockade and Modulation
The inhibitory action of 9-AAA on chloride channels is not a simple "plug-in-the-pore" mechanism but rather a complex interplay of factors including the specific channel subtype, the transmembrane voltage, and the presence of other ions.
Direct Pore Occlusion and Voltage Dependence
A primary mechanism of action for 9-AAA is the direct blockade of the chloride ion conduction pathway. Computational modeling and mutagenesis studies on the ClC-1 skeletal muscle chloride channel have identified putative binding cavities within the channel pore.[7] It is hypothesized that 9-AAA interacts with specific amino acid residues, such as K231, R421, and F484, thereby physically obstructing the passage of chloride ions.[7]
The blockade by 9-AAA is often voltage-dependent. For instance, with the TMEM16B/anoctamin2 calcium-activated chloride channel (CaCC), 9-AAA causes a more pronounced block of outward currents as the membrane becomes more depolarized.[8] This suggests that the binding of 9-AAA to its site within the pore is influenced by the membrane's electrical field.
The Crucial Role of the Carboxylate Group
The negatively charged carboxylate group of 9-AAA is a key determinant of its blocking activity. Studies comparing 9-AAA with its non-charged analogue, anthracene-9-methanol (A9M), have demonstrated that the negative charge is essential for the voltage-dependent block and for inducing a potentiation of tail currents in TMEM16B channels.[8] This indicates an electrostatic interaction between the carboxylate group and positively charged residues within the channel pore or its vestibule.
Competition with Chloride Ions
Evidence suggests that 9-AAA may compete with chloride ions for a binding site within the channel. In studies on the motor protein prestin, which is sensitive to chloride channel blockers, the inhibitory effect of 9-AAA was found to be chloride-sensitive.[9] This competitive interaction further supports the notion of a direct interaction within the ion conduction pathway.
Differential Effects on Chloride Channel Subtypes
9-AAA exhibits varying degrees of affinity and efficacy for different types of chloride channels.
-
ClC-1 Channels: 9-AAA is a well-documented blocker of ClC-1 channels, which are crucial for the repolarization of skeletal muscle cells.[7][9] Its inhibition of these channels can induce myotonia, a condition characterized by muscle stiffness.[9]
-
Calcium-Activated Chloride Channels (CaCCs): 9-AAA is widely used to identify and block CaCCs in various cell types, including smooth muscle and epithelial cells.[5] Its effects on these channels can be complex, sometimes leading to both inhibition and potentiation of currents depending on the conditions.[8]
-
Other Channels and Proteins: Beyond canonical chloride channels, 9-AAA has been shown to affect other proteins. Notably, it interacts with prestin, a protein involved in the electromotility of cochlear outer hair cells, reducing its function in a chloride-sensitive manner.[9][10]
The following diagram illustrates the proposed general mechanism of 9-AAA action:
Caption: Proposed mechanism of 9-AAA as a chloride channel blocker.
Quantitative Analysis of 9-AAA Activity
The inhibitory potency of 9-AAA is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary significantly depending on the channel subtype, experimental conditions, and the membrane potential.
| Channel/Current | Cell Type/System | IC50 (µM) | Voltage Dependence | Reference |
| Spontaneous Transient Inward Currents | Rabbit Portal Vein Smooth Muscle Cells | 90 (+50 mV) | Yes | [11] |
| Spontaneous Transient Inward Currents | Rabbit Portal Vein Smooth Muscle Cells | 300 (-50 mV) | Yes | [11] |
| Caffeine-Evoked CaCCs | Rabbit Portal Vein Smooth Muscle Cells | 650 | - | [11] |
| Prestin-associated Charge Movement | Guinea-pig Outer Hair Cells | 79 ± 14 (reduced intracellular Cl-) | - | [9] |
| Calcium-activated Chloride Current | Canine Ventricular Myocytes | ~160 | - | [12] |
Experimental Protocol: Characterizing 9-AAA Effects using Patch-Clamp Electrophysiology
The gold standard for investigating the effects of ion channel blockers like 9-AAA is the patch-clamp technique. This method allows for the direct measurement of ion currents flowing through channels in the cell membrane.
Principle
A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell. This "gigaseal" electrically isolates a small patch of the membrane, allowing for the precise control of the membrane potential and the recording of minute ionic currents.
Step-by-Step Methodology (Whole-Cell Configuration)
-
Cell Preparation: Culture the cells of interest (e.g., HEK 293 cells transfected with the chloride channel of interest) on glass coverslips.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the appropriate intracellular solution.
-
Solutions: Prepare extracellular and intracellular solutions with ionic compositions that isolate the chloride currents of interest. For example, cation channels can be blocked with specific inhibitors.
-
Approaching the Cell: Under a microscope, carefully guide the micropipette to the surface of a target cell.
-
Giga-seal Formation: Apply gentle suction to the pipette to form a high-resistance seal ( >1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing for electrical access to the entire cell.
-
Data Acquisition:
-
Apply a series of voltage steps (a voltage protocol) to the cell and record the resulting currents using a patch-clamp amplifier and data acquisition software.
-
Establish a stable baseline recording of the chloride current in the absence of 9-AAA.
-
Perfuse the cell with an extracellular solution containing a known concentration of 9-AAA.
-
Record the currents in the presence of the blocker.
-
Perform a "washout" by perfusing with the control extracellular solution to check for the reversibility of the block.
-
-
Data Analysis: Analyze the recorded currents to determine the extent of inhibition, voltage dependence, and other kinetic parameters.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for patch-clamp analysis of 9-AAA.
Beyond Blockade: Other Cellular Effects of 9-AAA
It is crucial for researchers to be aware that the effects of 9-AAA may not be limited to chloride channel blockade. For instance, in cultured human airway epithelial cells, 9-AAA has been shown to inhibit the incorporation of fatty acids into phospholipids, suggesting that chloride conductance may play a role in lipid metabolism.[13] These off-target effects should be considered when interpreting experimental results.
Conclusion and Future Directions
This compound remains an indispensable tool in the study of chloride channels. Its multifaceted mechanism of action, involving direct pore blockade, voltage dependence, and interactions with specific channel domains, provides a rich area for further investigation. While its lack of absolute specificity necessitates careful experimental design and interpretation, its well-documented effects provide a solid foundation for exploring the roles of chloride channels in health and disease.
Future research will likely focus on developing more selective derivatives of 9-AAA and on using a combination of advanced techniques, such as cryo-electron microscopy and molecular dynamics simulations, to gain a more detailed, atomic-level understanding of its interaction with chloride channels. Such studies will undoubtedly pave the way for the development of novel therapeutics targeting these crucial ion channels.
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The chloride-channel blocker 9-anthracenecarboxylic acid reduces the nonlinear capacitance of prestin-associated charge movement. European Journal of Neuroscience. [Link][9][10]
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Mapping ligand binding pockets in chloride ClC-1 channels through an integrated in silico and experimental approach using anthracene-9-carboxylic acid and niflumic acid. British Journal of Pharmacology. [Link][7]
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The chloride-channel blocker 9-anthracenecarboxylic acid reduces the nonlinear capacitance of prestin-associated charge movement. European Journal of Neuroscience. [Link][9]
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The chloride channel blocker anthracene 9-carboxylate inhibits fatty acid incorporation into phospholipid in cultured human airway epithelial cells. Biochemical Journal. [Link][13]
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9-Anthracene carboxylic acid is more suitable than DIDS for characterization of calcium-activated chloride current during canine ventricular action potential. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link][12]
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Multiple effects of anthracene-9-carboxylic acid on the TMEM16B/anoctamin2 calcium-activated chloride channel. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link][8]
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An In-Depth Technical Guide to the Photophysical Properties of 9-Anthraceneacetic Acid
Introduction
9-Anthraceneacetic acid (9-AAA), also known as 9-anthroic acid, is a fluorescent molecule belonging to the family of anthracene derivatives.[1] Its rigid, planar aromatic structure gives rise to distinct and environmentally sensitive photophysical properties, making it a valuable tool in various scientific disciplines. Researchers in materials science, biochemistry, and drug development utilize 9-AAA as a fluorescent probe to investigate microenvironments, quantify analytes, and understand molecular interactions.[2][3]
This guide provides a comprehensive overview of the core photophysical characteristics of this compound. We will delve into its absorption and emission behavior, the critical factors that modulate its fluorescence, and the advanced photophysical phenomena it exhibits. Furthermore, this document offers detailed, field-proven experimental protocols for the accurate characterization of its properties, aimed at empowering researchers to effectively harness the capabilities of this versatile fluorophore.
Fundamental Photophysical Properties
The interaction of this compound with light is governed by the electronic structure of its anthracene core. The processes of absorption and subsequent emission of photons are highly characteristic and form the basis of its utility.
Absorption Spectroscopy
This compound exhibits a characteristic UV-visible absorption spectrum derived from the π→π* electronic transitions of the anthracene moiety. The spectrum typically shows well-resolved vibronic bands. The most prominent band is centered around 254 nm, with other structured bands appearing in the 320-390 nm range.[4] These absorption characteristics are crucial for selecting the appropriate excitation wavelength to induce fluorescence.
Fluorescence Spectroscopy
Upon excitation with UV light, 9-AAA relaxes to the ground state by emitting a photon, a process known as fluorescence.
-
Emission Spectrum: The fluorescence emission spectrum is typically structured and appears as a mirror image of the absorption bands at longer wavelengths (a phenomenon known as the mirror-image rule). In ethanol, the primary emission maximum (λem) is observed at approximately 411 nm, with lower intensity maxima at 388 nm, 435 nm, and 458 nm.[5]
-
Stokes Shift: The difference in wavelength between the absorption maximum (λabs) and the emission maximum (λem) is the Stokes shift. A sufficiently large Stokes shift is advantageous as it minimizes the overlap between absorption and emission spectra, simplifying detection and reducing inner-filter effects in experimental setups.
Jablonski Diagram for this compound
The electronic and photophysical transitions of 9-AAA can be visualized using a Jablonski diagram, which illustrates the processes of absorption, vibrational relaxation, internal conversion, fluorescence, and intersystem crossing.
Caption: Jablonski diagram illustrating the key photophysical processes for this compound.
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[6][7] This parameter is highly dependent on the molecular environment. For instance, the quantum yield of the parent molecule, anthracene, is 0.27 in ethanol and 0.36 in cyclohexane, highlighting the influence of the solvent.[8]
Fluorescence Lifetime (τ)
The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This property is intrinsic to the fluorophore but can also be modulated by its environment. The fluorescence lifetime of 9-AAA in ethanol has been reported to be approximately 3.66 ns.[4]
Factors Influencing Photophysical Behavior
The photophysical properties of this compound are not static; they are exquisitely sensitive to the molecule's immediate surroundings. Understanding these influences is paramount for designing robust experiments and correctly interpreting results.
Solvent Effects (Solvatochromism)
The polarity and protic/aprotic nature of the solvent can significantly alter the absorption and emission spectra.[4][9]
-
Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the carboxylic acid group. This interaction can stabilize the ground and excited states differently, often leading to sharper, more structured fluorescence spectra.[4]
-
Aprotic Solvents (e.g., acetonitrile, cyclohexane): In aprotic media, intermolecular hydrogen bonding between 9-AAA molecules can occur, leading to the formation of ground-state dimers.[4] This can result in broader, less structured emission spectra.[4] Generally, as solvent polarity decreases, a broad fluorescence band around 470 nm may be observed.[4]
pH Dependence
The carboxylic acid moiety of 9-AAA has a pKa of approximately 3.65.[3] This means that the protonation state of the molecule is dependent on the pH of the medium, leading to distinct spectroscopic signatures for the protonated (acid) and deprotonated (carboxylate) forms. This property allows 9-AAA to be used as a pH-sensitive fluorescent probe.
Caption: pH-dependent equilibrium of this compound.
Concentration Effects: Dimer and Excimer Formation
The fluorescence of 9-AAA is strongly dependent on its concentration.[2][3]
-
Low Concentrations (< 10⁻⁵ M): At very low concentrations, the molecule exists primarily as a monomer, and the spectrum displays the characteristic structured, anthracene-like fluorescence.[2][3]
-
High Concentrations (> 10⁻³ M): As the concentration increases, molecules in the ground state can form hydrogen-bonded dimers.[4] Furthermore, an excited-state monomer can interact with a ground-state monomer to form an "excimer" (excited-state dimer).[10] This excimer state is lower in energy and results in a broad, structureless, and significantly red-shifted emission band, typically around 510 nm.[4] The formation of excimers provides a sensitive mechanism for probing molecular proximity and aggregation.
Photophysical Data Summary
| Property | Value / Range | Conditions | Reference |
| Absorption Maxima (λabs) | ~254 nm, 320-390 nm | General | [4] |
| Emission Maximum (λem) | ~411 nm | Ethanol | [5] |
| Fluorescence Lifetime (τ) | 3.66 ns | Ethanol | [4] |
| pKa | ~3.65 | 25°C | [3] |
| Monomer Emission | Structured, ~411 nm | Dilute Solution (<10⁻⁵ M) | [2][3] |
| Excimer Emission | Broad, ~510 nm | Concentrated Solution | [4] |
Experimental Protocols & Methodologies
Accurate and reproducible characterization of 9-AAA's photophysical properties requires meticulous experimental technique.
Relative Fluorescence Quantum Yield (ΦF) Determination
The comparative method is the most common and reliable approach for determining the ΦF of a sample.[11] It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.
Causality: This method is chosen for its accessibility, as it can be performed on a standard fluorometer.[6][12] The core principle relies on the assumption that if two solutions (sample and standard) have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[11] Any difference in their integrated fluorescence intensity is therefore directly proportional to the difference in their quantum yields.
Step-by-Step Protocol:
-
Standard Selection: Choose a quantum yield standard with absorption and emission properties similar to 9-AAA. Anthracene in cyclohexane (ΦF = 0.36) is a suitable choice.[8]
-
Solvent Purity: Use high-purity, spectroscopy-grade solvents to avoid interference from fluorescent impurities.
-
Concentration Series: Prepare a series of dilutions for both the 9-AAA sample and the anthracene standard in the same solvent.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 357 nm).
-
Self-Validation: Ensure all absorbance values are kept below 0.1 to minimize inner-filter effects and maintain a linear relationship between absorbance and concentration.[11]
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each solution using a fluorometer, ensuring identical instrument settings (e.g., excitation/emission slit widths, detector voltage) for both the sample and standard.
-
Excite all samples at the same wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Correct the recorded emission spectra for the instrument's wavelength-dependent response.
-
Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the 9-AAA sample and the standard.
-
The plot should yield a straight line for each series. Determine the gradient (slope) of each line (m_sample and m_std).
-
-
Quantum Yield Calculation: Calculate the quantum yield of the sample (ΦF_sample) using the following equation:[11]
ΦF_sample = ΦF_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
ΦF is the quantum yield.
-
m is the gradient of the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent used for the sample and standard. (If the same solvent is used, this term cancels out).
-
Workflow Diagram:
Caption: Workflow for relative fluorescence quantum yield determination.
Fluorescence Lifetime (τ) Measurement
Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond to picosecond range.[13][14][15]
Causality: TCSPC is a digital counting technique that measures the arrival time of individual photons relative to a pulsed excitation source.[16] By repeating this process millions of times, it reconstructs a high-resolution histogram of photon arrival times, which represents the fluorescence decay curve. Its high sensitivity and temporal precision make it the preferred method.[15]
Step-by-Step Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) with an excitation wavelength appropriate for 9-AAA (e.g., ~375 nm) and a sensitive single-photon detector (e.g., a photomultiplier tube, PMT).
-
Sample Preparation: Prepare a dilute solution of 9-AAA (absorbance < 0.1 at the excitation wavelength) in the solvent of interest. Deoxygenate the solution by bubbling with nitrogen or argon gas to prevent quenching by molecular oxygen.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a light-scattering solution (e.g., a dilute suspension of non-dairy creamer or silica) in place of the sample. The IRF represents the system's time response and is crucial for accurate data analysis.
-
Data Acquisition:
-
Acquire the fluorescence decay histogram for the 9-AAA sample.
-
Self-Validation: Adjust the data collection rate to be less than 5% of the laser repetition rate to avoid "pile-up" artifacts, where more than one photon is detected per excitation cycle.
-
Collect data until the peak channel has accumulated at least 10,000 counts to ensure good statistical precision.
-
-
Data Analysis:
-
Use specialized software to perform an iterative reconvolution of the IRF with a theoretical decay model (e.g., a single or multi-exponential function).
-
Fit the reconvolved model to the experimental fluorescence decay data.
-
The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value, which should be close to 1.0 for a good fit. The fitting process yields the fluorescence lifetime(s) (τ).
-
Applications in Research and Drug Development
The unique photophysical properties of this compound make it a versatile tool in several advanced applications.
-
Fluorescent Probes: Its sensitivity to solvent polarity, pH, and aggregation makes it an excellent probe for studying the microenvironments of biological systems like cell membranes and protein binding sites.[17][18][19]
-
Quantitative Analysis: 9-AAA can be used for the quantitative analysis of certain analytes, such as cationic surfactants. The interaction can lead to the formation of non-fluorescent complexes, causing a quenching of fluorescence that is proportional to the analyte concentration.[2][3]
-
Drug Delivery and Materials Science: The tendency of anthracene derivatives to undergo photodimerization has been explored for creating photoresponsive materials and drug delivery systems.[20]
-
Chloride Transport Inhibition: Beyond its fluorescent properties, 9-AAA is also known as a chloride channel blocker and is used in physiological research.[2][3]
Conclusion
This compound is a powerful fluorophore characterized by its structured absorption and emission spectra, environmental sensitivity, and propensity for excimer formation. A thorough understanding of its fundamental photophysical properties and the factors that influence them—namely solvent, pH, and concentration—is essential for its effective application. By employing rigorous, well-validated experimental protocols such as those detailed in this guide, researchers can confidently characterize 9-AAA and leverage its unique fluorescent capabilities to advance investigations in chemistry, biology, and materials science.
References
-
Time-correlated single photon counting (TCSPC). (n.d.). Friedrich Schiller University Jena. Retrieved January 12, 2026, from [Link]
-
Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. (n.d.). HORIBA. Retrieved January 12, 2026, from [Link]
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Abdel-Mottaleb, M. S. A., et al. (2005). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Journal of Photochemistry and Photobiology A: Chemistry, 174(1), 1-8.
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What is Time Correlated Single Photon Counting? (2025). ID Quantique. Retrieved January 12, 2026, from [Link]
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Time-Correlated Single Photon Counting. (n.d.). AUREA Technology. Retrieved January 12, 2026, from [Link]
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Time-Correlated Single Photon Counting. (n.d.). Becker & Hickl GmbH. Retrieved January 12, 2026, from [Link]
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Ramesan, S., Vyas, S., & Abid, A. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies. Retrieved January 12, 2026, from [Link]
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Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS, University of Postdam. Retrieved January 12, 2026, from [Link]
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Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2007). Journal of Visualized Experiments. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine, Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
The effect of solvents on the spectroscopic properties of ANCA (2.0 × 10⁻⁶ M). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. (2000). R Discovery. Retrieved January 12, 2026, from [Link]
-
Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Absorption and Emission Spectra of Anthracene-9-Carboxylic Acid in Solution Within the Polarizable Continuum Model. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
-
9-Anthracenecarboxylic acid. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
- Ibrahim, M. K. (2021). Effect of Solvent on Fluorescence Spectrum of Anthracene. Iraqi Journal of Applied Physics Letters, 9(1).
-
9-Anthracenecarboxylic acid. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
-
9-Anthracenecarboxylic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Liu, X., et al. (2022). An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. Molecules, 27(15), 4989.
-
Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. (2016). PubMed. Retrieved January 12, 2026, from [Link]
-
Formation of Highly Emissive Anthracene Excimers for Aggregation-Induced Emission/Self-Assembly Directed (Bio)imaging. (2022). ACS Nano. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- A kind of synthetic method of 9-anthracenecarboxylic acid. (2021). Google Patents.
- Ramamurthy, V. (2021). Anthracene excimer. Chemistry LibreTexts.
-
Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Anthracene. (n.d.). Oregon Medical Laser Center. Retrieved January 12, 2026, from [Link]
-
Excimer-induced high-efficiency fluorescence due to pairwise anthracene stacking in a crystal with long lifetime. (2020). Chemical Communications. Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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Navigating the Landscape of 9-Anthraceneacetic Acid: A Technical Guide to Commercial Sources and Purity Verification
Introduction: The Criticality of Purity for a Niche Reagent
This guide provides an in-depth analysis of the commercial landscape for 9-Anthraceneacetic acid, offers detailed, field-proven protocols for its purity verification, and discusses potential impurities. It is designed to equip scientists with the necessary knowledge to confidently source and validate this reagent for high-stakes applications.
Section 1: Commercial Sourcing and Availability
A survey of the chemical supplier market reveals that this compound is a niche reagent with more limited availability compared to its close structural analog, 9-Anthracenecarboxylic acid (CAS No. 723-62-6). While it is listed by several suppliers, it is often sold through marketplace platforms without extensive documentation on purity grades.
Key Insight: The onus of quality verification for this compound frequently falls upon the end-user. It is imperative to demand a batch-specific Certificate of Analysis (CoA) from any vendor. The absence of a comprehensive CoA should be considered a significant red flag.
| Supplier/Platform | CAS Number | Stated Purity/Notes | Availability |
| United States Biological | 6624-23-3 | No purity specified; listed as a synthesis intermediate.[2] | Inquire |
| Sigma-Aldrich (Marketplace) | 6624-23-3 | Purity and specifications vary by third-party vendor. | Varies |
| ChemicalBook | 6624-23-3 | Lists multiple suppliers, purity information often not provided.[3] | Varies |
| CymitQuimica | 6624-23-3 | Lists the compound but may have no current stock.[1] | Check Stock |
This table is illustrative and not exhaustive. Researchers should conduct their own supplier verification.
Section 2: Synthesis Pathways and Potential Impurities
Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. While specific, high-yield syntheses are not widely published, a plausible and common route proceeds via the hydrolysis of 9-anthraceneacetonitrile. 9-anthraceneacetonitrile itself is typically prepared from 9-(chloromethyl)anthracene or 9-(bromomethyl)anthracene.
A potential synthesis route:
-
Formylation of Anthracene: Anthracene is formylated to produce 9-anthraldehyde.[4]
-
Reduction: The aldehyde is reduced to 9-anthracenemethanol.
-
Halogenation: The alcohol is converted to 9-(chloromethyl)anthracene.
-
Cyanation: Reaction with sodium or potassium cyanide yields 9-anthraceneacetonitrile.
-
Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile yields the final product, this compound.
Common Potential Impurities:
-
Starting Materials: Unreacted 9-(halomethyl)anthracene or 9-anthraceneacetonitrile.
-
Side-Products: 9-Anthraldehyde or 9-anthracenemethanol from incomplete reactions.
-
Oxidation Products: 9,10-Anthraquinone and its derivatives can form due to the susceptibility of the anthracene core to oxidation.
-
Dimerization Products: Photodimerization of the anthracene moiety upon exposure to UV light.
Section 3: Analytical Methodologies for Purity Verification
Rigorous analytical verification is non-negotiable. The following protocols provide a self-validating framework for confirming the identity and quantifying the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for purity determination of aromatic compounds. The anthracene core of the molecule is an excellent chromophore, providing strong UV absorbance, which allows for sensitive detection. A reversed-phase C18 column is ideal, as it effectively separates the nonpolar aromatic analyte from more polar impurities. The use of an acidified mobile phase (e.g., with phosphoric or formic acid) ensures that the carboxylic acid group is protonated, leading to better peak shape and reproducible retention times.[5][6]
Detailed Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Solvent B: Acetonitrile.
-
-
Gradient: A linear gradient from 60% B to 95% B over 20 minutes is a robust starting point for separating potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm. The anthracene moiety has a strong absorbance at this wavelength.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve in 50 mL of acetonitrile to create a 100 µg/mL stock solution.
-
Further dilute with the mobile phase to a working concentration of about 10 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10 µL.
-
Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Diagram: HPLC Purity Analysis Workflow
Caption: General workflow for HPLC purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While HPLC is excellent for quantifying purity, ¹H NMR spectroscopy is indispensable for structural confirmation and identifying impurities that may co-elute in HPLC. The proton NMR spectrum provides a unique fingerprint of the molecule. For this compound, we expect to see characteristic signals for the aromatic protons on the anthracene core, as well as a distinct singlet for the methylene (-CH₂-) protons adjacent to the aromatic ring and the carboxylic acid proton. The integration of these signals should correspond to the correct proton count, and any unexpected signals would indicate the presence of impurities.
Detailed Experimental Protocol: ¹H NMR Purity Analysis
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred as it reliably solubilizes the compound and allows for observation of the acidic proton.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration, especially for quantitative assessment.
-
-
Spectral Analysis:
-
Expected Signals:
-
Aromatic region (approx. 7.5-8.5 ppm): A complex multiplet pattern corresponding to the 9 protons of the anthracene ring system.
-
Methylene signal (approx. 4.0-4.5 ppm): A sharp singlet integrating to 2 protons.
-
Carboxylic acid proton (approx. 11-13 ppm in DMSO-d₆): A broad singlet integrating to 1 proton. This signal may be very broad or exchange with residual water.
-
-
Purity Assessment: Compare the integration of the analyte's signals to those of any visible impurities. For quantitative NMR (qNMR), a certified internal standard of known concentration would be added.
-
Diagram: NMR Analysis Workflow
Caption: Workflow for structural confirmation and purity assessment by NMR.
Conclusion
This compound is a valuable but specialized chemical reagent. Unlike more common compounds, high-purity, well-documented batches are not always readily available from commercial suppliers. Therefore, it is incumbent upon the research and drug development professional to perform rigorous in-house quality control. By employing a combination of reversed-phase HPLC for quantitative purity assessment and ¹H NMR for structural confirmation, scientists can ensure the integrity of their starting material. This two-pronged analytical approach provides a self-validating system that mitigates the risk of experimental artifacts and ensures the generation of reliable, reproducible data, which is the cornerstone of scientific advancement.
References
- CN113831237A. A kind of synthetic method of 9-anthracenecarboxylic acid. Google Patents.
-
SIELC Technologies. (2018). Separation of 9-Anthracenecarboxylic acid on Newcrom R1 HPLC column. Available from: [Link]
-
Eureka | Patsnap. Synthesis method of 9-anthracene carboxylic acid. Available from: [Link]
-
Journal of Food and Drug Analysis. HPLC determination of 9,10-anthraquinone-2-carboxylic acid in serum and its application to pharmacokinetic study. Available from: [Link]
-
PubChem. 9-Anthracenecarboxylic acid. Available from: [Link]
-
SpectraBase. 9-Anthracenecarboxylic acid. Available from: [Link]
-
SpectraBase. 9-Anthracenecarboxylic acid - Optional[1H NMR] - Spectrum. Available from: [Link]
-
ResearchGate. HPLC Determination of 9,10-Anthraquinone-2-Carboxylic Acid in Serum and Its Application to Pharmacokinetic Study. Available from: [Link]
-
Organic Syntheses. 9-Anthraldehyde. Available from: [Link]
-
PubMed. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. Available from: [Link]
-
ResearchGate. 1H NMR spectra of anthracen-9-ylmethyl.... Available from: [Link]
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A Comprehensive Guide to the Safe Handling of 9-Anthraceneacetic Acid
An In-depth Technical Guide for Research Professionals
Executive Summary: This guide provides a detailed framework for the safe handling, storage, and disposal of 9-Anthraceneacetic acid in a research and development setting. Recognizing the limited availability of specific toxicological data for this compound, this document establishes a robust safety protocol based on the well-documented hazards of its close structural analogue, Anthracene-9-carboxylic acid. The core principle of this guide is the application of the Hierarchy of Controls to minimize exposure and ensure the safety of all laboratory personnel.
Section 1: Compound Identification and Hazard Assessment
1.1. Chemical Identity: A Critical Distinction
This compound is an aromatic compound belonging to the anthracene family. It is essential for researchers to distinguish it from its more commonly documented analogue, Anthracene-9-carboxylic acid.
| Property | This compound (Topic of this Guide) | Anthracene-9-carboxylic Acid (Reference Analogue) |
| CAS Number | 22978-93-2 | 723-62-6 |
| Molecular Formula | C₁₆H₁₂O₂ | C₁₅H₁₀O₂ |
| Molecular Weight | 236.27 g/mol | 222.24 g/mol [1] |
| Structure | Contains a -CH₂COOH group at position 9 | Contains a -COOH group at position 9 |
1.2. Prudent Hazard Assessment in the Absence of Specific Data
1.3. Postulated Hazard Profile
Based on the reference analogue, this compound should be handled as a hazardous substance with the following classifications.
| Hazard Class | GHS Hazard Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][3] |
| Physical Hazard | - | May form combustible dust concentrations in air | [1][2] |
The signal word "Warning" is appropriate for labeling based on this hazard profile[1].
Section 2: The Hierarchy of Controls: A Systematic Approach to Safety
Effective safety management transcends the mere use of Personal Protective Equipment (PPE). The Hierarchy of Controls is a systematic approach that prioritizes risk mitigation strategies from most to least effective. PPE is always the final line of defense. The application of this hierarchy is a self-validating system for ensuring laboratory safety.
Caption: Risk assessment workflow and the hierarchy of controls.
2.1. Engineering Controls: The First Line of Defense The primary physical risk associated with this compound is the inhalation of aerosolized dust and direct contact with the solid material.
-
Chemical Fume Hood: All weighing and manipulation of this compound powder must be performed within a certified chemical fume hood. This contains the powder, preventing respiratory exposure and contamination of the general laboratory environment.
-
Ventilation: Ensure the laboratory is equipped with adequate general ventilation to dilute any fugitive emissions[1].
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly[2].
2.2. Administrative Controls: Standardizing Safe Practices These controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all experiments involving this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the compound's Safety Data Sheet (SDS)[4].
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled.
-
Hygiene: Prohibit eating, drinking, or smoking in the laboratory. Always wash hands thoroughly with soap and water after handling the compound[1][5].
2.3. Personal Protective Equipment (PPE): The Essential Final Barrier PPE is required for all tasks involving this compound. The causality is clear: because the compound is a known skin and eye irritant, and its dust can irritate the respiratory system, a complete barrier is necessary to prevent contact[1][3].
| Protection Type | Specification | Rationale |
| Eye & Face | Safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards[1][5]. | Protects against dust particles and accidental splashes, preventing serious eye irritation (H319). |
| Hand | Chemical-resistant nitrile rubber gloves (min. thickness 0.11 mm)[5]. | Prevents direct dermal contact, mitigating the risk of skin irritation (H315). |
| Body | Long-sleeved laboratory coat. | Protects skin on the arms and prevents contamination of personal clothing[1][4]. |
| Respiratory | Not required for small-scale use in a fume hood[1]. A NIOSH-approved respirator is required for large-scale work or spill cleanup. | Mitigates inhalation of dust, preventing respiratory irritation (H335). |
Section 3: Experimental Protocols: Handling, Storage, and Disposal
3.1. Step-by-Step Protocol for Handling and Use
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in Section 2.3.
-
Weighing: Conduct all weighing operations on a draft shield balance inside the fume hood to prevent dust dispersal. Use a spatula to carefully transfer the solid. Avoid pouring the powder.
-
Manipulation: Keep the container with the solid material closed when not in use. If making solutions, add the solid to the solvent slowly.
-
Post-Handling: After use, decontaminate the spatula and work surface. Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.
-
Hygiene: Immediately wash hands thoroughly with soap and water.
3.2. Storage and Incompatibility
-
Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition[4][5].
-
Container: Keep the container tightly closed to prevent contamination and absorption of moisture[1][4].
-
Incompatible Materials: Segregate from strong oxidizing agents[2]. This compound is stable under normal conditions and hazardous polymerization is not expected[1].
3.3. Waste Disposal Protocol
-
Classification: All unused product and contaminated disposable materials (e.g., gloves, weigh boats) must be treated as hazardous chemical waste[1].
-
Containment: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not discharge into drains or the environment[1][5].
Section 4: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
4.1. Spill Cleanup Protocol
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or dust is airborne.
-
Contain: Gently cover the spill with an absorbent material to prevent further dispersal.
-
Clean: Carefully sweep up the solid material. DO NOT use a dry brush or compressed air , as this will generate dust. Place the material into a labeled, sealed container for hazardous waste disposal[1][5].
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
4.2. First Aid Measures These measures are based on the predicted hazards and should be followed by immediate medical consultation[1].
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention[1][2][4].
-
Skin Contact: Remove contaminated clothing. Immediately flush the skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice[1][2][4].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2][4].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention[4].
References
-
9-Anthracenecarboxylic acid | C15H10O2 | CID 2201. PubChem, National Center for Biotechnology Information. [Link]
Sources
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- 5. chemicalbook.com [chemicalbook.com]
Methodological & Application
Using 9-Anthraceneacetic acid as a fluorescent label for fatty acids
Application Note & Protocol
Using 9-Anthraceneacetic Acid as a Fluorescent Label for Fatty Acids
Abstract
The study of fatty acid metabolism, transport, and localization is fundamental to understanding numerous physiological and pathological processes, including metabolic disorders, cardiovascular diseases, and cancer.[] Fluorescent labeling of fatty acids provides a powerful tool for their visualization and quantification in biological systems.[][2] This application note details a comprehensive protocol for the use of this compound as a fluorescent probe for the derivatization of fatty acids. This compound offers a stable and highly fluorescent tag, enabling sensitive detection of fatty acids using standard fluorescence microscopy and high-performance liquid chromatography (HPLC). We present a step-by-step methodology for the esterification reaction, purification of the labeled product, and subsequent analysis, providing researchers, scientists, and drug development professionals with a robust workflow for their investigations into lipid biology.
Introduction: The Rationale for Fluorescent Fatty Acid Labeling
Fatty acids are often challenging to detect directly in biological systems due to the lack of a strong intrinsic chromophore or fluorophore.[3] Chemical derivatization with a fluorescent tag is a widely adopted strategy to overcome this limitation, significantly enhancing detection sensitivity and selectivity.[3][4] Fluorescently labeled fatty acids are invaluable for a multitude of applications, including:
-
Cellular Imaging: Visualizing the uptake, intracellular trafficking, and subcellular localization of fatty acids in living cells.[]
-
Metabolic Studies: Tracing the incorporation of fatty acids into complex lipids such as triglycerides and phospholipids.[5][6]
-
Biochemical Assays: Quantifying fatty acid uptake and metabolism in real-time.[2]
-
Disease Research: Investigating the role of fatty acid dysregulation in various pathologies.[]
This compound is an excellent candidate for a fluorescent label due to the high quantum yield and well-defined spectral properties of the anthracene moiety. The carboxylic acid functional group of this compound can be readily coupled to the hydroxyl group of a fatty acid via an esterification reaction, forming a stable, fluorescently tagged lipid molecule.
Fluorescent Properties of the Anthracene Moiety
The anthracene group exhibits strong absorption in the ultraviolet range and emits intense blue fluorescence. The fluorescence of anthracene derivatives can be influenced by the solvent environment and concentration. For instance, 9-Anthracenecarboxylic acid, a related compound, displays an anthracene-like fluorescence spectrum at low concentrations, which shifts to longer wavelengths at higher concentrations.[7][8] It is crucial to characterize the spectral properties of the this compound-labeled fatty acid in the desired experimental buffer or solvent system. Typically, anthracene derivatives have an excitation maximum around 255 nm and an emission maximum around 411 nm in ethanol.[9]
Principle of the Method: Esterification of Fatty Acids
The core of this protocol is the covalent attachment of this compound to a fatty acid through an ester linkage. This is achieved via a condensation reaction between the carboxylic acid group of the fatty acid and an activated form of this compound's carboxyl group. To facilitate this reaction, a coupling agent is employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack.
Experimental Workflow
The overall workflow for labeling, purification, and analysis of fatty acids using this compound is depicted below.
Figure 1: A generalized workflow for the fluorescent labeling of fatty acids with this compound.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reversed-phase C18 HPLC column
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Reaction vials (amber glass to protect from light)
-
Microsyringes
Chemicals and Reagents
-
This compound
-
Fatty acid standard(s) of interest
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
N,N'-Carbonyldiimidazole (CDI) or a suitable carbodiimide (e.g., EDC)
-
Triethylamine (optional, as a catalyst)
-
Chloroform
-
Methanol
-
HPLC-grade solvents (e.g., acetonitrile, water)
Detailed Protocols
Protocol 1: Fluorescent Labeling of a Fatty Acid Standard
This protocol describes the labeling of a purified fatty acid standard.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the fatty acid standard in anhydrous acetonitrile.
-
Prepare a 20 mM stock solution of this compound in anhydrous acetonitrile.
-
Prepare a 50 mM stock solution of N,N'-Carbonyldiimidazole (CDI) in anhydrous acetonitrile. Note: CDI is moisture-sensitive; handle it in a dry environment.
-
-
Activation of the Fatty Acid:
-
In an amber reaction vial, add 100 µL of the 10 mM fatty acid stock solution.
-
Add 100 µL of the 50 mM CDI solution to the fatty acid. This provides a 5-fold molar excess of the activating agent.
-
Vortex the mixture gently and allow the activation to proceed at room temperature for 30 minutes.
-
-
Labeling Reaction:
-
To the activated fatty acid mixture, add 100 µL of the 20 mM this compound solution (a 2-fold molar excess).
-
Optional: Add 5 µL of triethylamine to catalyze the reaction.
-
Seal the vial tightly and vortex briefly.
-
Incubate the reaction mixture at 60°C for 1 hour in a heating block or water bath.
-
-
Sample Preparation for Analysis:
-
After incubation, cool the reaction mixture to room temperature.
-
The sample can be directly analyzed by HPLC or stored at -20°C, protected from light. For HPLC analysis, it may be necessary to dilute the sample with the mobile phase.
-
Protocol 2: Extraction and Labeling of Fatty Acids from Biological Samples (e.g., Plasma)
This protocol outlines the extraction of total lipids from a plasma sample, followed by fluorescent labeling.
-
Lipid Extraction:
-
Pipette 100 µL of plasma into a glass centrifuge tube.[3]
-
Add 500 µL of a chloroform:methanol (2:1, v/v) mixture.[3]
-
Vortex vigorously for 2 minutes.[3]
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.[3]
-
Carefully transfer the lower organic phase (chloroform layer) containing the lipids to a clean glass tube.[3]
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
-
Labeling of Extracted Lipids:
-
Reconstitute the dried lipid extract in 100 µL of anhydrous acetonitrile.
-
Proceed with the activation and labeling steps as described in Protocol 1, steps 2 and 3 .
-
Purification and Analysis by HPLC
High-performance liquid chromatography is the preferred method for separating and quantifying the this compound-labeled fatty acids.
HPLC Conditions
The following are suggested starting conditions and may require optimization for specific fatty acids.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | Start with 70% A, increase to 100% A over 20 minutes, hold for 5 minutes.[3][10] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Fluorescence Detector | Excitation: ~360 nm, Emission: ~450 nm (optimal wavelengths should be determined experimentally) |
Expected Results
The derivatized fatty acids will be well-resolved from the unreacted this compound and other reaction byproducts. The retention time of the labeled fatty acids will depend on their chain length and degree of saturation, with longer, more saturated fatty acids having longer retention times on a reversed-phase column.
Applications and Further Considerations
The fluorescently labeled fatty acids generated using this protocol can be employed in a variety of downstream applications.
Cellular Uptake and Trafficking
Cells can be incubated with the this compound-labeled fatty acids to visualize their uptake and intracellular distribution using fluorescence microscopy. It is important to note that the addition of the bulky anthracene group may alter the natural trafficking of the fatty acid. Therefore, it is advisable to use the lowest possible concentration of the labeled fatty acid and to validate key findings with complementary techniques.
In Vitro Binding Assays
These fluorescent probes can be used to study the interactions between fatty acids and fatty acid binding proteins (FABPs).[] Changes in the fluorescence properties (e.g., intensity, polarization) upon binding can provide insights into binding affinities and kinetics.
Diagram of Fatty Acid Metabolism
The following diagram illustrates the general pathways of fatty acid uptake and metabolism, where fluorescently labeled fatty acids can serve as tracers.
Figure 2: Simplified schematic of fatty acid uptake and metabolic fate within a cell.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Inactive coupling agent (CDI) due to moisture exposure. | Use fresh, anhydrous CDI and solvents. Handle CDI in a dry environment. |
| Insufficient incubation time or temperature. | Optimize incubation time and temperature (e.g., increase time to 2 hours or temperature to 70°C). | |
| Multiple Peaks in HPLC | Incomplete reaction, side products. | Optimize the molar ratios of reagents. Purify the labeled fatty acid using preparative HPLC or TLC before analysis. |
| No Fluorescence Signal | Incorrect excitation/emission wavelengths. | Determine the optimal excitation and emission wavelengths for the labeled fatty acid using a spectrofluorometer. |
| Degradation of the fluorophore. | Protect all reagents and labeled products from light. |
Conclusion
This compound is a versatile and effective fluorescent probe for the derivatization of fatty acids. The protocol outlined in this application note provides a reliable method for labeling, purifying, and analyzing fatty acids from both standards and biological extracts. The resulting fluorescently labeled fatty acids are valuable tools for researchers investigating the multifaceted roles of lipids in health and disease.
References
-
El-Sayed, Y. M. (2007). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Journal of Photochemistry and Photobiology A: Chemistry, 187(2-3), 237-245. Retrieved from [Link]
-
Dupou, L., Teissié, J., & Tocanne, J. F. (1986). Metabolic incorporation of 9-(2-anthryl)-nonanoic acid, a new fluorescent and photoactivable probe, into the membrane lipids of Chinese hamster ovary cells. European Journal of Biochemistry, 154(1), 171-177. Retrieved from [Link]
-
Pohl, J., Ring, A., Korkmaz, U., Ehehalt, R., & Stremmel, W. (2005). Real-time quantification of fatty acid uptake using a novel fluorescence assay. Journal of Lipid Research, 46(7), 1515-1521. Retrieved from [Link]
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Takemoto, Y., et al. (2001). Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments. Journal of the Japan Oil Chemists' Society, 50(10), 821-826. Retrieved from [Link]
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LookChem. (n.d.). 9-Anthracenecarboxylic acid. Retrieved from [Link]
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Tso, P., & Crissinger, K. D. (2017). An HPLC-CAD/Fluorescence Lipidomics Platform Using Fluorescent Fatty Acids as Metabolic Tracers. Methods in Molecular Biology, 1588, 145-157. Retrieved from [Link]
-
Haigh, E. A., Thulborn, K. R., Nichol, L. W., & Sawyer, W. H. (1978). Uptake of n-(9-anthroyloxy) fatty acid fluorescent probes into lipid bilayers. Australian Journal of Biological Sciences, 31(5), 447-457. Retrieved from [Link]
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Hubbell, S. P., et al. (2010). Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. Journal of Lipid Research, 51(11), 3274-3283. Retrieved from [Link]
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Haigh, E. A., Thulborn, K. R., Nichol, L. W., & Sawyer, W. H. (1978). Uptake of n-(9-anthroyloxy) fatty acid fluorescent probes into lipid bilayers. SciSpace. Retrieved from [Link]
-
University of Northern Colorado. (2013). Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone. Retrieved from [Link]
-
Nishimura, K., et al. (2005). Analysis of Conjugated Linoleic Acids as 9-Anthrylmethyl Esters by Reversed-Phase High-Performance Liquid Chromatography with Fluorescence Detection. Journal of Oleo Science, 54(11), 589-595. Retrieved from [Link]
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Illuminating Cellular Dynamics: An Application Guide to 9-Anthraceneacetic Acid in Fluorescence Microscopy
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular physiology, the ability to visualize and quantify dynamic processes is paramount. This guide provides a comprehensive overview of the applications of 9-Anthraceneacetic acid, a versatile fluorescent probe, in the realm of fluorescence microscopy. We will delve into its spectral characteristics, explore its utility as an indicator of intracellular pH and a modulator of anion transport, and provide detailed protocols to empower your research endeavors.
Unveiling the Potential of this compound: A Spectroscopic Overview
This compound belongs to a class of aromatic compounds renowned for their intrinsic fluorescence. The anthracene core is the engine of its photophysical properties, absorbing light in the ultraviolet and near-visible range and emitting it at a longer wavelength in the visible spectrum. While the spectral properties can be influenced by the local environment, a general understanding of its excitation and emission maxima is crucial for successful imaging.
The fluorescence of anthracene derivatives is known to be sensitive to solvent polarity and concentration.[1] In aqueous solutions, 9-Anthracenecarboxylic acid, a closely related compound, exhibits complex behavior involving acid-base and monomer-dimer equilibria, which can influence its fluorescence profile.[1][2][3]
Table 1: Spectral Properties of a Related Anthracene Derivative (9-Anthracenecarboxylic acid)
| Solvent | Excitation Max (λex) | Emission Max (λem) | Reference |
| Ethanol | ~363 nm | Broad band around 470 nm | [1] |
| Water | - | Sharp, structured spectrum | [1] |
| Acetonitrile | - | Broad fluorescence around 470 nm | [1] |
Note: These values for 9-Anthracenecarboxylic acid serve as a starting point for this compound, but empirical determination of optimal imaging conditions is recommended.
Probing the Cellular Milieu: Key Applications in Fluorescence Microscopy
The unique chemical structure of this compound lends itself to several key applications in cellular imaging, primarily as a modulator and potential indicator of ion transport and as a sensor for intracellular pH.
Visualizing and Modulating Chloride Channel Activity
A significant body of research has established 9-Anthracenecarboxylic acid (9-AC) as a potent inhibitor of various chloride channels.[4][5][6] This inhibitory action is not merely a pharmacological curiosity but a valuable tool for dissecting the role of chloride transport in cellular processes. By blocking chloride conductance, this compound can be used to study its impact on phenomena such as fatty acid incorporation into membrane phospholipids and the regulation of cell volume.[6]
The mechanism of action involves a direct blockade of the chloride channel pore, thereby reducing the flux of chloride ions across the cell membrane.[5] This effect is typically reversible and concentration-dependent.[5]
Workflow for Investigating Chloride Channel Inhibition:
Caption: Workflow for studying chloride channel inhibition.
A Potential Fluorescent Indicator for Intracellular pH
The fluorescence of many organic dyes is sensitive to the pH of their environment, and anthracene derivatives are no exception. The carboxylic acid moiety of this compound can exist in a protonated or deprotonated state depending on the intracellular pH (pHi). This transition can alter the electronic structure of the fluorophore and, consequently, its fluorescence intensity and/or spectral properties.[1]
While not a ratiometric indicator, changes in the fluorescence intensity of this compound can be correlated with changes in intracellular pH.[7] This makes it a valuable tool for monitoring pH dynamics in various cellular compartments, particularly in response to stimuli or during pathological conditions.[7]
Conceptual Pathway for pH Sensing:
Caption: Principle of pH sensing with this compound.
In the Laboratory: Protocols for Application
The following protocols provide a starting point for utilizing this compound in your fluorescence microscopy experiments. Optimization of concentrations, incubation times, and imaging parameters is highly recommended for each specific cell type and experimental question.
General Protocol for Live Cell Staining
This protocol outlines the basic steps for loading live cells with this compound for general visualization and qualitative assessment.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete cell culture medium
-
Live-cell imaging dish or chambered coverglass
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to create a 1-10 mM stock solution. Store in small aliquots at -20°C, protected from light.
-
Cell Preparation: Plate cells on a live-cell imaging dish and culture until they reach the desired confluency.
-
Prepare Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed PBS, HBSS, or serum-free medium to a final working concentration. A starting range of 1-10 µM is recommended.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash: Remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium or imaging buffer to remove excess probe.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped with appropriate filters for UV/violet excitation and blue/green emission.
Protocol for Monitoring Changes in Intracellular pH
This protocol describes how to use this compound to monitor relative changes in intracellular pH. A calibration curve is necessary for quantitative measurements.
Materials:
-
All materials from the general staining protocol.
-
Calibration buffers of known pH (e.g., high K+ buffers containing a protonophore like nigericin).
Procedure:
-
Cell Staining: Follow steps 1-5 of the General Protocol for Live Cell Staining.
-
Baseline Imaging: Acquire baseline fluorescence images of the stained cells in their normal culture medium.
-
Induce pH Change: Treat the cells with the experimental stimulus known to alter intracellular pH.
-
Time-Lapse Imaging: Acquire a series of fluorescence images over time to monitor the change in fluorescence intensity.
-
Calibration (for quantitative analysis): a. After the experiment, expose the cells to a series of calibration buffers with known pH values in the presence of a protonophore like nigericin. This will equilibrate the intracellular and extracellular pH. b. Acquire fluorescence images for each pH point. c. Plot the fluorescence intensity as a function of pH to generate a calibration curve.[8]
-
Data Analysis: Use the calibration curve to convert the fluorescence intensity changes observed during the experiment into relative changes in intracellular pH.
Navigating the Nuances: Considerations for Robust Experimentation
As with any fluorescent probe, careful consideration of potential artifacts and limitations is essential for generating reliable and reproducible data.
Cytotoxicity and Phototoxicity
Anthracene and its derivatives can exhibit both cytotoxicity and phototoxicity.[9] The latter is a particular concern in fluorescence microscopy, where high-intensity light is used for excitation. Phototoxicity can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and compromise cell health.[10]
Mitigation Strategies:
-
Use the lowest possible probe concentration: Titrate the concentration of this compound to find the minimum effective concentration for your application.
-
Minimize light exposure: Use the lowest possible excitation light intensity and exposure time.
-
Employ sensitive detectors: Using highly sensitive cameras can reduce the required excitation light.
-
Incorporate antioxidants: In some cases, adding antioxidants to the imaging medium can help quench ROS.
Probe Localization and Specificity
While often used as a general cytoplasmic stain, the distribution of this compound within the cell may not be uniform. Its localization can be influenced by its physicochemical properties and interactions with cellular components. It is crucial to characterize the subcellular distribution of the probe in your specific cell type.
Conclusion
This compound is a valuable addition to the molecular toolbox of cell biologists and drug discovery scientists. Its utility as a chloride channel inhibitor and a potential indicator of intracellular pH provides a powerful means to investigate fundamental cellular processes. By understanding its properties and adhering to rigorous experimental design, researchers can harness the illuminating power of this probe to shed new light on the intricate workings of the cell.
References
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- Tuveson, R. W., et al. (1988). Light-dependent cytotoxic reactions of anthracene. Photochemistry and Photobiology.
- Wang, C., et al. (2020). Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging.
- Kumar, A., et al. (2022).
- BenchChem. (2025). Application Notes and Protocols for Fluorescent Labeling of Carboxylic Acids with 9-Aminoanthracene. BenchChem.
- Ghazy, R., et al. (2000). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Journal of Photochemistry and Photobiology A: Chemistry.
- Singh, S., et al. (2023). New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect. Chemical Research in Toxicology.
- BenchChem. (2025). Optimizing reaction conditions for 9-Aminoanthracene labeling of biomolecules. BenchChem.
- Ai, T., et al. (2004).
- Oliver, D., et al. (2004). The chloride-channel blocker 9-anthracenecarboxylic acid reduces the nonlinear capacitance of prestin-associated charge movement. The Journal of Physiology.
- Wiley-VCH. (n.d.). 9-Anthracenecarboxylic acid. SpectraBase.
- Stratech. (n.d.). Intracellular pH.
- Takayanagi, M., & Nakagaki, M. (1998). Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments. Journal of the Chemical Society of Japan.
- El-Mekkawy, F. (2000). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media.
- BenchChem. (2025). Quenching of anthracene-1-sulfonic acid fluorescence and how to prevent it. BenchChem.
- Ghazy, R., et al. (2000). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Journal of Photochemistry and Photobiology A: Chemistry.
- Jacquemin, D., et al. (2012). Absorption and Emission Spectra of Anthracene-9-Carboxylic Acid in Solution Within the Polarizable Continuum Model.
- Olsen, J. E., et al. (2002). Noninvasive Measurement of Bacterial Intracellular pH on a Single-Cell Level with Green Fluorescent Protein and Fluorescence Ratio Imaging Microscopy. Applied and Environmental Microbiology.
- Olympus. (n.d.). Fluorescence Microscopy - Optimization and Troubleshooting. Molecular Expressions.
- Dupou, L., et al. (1986). Metabolic incorporation of 9-(2-anthryl)-nonanoic acid, a new fluorescent and photoactivable probe, into the membrane lipids of Chinese hamster ovary cells. European Journal of Biochemistry.
- Koruza, K., et al. (2016). Bioorthogonal Imaging of Aurora Kinase A in Live Cells. ACS Chemical Biology.
- Welsh, M. J. (1984). Anthracene-9-carboxylic acid inhibits an apical membrane chloride conductance in canine tracheal epithelium. The Journal of Membrane Biology.
- Garcés, J., et al. (2020). Multiplexed live-cell imaging for drug responses in patient-derived organoid models of cancer.
- Feinberg Labs. (n.d.). Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester). Feinberg School of Medicine.
- AAT Bioquest. (2025). Cellular Fluorescence Microscopy Troubleshooting & Best Practices.
- Cytologics. (n.d.). CFSE Labeling Protocol. Cytologics.
- Ai, T., et al. (2004). A–C. Effects of 9-AC on single-channel kinetics of ΔR-CFTR.
- Li, H., et al. (2020). Single-Cell Sensitive Colorimetric pH Detection Based on Microscope Ratiometric Grayscale. Analytical Chemistry.
- Feinberg Labs. (n.d.). Labeling Cells with Live Dyes This protocol provides a way to stain live cells by using the following three dyes from Molecular. Feinberg School of Medicine.
- Garcés, J., et al. (2020). Multiplexed Live-Cell Imaging for Drug Responses in Patient-Derived Organoid Models of Cancer.
- Wang, Y., et al. (2022). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. STAR Protocols.
- Liu, X., et al. (2021). An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. Molecules.
- Al-Nakkash, L., & Hallows, K. R. (1997). The chloride channel blocker anthracene 9-carboxylate inhibits fatty acid incorporation into phospholipid in cultured human airway epithelial cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
- Graber, M. L., & Ritter, J. M. (1993). Measurement of Intracellular pH. Methods in Molecular Biology.
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- Thermo Fisher Scientific. (2019). Best practices: 5 steps to live-cell imaging. YouTube.
- Wang, Y., et al. (2021). Ratiometric Near-Infrared Fluorescent Probes Based on Hemicyanine Dyes Bearing Dithioacetal and Formal Residues for pH Detection in Mitochondria. Molecules.
- Li, Z., et al. (2021). An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. Molecules.
- Weston, K. D., & Goldner, L. S. (2001). Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy. The Journal of Physical Chemistry B.
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Characterizing Ion Channel Function with 9-Anthracenecarboxylic Acid
An Application & Protocol Guide
Abstract
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 9-Anthracenecarboxylic acid as a tool for studying ion channel function. We delve into the mechanistic underpinnings of its action, outline its primary applications, and provide validated, step-by-step protocols for its use in electrophysiological assays. The document emphasizes experimental rationale and best practices to ensure reliable and reproducible results.
Introduction: The Role of Blockers in Ion Channel Research
Ion channels, integral membrane proteins that gate the flow of ions across cellular membranes, are fundamental to a vast array of physiological processes, from neuronal signaling and muscle contraction to epithelial transport. The targeted blockade of these channels with small molecules is an indispensable technique for elucidating their specific contributions to cellular function and for validating them as therapeutic targets.
9-Anthracenecarboxylic acid (9-AC) has emerged as a widely used pharmacological tool, primarily for its ability to inhibit specific classes of chloride channels. Its utility lies in its capacity to reversibly block these currents, allowing for the isolation and characterization of their biophysical properties and physiological roles.
A Critical Note on Nomenclature
It is important to address a common point of confusion in the literature. This guide focuses on 9-Anthracenecarboxylic acid (9-AC) , the compound extensively characterized as a blocker of Ca²⁺-activated Cl⁻ currents (CaCCs)[1][2]. It is often mistakenly conflated with the structurally similar 9-Anthraceneacetic acid. While both are anthracene derivatives, the vast body of work pertaining to ion channel blockade refers specifically to 9-Anthracenecarboxylic acid. For scientific accuracy, this document will exclusively discuss the properties and applications of 9-AC.
Mechanism of Action
9-AC is primarily recognized as a blocker of Ca²⁺-activated Cl⁻ channels (CaCCs), also known as Anoctamins[1][2]. Its inhibitory action is distinguished by a pronounced voltage dependence .
-
At Negative Potentials: The block is relatively weak, allowing for the passage of chloride ions.
-
At Positive Potentials (Depolarization): The blocking efficacy of 9-AC increases significantly. This suggests that the molecule enters and occludes the channel pore in a voltage-dependent manner, inhibiting the outward flow of Cl⁻ ions more effectively as the membrane depolarizes[1][3].
This voltage-dependent characteristic is a key experimental feature. In some cell types, such as rabbit pulmonary artery smooth muscle cells, 9-AC has been observed to produce a small inhibition of outward current at positive potentials while paradoxically augmenting inward tail currents at negative potentials following a depolarizing step[1][3]. This complex behavior underscores the importance of carefully analyzing current-voltage relationships when using this compound.
Furthermore, studies comparing 9-AC to other chloride channel blockers, like 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid (DIDS), have shown 9-AC to be a more specific tool in certain contexts. For instance, in canine ventricular myocytes, 9-AC effectively blocks the calcium-activated chloride current (ICl(Ca)) without the confounding inhibitory effects on sodium channels that are observed with DIDS, making it superior for action potential measurements[4].
Key Applications
The primary application of 9-AC is the functional isolation and characterization of chloride currents in various cell types, including:
By subtracting the currents recorded in the presence of 9-AC from the total currents recorded in its absence (the "9-AC sensitive current"), researchers can define the specific contribution of the targeted chloride channels to the overall membrane conductance.
Quantitative Data Summary
The effective concentration of 9-AC is cell-type and voltage-dependent. The following table summarizes key values reported in the literature to serve as a starting point for experimental design.
| Parameter | Cell Type | Conditions | Value | Reference |
| Effective Concentration | Canine Ventricular Myocytes | Whole-cell Patch Clamp | 0.5 mM (500 µM) | [4] |
| Effective Concentration | Rabbit Pulmonary Artery Smooth Muscle | Whole-cell Patch Clamp | 0.5 mM (500 µM) | [1][3] |
| IC₅₀ | Canine Ventricular Myocytes | Action Potential Duration | ~160 µM | [4] |
| IC₅₀ | Rabbit Portal Vein Myocytes | Voltage-dependent | 90 µM (+50 mV) to 300 µM (-50 mV) | [3] |
| Dose-Dependent Block | Guinea Pig Outer Hair Cells | Nonlinear Capacitance | 0.05 µM - 5 mM | [5] |
Experimental Protocols
Protocol 1: Preparation of 9-AC Stock Solution
Rationale: Proper preparation and storage of the blocker are critical for experimental consistency. 9-AC has limited aqueous solubility, necessitating the use of an organic solvent for the stock solution.
Materials:
-
9-Anthracenecarboxylic acid (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: Determine the mass of 9-AC powder required to make a high-concentration stock solution (e.g., 100 mM or 500 mM). For a 100 mM stock: Mass (mg) = 0.1 mol/L * 222.24 g/mol * Volume (L) * 1000 mg/g.
-
Weighing: Carefully weigh the calculated amount of 9-AC powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube. Vortex vigorously for 2-3 minutes, or until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Expert Tip: Repeated freeze-thaw cycles can lead to precipitation and degradation of the compound, affecting its effective concentration in your experiments.
-
-
Storage: Store the aliquots protected from light at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].
Protocol 2: Characterizing ICl(Ca) Using Whole-Cell Patch-Clamp Electrophysiology
Objective: To isolate and measure the 9-AC-sensitive chloride current in a cultured cell line expressing Ca²⁺-activated chloride channels.
Workflow Diagram:
Caption: Workflow for a whole-cell patch-clamp experiment using 9-AC.
Materials & Solutions:
-
Cells: Cultured cells of interest plated on glass coverslips.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
Rationale: Cesium (Cs⁺) is used to block most potassium channels, and EGTA is used to buffer intracellular calcium to a known, low level. Free calcium can be adjusted to activate ICl(Ca).
-
-
9-AC Working Solution: Dilute the 100 mM DMSO stock solution into the External Solution to achieve the final desired concentration (e.g., 500 µM). The final DMSO concentration should be kept low (≤0.1%) to avoid solvent effects.
-
Expert Tip: Always prepare a vehicle control solution (External Solution + 0.1% DMSO) to test for any effects of the solvent alone.
-
Procedure:
-
Setup: Mount the coverslip with cells in the recording chamber on the microscope stage. Begin perfusing with the standard External Solution.
-
Obtain Seal: Approach a single, healthy-looking cell with a patch pipette filled with Internal Solution. Apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Establish Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. Allow the cell to dialyze with the pipette solution for 3-5 minutes.
-
Record Baseline Currents: Clamp the cell at a holding potential of -60 mV. Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments for 400 ms each). Record the resulting currents. This is your baseline condition.
-
Apply Blocker: Switch the perfusion system to the 9-AC Working Solution. Allow 2-3 minutes for the solution to fully exchange in the chamber and for the block to reach a steady state.
-
Record Blocked Currents: Repeat the exact same voltage-step protocol as in Step 4. The recorded currents now represent the activity in the presence of the blocker.
-
Washout: Switch the perfusion back to the standard External Solution to wash out the 9-AC. Monitor the current recovery by applying test pulses. Once the current has returned to near-baseline levels, the voltage-step protocol can be repeated to confirm reversibility.
-
Data Analysis:
-
Perform offline leak subtraction if necessary.
-
For each voltage step, subtract the current recorded in the presence of 9-AC from the baseline current. The result is the "9-AC sensitive current."
-
Plot the peak or steady-state amplitude of the 9-AC sensitive current as a function of the command voltage to generate an I-V curve, which reveals the biophysical properties of the channel.
-
Visualizing the Mechanism
The voltage-dependent nature of the block by 9-AC is a critical concept for experimental design and data interpretation.
Caption: Conceptual model of voltage-dependent block by 9-AC.
References
-
Váczi, K., et al. (2015). 9-Anthracene carboxylic acid is more suitable than DIDS for characterization of calcium-activated chloride current during canine ventricular action potential. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(1), 87-100. [Link]
-
Ganguly, A., Ghosh, S., & Guchhait, N. (2014). Spectroscopic and viscometric elucidation of the interaction between a potential chloride channel blocker and calf-thymus DNA. Physical Chemistry Chemical Physics. [Link]
-
Gale, J. E., & Kros, C. J. (2016). The chloride-channel blocker 9-anthracenecarboxylic acid reduces the nonlinear capacitance of prestin-associated charge movement. The Journal of Physiology, 594(13), 3547-3562. [Link]
-
Piper, A. S., & Greenwood, I. A. (2003). Anomalous effect of anthracene-9-carboxylic acid on calcium-activated chloride currents in rabbit pulmonary artery smooth muscle cells. British Journal of Pharmacology, 138(1), 31-38. [Link]
- Hussein, A. A., Ayoub, N. A., & Nawwar, M. A. (2003). Caffeoyltartaric acid and other constituents from the leaves of Peltophorum africanum. Phytochemistry.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anomalous effect of anthracene-9-carboxylic acid on calcium-activated chloride currents in rabbit pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Anthracene carboxylic acid is more suitable than DIDS for characterization of calcium-activated chloride current during canine ventricular action potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chloride‐channel blocker 9‐anthracenecarboxylic acid reduces the nonlinear capacitance of prestin‐associated charge movement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins with 9-Anthraceneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Illuminating Biological Processes with Anthracene-Based Fluorophores
In the intricate landscape of biological research and therapeutic development, the ability to visualize and track proteins is paramount. Fluorescent labeling of proteins provides a powerful tool for elucidating their function, localization, and interactions within complex biological systems. Among the diverse palette of fluorescent probes, 9-Anthraceneacetic acid stands out as a valuable fluorophore, offering distinct spectral properties for a range of applications. When activated as an N-hydroxysuccinimide (NHS) ester, this compound becomes a reactive probe for the covalent labeling of primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[1][2][3]
This comprehensive guide provides a detailed protocol for the successful labeling of proteins with this compound succinimidyl ester. Beyond a mere recitation of steps, this document delves into the underlying chemical principles, offering insights into the critical parameters that govern the efficiency and specificity of the labeling reaction. Furthermore, it outlines a robust framework for the purification and characterization of the resulting protein-fluorophore conjugate, ensuring the generation of reliable and reproducible data for downstream applications. From fundamental research to the development of novel diagnostics and therapeutics, the methodologies described herein will empower scientists to effectively harness the power of this compound as a fluorescent reporter. Applications for such labeled proteins are expanding and include their use in fluorescence microscopy, as probes in ligand-binding studies, and in the development of light-responsive drug delivery systems.[4][5][6]
Scientific Principles of Amine-Reactive Labeling
The covalent attachment of this compound to a protein is achieved through a well-established chemical reaction involving an N-hydroxysuccinimide (NHS) ester derivative of the fluorophore.[7] This method is favored for its efficiency and the stability of the resulting amide bond.
The Chemistry of NHS Ester-Mediated Acylation
The core of the labeling process is the reaction between the NHS ester of this compound and a primary amine on the protein. The NHS ester is a highly reactive compound that readily undergoes nucleophilic attack by the non-protonated amine, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1]
Critical Reaction Parameters
The success of the labeling reaction is contingent upon several key parameters that must be carefully controlled:
-
pH: The reaction is highly pH-dependent.[8][9][10] The primary amine on the protein must be in its deprotonated, nucleophilic state to react with the NHS ester. Therefore, the reaction is typically carried out at a pH between 8.3 and 8.5.[8][9][10] At lower pH values, the amine group is protonated and non-reactive. Conversely, at pH values significantly above 8.5, the hydrolysis of the NHS ester becomes a competing reaction, reducing the labeling efficiency.[8][9]
-
Buffer Selection: The choice of buffer is critical to maintain the optimal pH and to avoid interfering with the reaction. Amine-containing buffers, such as Tris, must be avoided as they will compete with the protein for reaction with the NHS ester.[5] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, and borate buffers.[5]
-
Reagent Concentration: The molar ratio of the this compound NHS ester to the protein will influence the degree of labeling. A molar excess of the NHS ester is typically used to drive the reaction to completion.[8][9] However, an excessively high ratio can lead to over-labeling, which may compromise the protein's biological activity or induce fluorescence quenching. The optimal molar ratio should be determined empirically for each protein.
-
Solvent for the NHS Ester: Due to the hydrophobic nature of the anthracene moiety, the this compound NHS ester may have limited solubility in aqueous buffers. It is therefore common practice to first dissolve the NHS ester in an anhydrous, water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before adding it to the protein solution.[5][8] It is crucial to use high-purity, amine-free solvents to prevent premature hydrolysis or reaction of the NHS ester.[5][8]
Experimental Protocols
This section provides a detailed, step-by-step protocol for labeling a protein with this compound NHS ester, followed by purification and characterization of the conjugate.
Materials and Reagents
| Reagent | Recommended Specifications |
| Protein of Interest | Purified, in an amine-free buffer (e.g., PBS) |
| This compound N-hydroxysuccinimide ester | High purity (>95%) |
| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | High purity, amine-free |
| Labeling Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 |
| Quenching Solution | 1 M Tris-HCl, pH 8.0 |
| Purification Column | Gel filtration column (e.g., Sephadex G-25) |
| Storage Buffer | Phosphate-Buffered Saline (PBS), pH 7.4, with 0.02% sodium azide |
Protocol 1: Labeling of the Protein
This protocol outlines the steps for the covalent attachment of this compound to the protein of interest.
Step-by-Step Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the labeling buffer (0.1 M Sodium Bicarbonate, pH 8.3).
-
The optimal protein concentration is typically between 1-10 mg/mL.[8]
-
-
Prepare the this compound NHS Ester Stock Solution:
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of, for example, 10 mg/mL.[5]
-
-
Calculate the Amount of NHS Ester to Add:
-
Determine the molar ratio of NHS ester to protein. A 10- to 20-fold molar excess is a good starting point.[5]
-
The required mass of the NHS ester can be calculated using the following formula: NHS ester mass (mg) = (Molar excess * Protein mass (mg) * MW of NHS ester (Da)) / MW of protein (Da)
-
-
Perform the Labeling Reaction:
-
While gently vortexing the protein solution, add the calculated volume of the this compound NHS ester stock solution.
-
Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C.[5] Protect the reaction from light to prevent photobleaching of the fluorophore.
-
-
Quench the Reaction:
Protocol 2: Purification of the Labeled Protein
Purification is essential to remove unreacted this compound NHS ester and the N-hydroxysuccinimide byproduct. Gel filtration is a commonly used and effective method.
Step-by-Step Procedure:
-
Prepare the Gel Filtration Column:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS, pH 7.4).
-
-
Apply the Sample:
-
Apply the quenched reaction mixture to the top of the equilibrated column.
-
-
Elute the Labeled Protein:
-
Elute the column with the storage buffer. The larger, labeled protein will elute first, while the smaller, unreacted dye and byproducts will be retained by the column.
-
-
Collect and Pool Fractions:
-
Collect fractions and monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of this compound (approximately 365 nm).
-
Pool the fractions containing the labeled protein.
-
Characterization of the Labeled Protein
A critical step in the protocol is to determine the degree of labeling (DOL), which is the average number of fluorophore molecules conjugated to each protein molecule.
Determining the Degree of Labeling (DOL)
The DOL is calculated using the Beer-Lambert law by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the absorbance maximum of the this compound dye.
Fluorescence Properties of this compound:
| Property | Value (in Ethanol) |
| Excitation Maximum (λex) | ~365 nm |
| Emission Maximum (λem) | ~410 nm |
Recommended Approach in the Absence of Specific Dye Constants:
-
Determine Protein Concentration using a Colorimetric Assay:
-
Use a protein concentration assay that is not significantly affected by the presence of the fluorescent dye, such as the Bradford protein assay.[8] This will provide an accurate concentration of the protein in the conjugate.
-
-
Measure the Absorbance of the Dye:
-
Measure the absorbance of the purified conjugate at the maximum absorbance wavelength of this compound (A_max).
-
-
Calculate the Dye Concentration:
-
To calculate the concentration of the dye, an approximation of the molar extinction coefficient (ε_dye) for the conjugated this compound is needed. As a starting point, the molar extinction coefficient of the free acid can be used, although this may introduce some error. Further empirical validation is recommended.
-
-
Calculate the Degree of Labeling (DOL):
-
The DOL can then be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye) Where:
-
A_max = Absorbance of the conjugate at the λ_max of the dye
-
A_280 = Absorbance of the conjugate at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_dye = Molar extinction coefficient of the dye at its λ_max
-
CF_280 = Correction factor (A_280 of the dye / A_max of the dye)
-
-
Given the unavailability of ε_dye and CF_280, a simplified estimation can be made using the protein concentration from the colorimetric assay: DOL = (Concentration of Dye) / (Concentration of Protein)
-
An ideal DOL is typically between 2 and 10 for antibodies, but the optimal ratio depends on the specific protein and application to avoid issues like loss of biological activity or fluorescence self-quenching.[8]
Storage of Labeled Proteins
For long-term stability, store the purified, labeled protein in a suitable buffer (e.g., PBS with a bacteriostatic agent like sodium azide) at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Protect the labeled protein from light to prevent photobleaching.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of the labeling buffer. | Ensure the pH is between 8.3 and 8.5. |
| Presence of amine-containing buffers or stabilizers. | Perform buffer exchange to an amine-free buffer before labeling. | |
| Hydrolyzed NHS ester. | Use fresh, high-purity NHS ester and prepare the stock solution immediately before use in anhydrous solvent. | |
| Protein Precipitation | High degree of labeling leading to aggregation. | Reduce the molar excess of the NHS ester in the labeling reaction. |
| Incompatibility of the organic solvent. | Keep the volume of the organic solvent (DMSO or DMF) to a minimum (typically <10% of the total reaction volume). | |
| Inaccurate DOL | Presence of unreacted dye. | Ensure thorough purification of the labeled protein. |
| Inaccurate protein concentration measurement. | Use a colorimetric protein assay if the molar extinction coefficient and correction factor for the dye are unknown. |
References
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Spectra. (n.d.). Degree of Labeling Explanation. Retrieved from [Link]
-
Journal of Materials Chemistry B. (2021). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Royal Society of Chemistry. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
ResearchGate. (2023). Labeling a Protein with Fluorophores Using NHS Ester Derivitization. Retrieved from [Link]
-
Current Protocols. (2020). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. Retrieved from [Link]
-
Nanoscale. (2020). Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy. Royal Society of Chemistry. Retrieved from [Link]
-
PubMed. (2011). Generic, anthracene-based hydrogel crosslinkers for photo-controllable drug delivery. Retrieved from [Link]
-
ResearchGate. (2006). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Retrieved from [Link]
-
Protocols.io. (2023). Preservation method for long-term storage of fluorescently labeled cells for microscopy. Retrieved from [Link]
-
YouTube. (2019, January 30). Fluorescent microscopy: Counterstaining, mounting and storing. Abcam. Retrieved from [Link]
-
LookChem. (n.d.). 9-Anthracenecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2010). Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments. Retrieved from [Link]
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- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. m.youtube.com [m.youtube.com]
- 3. peakproteins.com [peakproteins.com]
- 4. Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peakproteins.com [peakproteins.com]
- 6. Determining absolute protein numbers by quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Protein Assays Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ways to Determine Protein Concentration - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
9-Anthraceneacetic acid as an internal standard in mass spectrometry
Application Note & Protocol
Topic: 9-Anthracene-d9-carboxylic Acid: A Robust Internal Standard for High-Fidelity Quantitative Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of quantitative analysis by mass spectrometry, particularly in complex biological matrices, the use of a reliable internal standard is paramount for achieving accuracy and precision.[1][2] This document provides a comprehensive guide to the application of 9-Anthracene-d9-carboxylic acid as a stable isotope-labeled internal standard (SIL-IS) for the sensitive and robust quantification of acidic drugs, metabolites, and other carboxylic acid-containing analytes. We will delve into the core principles of internal standardization, the physicochemical advantages of this specific SIL-IS, and provide detailed, field-tested protocols for its implementation in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. The methodologies described herein are designed to be self-validating, ensuring the generation of high-fidelity data for applications ranging from pharmacokinetic studies to metabolic profiling.
Introduction: The Imperative for Internal Standards in Mass Spectrometry
Quantitative LC-MS has become an indispensable tool in modern analytical science due to its high sensitivity and selectivity.[2] However, the accuracy of this technique can be compromised by several factors, including variability in sample preparation, injection volume, and matrix effects such as ion suppression or enhancement.[1] An internal standard (IS) is a compound added in a known, constant amount to all samples, calibrators, and quality controls to correct for these variations.
The gold standard for an internal standard is a stable isotope-labeled version of the analyte of interest.[1] 9-Anthracene-d9-carboxylic acid is the deuterated analog of 9-Anthracenecarboxylic acid and serves as an exemplary SIL-IS.[3][4] Its chemical and physical properties are nearly identical to structurally similar carboxylic acids, allowing it to co-elute with the analyte and experience the same ionization effects in the mass spectrometer's ion source.[1] However, its increased mass, due to the nine deuterium atoms, allows it to be distinguished from the analyte by the mass spectrometer.[1] This approach is a cornerstone of robust and reliable bioanalysis.[3]
It is important to note that while this guide focuses on 9-Anthracene-d9-carboxylic acid, the principles and protocols can be adapted for other structurally similar analytes. The non-deuterated form, 9-Anthracenecarboxylic acid, is a known chloride channel blocker and has applications in biological studies, but for quantitative analysis, the deuterated form is the preferred internal standard. [3][5]
Physicochemical Properties & Advantages
The efficacy of 9-Anthracene-d9-carboxylic acid as an internal standard is rooted in its specific physicochemical properties.
| Property | Value (9-Anthracenecarboxylic acid) | Value (9-Anthracene-d9-carboxylic acid) | Significance for MS Applications |
| Molecular Formula | C₁₅H₁₀O₂[5][6] | C₁₅HD₉O₂[4] | - |
| Molecular Weight | 222.24 g/mol [7] | 231.30 g/mol [4] | The mass difference allows for clear distinction from the analyte in the mass spectrometer.[1] |
| Appearance | Yellow powder[4][7] | Yellow powder[4] | Physical properties are nearly identical, ensuring similar behavior during sample preparation. |
| Solubility | Soluble in DMSO, ethanol, methanol, and acetonitrile.[4][5] | Soluble in DMSO and Ethanol.[4] | Good solubility in common organic solvents used for stock solutions and mobile phases. |
| Storage | -20°C[5] | -20°C for up to 1 month or -80°C for up to 6 months.[4][8] | Standard storage conditions for analytical standards. |
Principle of Internal Standardization with 9-Anthracene-d9-carboxylic Acid
The core principle of using an internal standard is to establish a ratio of the analyte response to the IS response. This ratio is then used for quantification, as it remains stable even if the absolute signal intensities fluctuate due to experimental variations.
Caption: Logic of using an internal standard for quantitative analysis.
Experimental Protocols
The following protocols are provided as a robust starting point and should be optimized for specific analytes, matrices, and instrumentation.
Preparation of Stock and Working Solutions
Causality: Accurate preparation of stock and working solutions is fundamental to the entire quantitative assay. Using high-purity solvents and precise measurements prevents systematic errors in the calibration curve and final concentration calculations.
Protocol:
-
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Analyte Stock Solution (1 mg/mL):
-
Prepare in the same manner as the IS stock solution using the non-labeled analyte standard.
-
-
Working Internal Standard (IS) Solution (e.g., 50 ng/mL):
-
Perform serial dilutions of the IS stock solution with an appropriate solvent (e.g., 50:50 methanol:water or acetonitrile).
-
The final concentration should be chosen to provide a strong, reproducible signal in the mass spectrometer, typically in the range of 10-100 ng/mL.[3]
-
-
Calibration Standards:
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution.[3]
-
Spike each calibration standard with the working IS solution so that the final concentration of the IS is constant across all calibrators.
-
Sample Preparation: Protein Precipitation (for Plasma/Serum)
Causality: Protein precipitation is a common and effective method for removing the bulk of proteinaceous material from biological samples, which can interfere with LC-MS analysis. Using a cold organic solvent enhances the precipitation efficiency.
Caption: General experimental workflow for quantitative LC-MS/MS analysis.
Protocol:
-
Thaw biological samples on ice.[4]
-
To a 100 µL aliquot of the sample (e.g., plasma, serum), add a specific volume (e.g., 20 µL) of the working internal standard solution.[3][4]
-
Vortex briefly to mix.
-
Add 3 volumes (e.g., 300 µL) of ice-cold acetonitrile to precipitate proteins.[3][4]
-
Vortex vigorously for 1 minute to ensure thorough protein precipitation.[3]
-
Incubate at -20°C for 20 minutes to enhance precipitation.[4]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[3][4]
-
Carefully transfer the supernatant to a clean tube.[3]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
Representative LC-MS/MS Conditions
Causality: The chromatographic and mass spectrometric conditions must be optimized to achieve separation from matrix components, good peak shape, and sensitive detection for both the analyte and the internal standard. A C18 reversed-phase column is a common choice for separating carboxylic acids.[3]
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[3] | Provides good retention and separation for moderately polar compounds like carboxylic acids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase helps to protonate carboxylic acids, improving peak shape and retention. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |
| Gradient | Optimized for analyte elution (e.g., 5% to 95% B over 5 min) | A gradient is typically required to elute analytes with varying polarities and clean the column. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns. |
| Injection Volume | 5 µL[4] | Small injection volumes minimize potential matrix effects. |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | ESI is standard for LC-MS. Carboxylic acids are often more sensitive in negative ion mode, but the optimal mode should be determined experimentally. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the IS. |
Data Analysis and Expected Performance
-
Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio (Analyte Area / IS Area) for all calibrators, quality controls, and unknown samples.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[4]
Representative Performance Data:
The use of a SIL-IS like 9-Anthracene-d9-carboxylic acid typically results in excellent linearity and precision.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
Note: These values are representative and the actual performance will depend on the specific analyte, matrix, and instrumentation.
Conclusion
9-Anthracene-d9-carboxylic acid is a highly effective stable isotope-labeled internal standard for the quantitative analysis of carboxylic acids and related compounds by LC-MS. Its chemical properties, which closely mimic those of many acidic analytes, allow it to reliably correct for variations in sample processing and matrix effects, thereby ensuring the generation of accurate and precise data. The protocols outlined in this guide provide a solid foundation for researchers to develop and validate robust quantitative methods for a wide range of applications in drug development and clinical research.
References
-
9-Anthracenecarboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
9-Anthracenecarboxaldehyde. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
9-Anthracenecarboxylic acid. NIST WebBook. Available at: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]
- A kind of synthetic method of 9-anthracenecarboxylic acid. Google Patents.
-
Development and validation of an LC-MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials. National Institutes of Health. Available at: [Link]
-
Separation of 9-Anthracenemethanol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Analytical Methods. Royal Society of Chemistry. Available at: [Link]
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- 6. 9-Anthracenecarboxylic acid [webbook.nist.gov]
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- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 9-Anthraceneacetic Acid in the Study of Lipid Metabolism
Introduction: Illuminating the Pathways of Lipid Metabolism
The study of lipid metabolism—encompassing the intricate processes of fatty acid uptake, transport, and storage—is fundamental to understanding a host of physiological and pathological states, including obesity, diabetes, cardiovascular disease, and cancer.[1][2] A significant challenge in this field is the direct visualization and quantification of fatty acids, which typically lack intrinsic chromophoric or fluorescent properties. To overcome this, researchers have increasingly turned to fluorescent fatty acid analogs (FFAAs), molecules that mimic the behavior of natural fatty acids while carrying a fluorescent reporter.[3]
This guide focuses on 9-Anthraceneacetic acid (9-AAA) , a valuable yet underutilized FFAA for probing lipid dynamics. Structurally, 9-AAA consists of a fluorescent anthracene group, which acts as the reporter, linked to an acetic acid moiety that mimics the carboxyl head group of a natural fatty acid. This unique structure allows it to enter and be processed by cellular lipid metabolic machinery, enabling researchers to track its journey in real-time.
These application notes provide a comprehensive overview of the mechanistic basis for using 9-AAA and present detailed, field-tested protocols for its application in key areas of lipid research. The methodologies are designed for researchers, scientists, and drug development professionals seeking robust tools to investigate fatty acid transport, screen for metabolic modulators, and visualize intracellular lipid trafficking.
Part 1: Core Principles and Applications of this compound
Mechanism of Action: A Fluorescent Mimic of Natural Fatty Acids
This compound is designed to be recognized and processed by the same cellular machinery that handles natural fatty acids. Its utility stems from the environmentally sensitive fluorescence of the anthracene group. In aqueous environments, its fluorescence is often modest. However, upon entering the hydrophobic interior of a cell membrane or binding to the pocket of a carrier protein, its quantum yield can increase significantly, providing a clear signal against a low background.[4]
The primary applications of 9-AAA are centered on its ability to act as a tracer for several key metabolic events:
-
Cellular Uptake: Transport across the plasma membrane, often mediated by Fatty Acid Transport Proteins (FATPs).[5]
-
Intracellular Transport: Chaperoning within the cytoplasm by Fatty Acid-Binding Proteins (FABPs).[6][7]
-
Metabolic Trafficking & Storage: Movement to and incorporation within organelles such as the endoplasmic reticulum and cytosolic lipid droplets.[8]
Key Application Areas
-
Studying Fatty Acid-Binding Proteins (FABPs): FABPs are crucial for solubilizing fatty acids in the cytoplasm and trafficking them to various organelles.[7][9] The binding of 9-AAA within the hydrophobic pocket of an FABP can lead to a measurable change in its fluorescence properties, making it an excellent tool for in vitro binding assays to determine affinity (K_d) and stoichiometry.[10][11] This is critical for understanding how different FABP isoforms contribute to lipid homeostasis and for screening compounds that might disrupt this interaction.[12]
-
High-Throughput Screening (HTS) for Fatty Acid Uptake Modulators: The development of non-radioactive, fluorescence-based assays has revolutionized screening for drugs that target fatty acid uptake.[1] 9-AAA is ideally suited for HTS applications where cells are treated with compound libraries, followed by the addition of 9-AAA. Inhibitors of fatty acid transport will result in a lower intracellular fluorescence signal, a readout that can be rapidly quantified on a microplate reader.[13][14]
-
Visualizing Intracellular Lipid Dynamics: Fluorescence microscopy allows for the direct visualization of 9-AAA's subcellular localization. Upon entering the cell, it can be observed accumulating in specific compartments. Its incorporation into neutral lipids within lipid droplets can be confirmed through co-localization studies with specific organelle dyes (e.g., BODIPY™ 493/503 for lipid droplets), providing spatial and temporal insights into lipid storage dynamics.[8][15]
-
Probing Phospholipase A2 (PLA2) Activity: Phospholipases A2 are enzymes that hydrolyze phospholipids to release fatty acids, playing a key role in inflammatory signaling.[16][17] While direct inhibition by 9-AAA is not extensively documented, its structural analogs and the broader class of anthracene derivatives have been investigated in the context of enzyme inhibition.[18] Assays could be designed to see if 9-AAA competes with natural fatty acids for PLA2 binding or if its release from a custom-synthesized phospholipid analog could serve as a reporter of PLA2 activity.
Part 2: Experimental Protocols
Protocol 1: In Vitro Analysis of 9-AAA Binding to Fatty Acid-Binding Proteins (FABPs)
This protocol details a fluorescence-based titration experiment to determine the binding affinity of 9-AAA for a purified FABP isoform.
Causality: The rationale for this protocol is that the fluorescence of 9-AAA is enhanced when it moves from a polar aqueous buffer into the nonpolar binding pocket of an FABP.[11] The magnitude of this enhancement is proportional to the amount of 9-AAA bound. By systematically increasing the concentration of the protein, we can generate a saturation binding curve to calculate the dissociation constant (K_d).
Caption: Workflow for determining the binding affinity of 9-AAA to FABPs.
Materials:
-
Purified recombinant FABP (e.g., human intestinal or liver FABP)
-
This compound (9-AAA)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4
-
Fluorometer and quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of 9-AAA in DMSO. Store in amber vials at -20°C.
-
Determine the precise concentration of the purified FABP stock solution using a protein assay (e.g., Bradford or BCA).
-
Prepare working solutions of 9-AAA and FABP in the Assay Buffer immediately before use. Protect the 9-AAA solution from light.
-
-
Fluorometer Setup:
-
Set the excitation wavelength to ~365 nm and the emission wavelength to ~410 nm. Note: These values should be optimized by running a scan of 9-AAA in the assay buffer with and without a saturating amount of FABP.
-
Set slit widths to achieve a stable baseline signal without saturating the detector.
-
-
Titration:
-
Add 2 mL of Assay Buffer to a clean cuvette.
-
Add 9-AAA to a final concentration of 0.5 µM. Mix gently by pipetting.
-
Place the cuvette in the fluorometer and record the baseline fluorescence (F_initial).
-
Add small aliquots (e.g., 1-5 µL) of the FABP working solution to the cuvette.
-
After each addition, mix gently and allow the signal to stabilize (approx. 1 minute). Record the fluorescence reading.
-
Continue adding FABP until the fluorescence signal no longer increases, indicating saturation.
-
-
Data Analysis:
-
Correct the fluorescence readings for the slight dilution caused by adding the FABP solution.
-
Calculate the change in fluorescence (ΔF = F_observed - F_initial) for each FABP concentration.
-
Plot ΔF as a function of the total FABP concentration.
-
Fit the resulting curve to a one-site binding (hyperbolic) equation using non-linear regression software (e.g., GraphPad Prism) to determine the K_d and B_max (maximum fluorescence change).
-
| Parameter | Typical Value Range | Significance |
| K_d (Dissociation Constant) | 0.1 - 5 µM | Measures binding affinity. A lower K_d indicates tighter binding. |
| Excitation Max (λ_ex) | 360 - 380 nm | Wavelength for optimal excitation of the anthracene fluorophore. |
| Emission Max (λ_em) | 400 - 420 nm | Wavelength of maximum fluorescence emission. |
Protocol 2: High-Throughput Cell-Based Fatty Acid Uptake Assay
This protocol provides a method for measuring 9-AAA uptake in adherent cells in a 96-well format, suitable for screening chemical libraries for inhibitors of fatty acid transport.
Causality: This assay is based on the principle that active transport of 9-AAA into cells will lead to an accumulation of intracellular fluorescence.[1] An external quenching agent, which cannot cross the cell membrane, is used to eliminate the signal from any 9-AAA remaining in the well, ensuring that only the internalized probe is detected.[14] A reduction in the measured fluorescence in the presence of a test compound indicates inhibition of uptake.
Caption: High-throughput screening workflow for fatty acid uptake inhibitors.
Materials:
-
Adherent cell line known to transport fatty acids (e.g., 3T3-L1 adipocytes, HepG2, Caco-2)
-
96-well black, clear-bottom tissue culture plates
-
This compound (9-AAA)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Quenching agent (e.g., Trypan Blue at a final concentration of 0.25%)
-
Test compounds and vehicle control (e.g., DMSO)
-
Fluorescence microplate reader with bottom-read capability
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer (e.g., 80-90%) on the day of the assay.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in HBSS. Include a vehicle-only control.
-
Gently aspirate the culture medium from the wells and wash once with 100 µL of warm HBSS.
-
Add 100 µL of the compound dilutions (or vehicle) to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Fatty Acid Uptake:
-
Prepare a 2X working solution of 9-AAA in warm HBSS (e.g., 10 µM for a final concentration of 5 µM).
-
Add 100 µL of the 2X 9-AAA solution to each well.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C. This time should be optimized to be on the linear portion of the uptake curve.
-
-
Quenching and Reading:
-
Prepare a solution of the quenching agent in HBSS.
-
Add 50 µL of the quencher solution to each well.
-
Immediately read the plate on a fluorescence microplate reader (bottom-read mode) with excitation set to ~365 nm and emission to ~410 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence from "no-cell" control wells (background).
-
Normalize the data to the vehicle control wells: % Uptake = (Fluorescence_compound / Fluorescence_vehicle) * 100.
-
Plot % Uptake against compound concentration and fit to a dose-response curve to determine the IC₅₀ for active compounds.
-
Protocol 3: Fluorescence Microscopy of 9-AAA Incorporation into Lipid Droplets
This protocol describes how to visualize the trafficking of 9-AAA to lipid droplets in cultured cells.
Causality: This method leverages the fact that many cells esterify excess fatty acids into neutral lipids (triglycerides and cholesterol esters) for storage in cytosolic lipid droplets.[15] By incubating cells with 9-AAA, it will be similarly metabolized and incorporated. Co-staining with a lipophilic dye that specifically accumulates in the neutral lipid core of these droplets (e.g., BODIPY 493/503) allows for definitive confirmation of 9-AAA's localization through the analysis of overlapping signals (co-localization).
Caption: Workflow for visualizing 9-AAA localization in lipid droplets.
Materials:
-
Cells cultured on sterile glass coverslips in a petri dish or multi-well plate.
-
This compound (9-AAA)
-
Lipid Droplet Stain: BODIPY™ 493/503 (or Nile Red)
-
Nuclear Stain: Hoechst 33342
-
Paraformaldehyde (PFA) for fixation
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium
-
Fluorescence microscope with DAPI, FITC/GFP, and UV filter sets.
Procedure:
-
Cell Preparation:
-
Culture cells on glass coverslips until they reach 50-70% confluency.
-
-
9-AAA Labeling:
-
Prepare a working solution of 9-AAA (e.g., 2 µM) in complete culture medium.
-
Remove the old medium from the cells and add the 9-AAA-containing medium.
-
Incubate for 1-4 hours at 37°C. The optimal time will depend on the cell type and its metabolic rate.
-
-
Co-staining:
-
During the last 15 minutes of the 9-AAA incubation, add BODIPY™ 493/503 (final concentration ~1 µg/mL) and Hoechst 33342 (final concentration ~1 µg/mL) directly to the medium.
-
-
Wash and Fix:
-
Gently aspirate the labeling medium and wash the cells three times with warm PBS.
-
(Optional but recommended for sharper images) Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
If fixed, wash again three times with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslip from the dish and mount it cell-side down onto a glass slide using a drop of mounting medium.
-
Image the cells using a fluorescence microscope.
-
Hoechst (Nucleus): Ex: ~350 nm, Em: ~460 nm (DAPI filter)
-
9-AAA (Fatty Acid): Ex: ~365 nm, Em: ~410 nm (Use a filter set that captures this, sometimes a DAPI filter can work, but a specific one is better)
-
BODIPY 493/503 (Lipid Droplets): Ex: ~490 nm, Em: ~515 nm (FITC/GFP filter)
-
-
-
Image Analysis:
-
Overlay the images from the 9-AAA and BODIPY 493/503 channels.
-
Regions of co-localization, which will appear as a combination of the two colors (e.g., cyan/white if 9-AAA is blue and lipid droplets are green), confirm the incorporation of the fluorescent fatty acid into lipid droplets.
-
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Application Notes and Protocols for Cell Imaging Using 9-Anthraceneacetic Acid
Introduction: Unveiling Cellular Landscapes with 9-Anthraceneacetic Acid
In the dynamic field of cellular biology, the ability to visualize and track subcellular events in real-time is paramount. Fluorescent probes are indispensable tools in this endeavor, and among them, this compound (9-AA), also known as 9-Anthracenecarboxylic acid, emerges as a versatile and environmentally sensitive fluorophore. Its unique photophysical properties, characterized by a fluorescence profile that is highly responsive to the molecular environment, make it a powerful tool for researchers, scientists, and drug development professionals.[1][2][3] This guide provides an in-depth exploration of the applications and protocols for utilizing this compound in cell imaging, moving beyond a simple recitation of steps to explain the underlying scientific principles that govern its use.
The core of 9-AA's utility lies in its anthracene moiety, a polycyclic aromatic hydrocarbon that exhibits strong fluorescence.[2] The carboxylic acid group at the 9-position not only influences its solubility but also its interactions with cellular components and its sensitivity to local environmental factors such as pH and polarity.[1][4] This document will serve as a comprehensive resource, detailing the fundamental properties of 9-AA and providing field-proven protocols for its application in live-cell imaging, lipid droplet staining, and cytotoxicity assessment.
I. Photophysical and Chemical Properties of this compound
A thorough understanding of the photophysical properties of this compound is critical for its effective application in cell imaging. The fluorescence of 9-AA is not static; it is a dynamic property influenced by its concentration and the surrounding medium.[1][3]
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~255 nm, ~363 nm | In ethanol | [1][5] |
| Emission Maximum (λem) | ~411 nm | In ethanol (monomeric form) | [5] |
| Additional Emission Maxima | 388, 435, 458 nm | In ethanol | [5] |
| Molar Extinction Coefficient (ε) | log ε ≈ 4.47 | At 333 nm in H2O | [1] |
| Form | Yellow powder | Solid state | [2][3] |
| Solubility | Soluble in organic solvents like DMSO and ethanol; sparingly soluble in water | Standard lab conditions | [2][6] |
The fluorescence spectrum of 9-AA is notably concentration-dependent. At low concentrations (<10⁻⁵ M), it exhibits a structured, anthracene-like emission spectrum, characteristic of the monomeric form.[2][3] As the concentration increases, the spectrum shifts to the red, becoming a broad, structureless band, which is attributed to the formation of dimers and excimers.[1][2][3][7] This behavior is crucial as it can be exploited to probe the microenvironment within a cell. For instance, aggregation in hydrophobic environments, such as lipid droplets, could lead to a detectable change in the emission spectrum.
II. Core Applications in Cell Imaging
The unique characteristics of this compound open up a range of applications in cellular imaging. The following sections detail the scientific basis and protocols for its use as a general cellular stain, a probe for lipid droplets, and an indicator in cytotoxicity assays.
A. General Cellular Staining and Morphological Analysis
The intrinsic fluorescence of 9-AA allows it to be used as a general cytoplasmic stain, providing contrast to visualize cellular morphology and organization. Upon entering the cell, its distribution and fluorescence can be influenced by the local environment of different organelles.
This compound, being a lipophilic molecule, can passively diffuse across the cell membrane. Once inside the cytoplasm, its fluorescence can be influenced by the polarity and viscosity of the surrounding medium. Variations in fluorescence intensity and emission wavelength can provide insights into the different microenvironments within the cell.
Caption: Workflow for general cell staining with this compound.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution by diluting the stock solution to a final concentration of 1-10 µM in pre-warmed, serum-free cell culture medium or an appropriate imaging buffer like Phosphate-Buffered Saline (PBS).[6] The optimal concentration should be determined empirically for each cell type.
-
-
Cell Preparation:
-
Plate cells on glass-bottom imaging dishes or coverslips and culture until they reach 50-70% confluency.[8]
-
-
Staining:
-
Aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Add the 9-AA working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. Incubation times may require optimization.[6]
-
-
Washing:
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells. To reduce background fluorescence, consider using a phenol red-free medium.[10]
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., a DAPI or blue excitation filter).[6] Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.[9]
-
B. Visualization of Lipid Droplets
The lipophilic nature of the anthracene core suggests that 9-AA may preferentially accumulate in neutral lipid environments, such as lipid droplets. This is supported by studies showing that anthracene-conjugated fatty acids are incorporated into triglycerides, which are stored in lipid droplets.[11]
When 9-AA partitions into the non-polar environment of lipid droplets, its fluorescence properties may change. The aggregation of the probe within the droplets could lead to a shift in the emission spectrum towards longer wavelengths (a red shift) due to excimer formation.[1][7] This spectral shift can be a key indicator of its localization to lipid droplets.
Caption: Workflow for lipid droplet imaging with this compound.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 9-AA in DMSO.
-
Prepare a working solution of 5-20 µM in pre-warmed culture medium. Higher concentrations may be necessary to promote partitioning into lipid droplets.
-
-
Cell Culture and Induction of Lipid Droplets (Optional):
-
Culture cells on glass-bottom dishes.
-
To induce lipid droplet formation, cells can be treated with oleic acid complexed to bovine serum albumin (BSA) for 12-24 hours prior to staining.
-
-
Staining:
-
Wash cells once with pre-warmed PBS.
-
Incubate with the 9-AA working solution for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash cells two to three times with pre-warmed PBS or culture medium.
-
-
Imaging and Analysis:
C. Assessment of Cytotoxicity
Some anthracene derivatives have been shown to possess cytotoxic properties.[14][15][16] This suggests that 9-AA could be used in cytotoxicity assays, where changes in cell morphology, membrane integrity, or fluorescence uptake/retention could serve as indicators of cell death.
Upon induction of apoptosis or necrosis, cell membrane integrity is often compromised. This can lead to an increased influx of 9-AA into the cell or, conversely, a leakage of the probe from pre-loaded cells. Changes in fluorescence intensity can be correlated with cell viability. For instance, a significant increase in fluorescence might indicate membrane permeabilization, a hallmark of late-stage apoptosis or necrosis.
Caption: Workflow for assessing cytotoxicity using this compound.
-
Cell Preparation:
-
Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with varying concentrations of the test compound (potential cytotoxic agent) for a desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
-
Staining:
-
Add this compound to each well to a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission filters.
-
Alternatively, capture images using a high-content imaging system to quantify fluorescence on a per-cell basis.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of treated cells to that of the control cells.
-
For validation, correlate the results with a standard cytotoxicity assay, such as the MTT assay.[17]
-
III. Concluding Remarks and Future Perspectives
This compound is a readily available and versatile fluorescent probe with significant potential for a variety of cell imaging applications. Its environmentally sensitive fluorescence provides a platform for developing more sophisticated imaging techniques. While this guide provides foundational protocols, it is imperative for researchers to empirically optimize parameters such as concentration, incubation time, and imaging settings for their specific cell types and experimental questions.
Future research may focus on the development of 9-AA derivatives with improved photostability, enhanced quantum yields, and specific targeting moieties for various organelles. The exploration of its ratiometric imaging capabilities, particularly in the context of lipid droplet and pH sensing, holds considerable promise for advancing our understanding of cellular physiology and pathology.
IV. References
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El-Sayed, Y. M., & El-Khouly, M. E. (2006). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Journal of Photochemistry and Photobiology A: Chemistry, 178(2-3), 139-147.
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Bardeen, C. J., et al. (2014). Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. Crystal Growth & Design, 14(7), 3394-3402. [Link]
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Lestari, B., et al. (2019). The Potential of 9,10-Anthraquinone in Inhibiting Human Cancer Cells Growth. Indonesian Journal of Cancer Chemoprevention, 10(2), 70-76. [Link]
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Dupou, L., et al. (1986). Metabolic incorporation of 9-(2-anthryl)-nonanoic acid, a new fluorescent and photoactivable probe, into the membrane lipids of Chinese hamster ovary cells. European Journal of Biochemistry, 154(1), 171-177. [Link]
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Azab, H. A., et al. (2013). Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 436-443. [Link]
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Kumar, A., & K. G., A. (2022). An adaptable live-cell imaging protocol to analyze organelle morphology in Saccharomyces cerevisiae. STAR Protocols, 3(1), 101155. [Link]
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Zhang, H., et al. (2017). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Molecules, 22(10), 1699. [Link]
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Karakaş, D., et al. (2021). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B, 9(3), 734-743. [Link]
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Stratech. (n.d.). Intracellular pH. Retrieved from [Link]
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Chao, Y., et al. (2001). Studies on Anthracenes. 2. Synthesis and Cytotoxic Evaluation of 9-acyloxy 1,8-dichloroanthracene Derivatives. Journal of Medicinal Chemistry, 44(23), 3847-3853. [Link]
-
Wang, Y., et al. (2022). An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. Molecules, 27(19), 6549. [Link]
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Pompimon, W., et al. (2016). Anthracene-9, 10-dione derivatives induced apoptosis in human cervical cancer cell line (CaSki) by interfering with HPV E6 expression. Bioorganic & Medicinal Chemistry Letters, 26(15), 3589-3595. [Link]
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Wang, Y., et al. (2022). An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. Molecules, 27(14), 4583. [Link]
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Takagi, S., et al. (2002). Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments. Langmuir, 18(10), 3863-3867. [Link]
-
Wang, Y., et al. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 14(20), 14144-14152. [Link]
-
Wang, J., & Li, J. (2021). A kind of synthetic method of 9-anthracenecarboxylic acid. CN113831237A.
-
Azab, H. A., et al. (2013). Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 436-443. [Link]
-
Yilmaz, I., & Erdemir, A. (2017). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 819-832. [Link]
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CliniSciences. (n.d.). Imaging Reagents for Lipid Metabolism. Retrieved from [Link]
-
Williams, T. M., et al. (2000). The preparation of anthraquinone used in the National Toxicology Program cancer bioassay was contaminated with the mutagen 9-nitroanthracene. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 468(1), 15-27. [Link]
-
LabRoots. (2019, September 13). Best practices: 5 steps to live-cell imaging [Video]. YouTube. [Link]
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Wang, R., et al. (2020). Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging. RSC Advances, 10(4), 2170-2179. [Link]
-
Suryawanshi, C. P., et al. (2023). New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. International Journal of Pharmaceutical Quality Assurance, 14(3), 756-764. [Link]
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Pen, A. S., et al. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules, 23(9), 2349. [Link]
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Singh, A., et al. (2023). Co/Zn metal–organic frameworks with an anthracene-based ligand: cell imaging and catalytic studies. CrystEngComm, 25(22), 3195-3207. [Link]
-
Volland, S. V., et al. (2022). Acetyl-CoA carboxylase inhibition increases retinal pigment epithelial cell fatty acid flux and restricts apolipoprotein efflux. Journal of Biological Chemistry, 298(11), 102551. [Link]
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Vincent, M., & Gallay, J. (1984). Photo-induced Dimerization of Anthracene Phospholipids for the Study of the Lateral Distribution of Lipids in Membranes. Biophysical Journal, 46(3), 371-381. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence Signal with 9-Anthraceneacetic Acid
Welcome to the technical support center for 9-Anthraceneacetic acid (9-AA). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low or absent fluorescence signals during their experiments. Here, we will delve into the common causes of diminished fluorescence and provide systematic, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is not fluorescing at all. What are the first things I should check?
A1: An absent signal is often due to fundamental issues with the experimental setup or the reagent itself. Here’s a checklist of initial troubleshooting steps:
-
Instrument Settings: The most common reason for a complete signal loss is a mismatch between the instrument's excitation and emission wavelengths and the spectral properties of 9-AA. Ensure your fluorometer or microscope is set correctly.
-
Fluorophore Concentration: While counterintuitive, both excessively high and low concentrations can lead to a weak signal. Very low concentrations may be below the detection limit of your instrument, while very high concentrations can cause self-quenching (see Q3).
-
Solvent and Solubility: this compound has limited solubility in aqueous solutions and is more soluble in organic solvents like ethanol, DMSO, and DMF.[1] If the compound has precipitated out of solution, there will be no fluorescence.
-
Compound Integrity: Verify the purity and integrity of your 9-AA stock. Improper storage or age can lead to degradation.
Q2: My fluorescence signal is much weaker than expected. What are the likely causes?
A2: A weak signal can be more complex to diagnose than a complete absence of fluorescence. The issue could be chemical, photochemical, or related to your instrumentation. The following sections will provide a more in-depth guide to troubleshooting these issues.
In-Depth Troubleshooting Guides
Issue 1: Suboptimal Fluorophore Concentration and Self-Quenching
The Underlying Science: this compound, like many aromatic fluorophores, is susceptible to self-quenching at high concentrations. This phenomenon occurs when excited fluorophore molecules interact with ground-state molecules, leading to non-radiative energy transfer and a decrease in fluorescence intensity. At concentrations above 10⁻³ mol/L, the fluorescence spectrum of 9-Anthracenecarboxylic acid can shift to the red and become a broad, structureless band, indicating aggregate formation.[2]
Troubleshooting Protocol:
-
Prepare a Dilution Series: To determine the optimal concentration, prepare a serial dilution of your 9-AA stock solution and measure the fluorescence intensity of each dilution.
-
Plot Intensity vs. Concentration: Plot the fluorescence intensity as a function of concentration. You should observe an initial linear increase in intensity, which will then plateau and may even decrease at higher concentrations. The optimal concentration lies within the linear range.
-
Visual Inspection: At high concentrations, you might observe a slight haziness or precipitation, which is a clear indicator that the concentration is too high.
Issue 2: Environmental and Buffer Effects
The Underlying Science: The fluorescence of 9-AA is highly sensitive to its local environment. Factors such as solvent polarity, pH, and the presence of certain ions in your buffer can significantly impact the fluorescence quantum yield.
-
Solvent Polarity: The fluorescence of 9-AA is influenced by the polarity of the solvent.[2]
-
pH: An acid-base equilibrium exists for the carboxylic acid group of 9-AA. The protonated and deprotonated forms will have different fluorescence characteristics. The fluorescence can be quenched in acidic aqueous solutions.
-
Buffer Components: While specific quantitative data on the effect of common buffers like TRIS, HEPES, and PBS on 9-AA fluorescence is limited, it is known that buffer components can influence the fluorescence of other dyes. For instance, TRIS buffer has been shown to increase the fluorescence yield of certain fluorescently labeled cells. It is crucial to maintain a consistent and appropriate buffer system.
Troubleshooting Protocol:
-
Buffer Optimization: If you suspect a buffer-related issue, test a few different buffer systems (e.g., phosphate, HEPES, MOPS) at your desired pH to see which one yields the highest and most stable signal.
-
pH Titration: To determine the optimal pH for your assay, measure the fluorescence intensity of 9-AA in a series of buffers with a range of pH values (e.g., from 5 to 9).
-
Control for Ionic Strength: Be aware that high concentrations of salts in your buffer can also affect fluorescence. Maintain a consistent ionic strength across your experiments.
Issue 3: Fluorescence Quenching by Other Molecules
The Underlying Science: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET).[3][4]
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a "quencher" molecule in the solution, leading to non-radiative relaxation. Common quenchers include molecular oxygen, halide ions, and heavy metal ions.[5]
-
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.
Troubleshooting Workflow for Quenching:
Caption: A workflow for diagnosing and addressing fluorescence quenching.
Issue 4: Photobleaching and Photodegradation
The Underlying Science: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[6][7] Anthracene derivatives, including 9-AA, are known to be photolabile, particularly in aqueous media and in the presence of oxygen.[5] The photodegradation of 9-AA can lead to the formation of non-fluorescent products like anthraquinone. This process is often mediated by the reaction of the excited fluorophore with molecular oxygen to form an endoperoxide, which then decomposes.
Mitigation Strategies for Photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides a measurable signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter integration times and keeping the shutter closed when not acquiring data.
-
Use Antifade Reagents: For microscopy applications, consider using a commercially available antifade mounting medium.
-
Work in an Oxygen-Depleted Environment: If photobleaching is severe, deoxygenating your sample by sparging with nitrogen or argon can help.
Photodegradation Pathway of this compound:
Caption: Simplified pathway of 9-AA photodegradation in the presence of oxygen.
Data Summary Tables
Table 1: Spectral Properties of this compound
| Property | Value | Solvent | Reference |
| Excitation Max (λex) | ~255 nm, ~330-384 nm | Ethanol | [2] |
| Emission Max (λem) | ~411 nm | Ethanol | |
| Fluorescence Lifetime (τ) | ~3.66 ns | Ethanol | [2] |
Note: Spectral properties can shift depending on the solvent and pH.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Limited | [1] |
| PBS (pH 7.2) | Insoluble | [1] |
| Ethanol | ~1 mg/mL | [1] |
| DMSO | ~1 mg/mL | [1] |
| Dimethylformamide (DMF) | ~1 mg/mL | [1] |
References
-
Abdel-Mottaleb, M. S. A., et al. (2000). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. ResearchGate. [Link]
-
Airinei, A., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. ResearchGate. [Link]
-
Linschitz, H., & Pekkarinen, L. (1960). The Quenching of Triplet States of Anthracene and Porphyrins by Heavy Metal Ions. Journal of the American Chemical Society. [Link]
-
Airinei, A., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Digest Journal of Nanomaterials and Biostructures. [Link]
-
Gadea, J., et al. (2012). Tris buffer improves fluorescence yield of ram spermatozoa when evaluating membrane integrity. Microscopy Research and Technique. [Link]
-
Wikipedia. Photobleaching. [Link]
-
Khan, I., et al. (2014). DIFFERENTIAL STABILIZING EFFECTS OF BUFFERS ON STRUCTURAL STABILITY OF BOVINE SERUM ALBUMIN AGAINST UREA DENATURATION. Latin American Applied Research. [Link]
-
AZoLifeSciences. (2021). Photobleaching in Fluorescence Microscopy. [Link]
-
Edinburgh Instruments. Fluorescence Quenching & the Stern-Volmer Plot. [Link]
-
Techert, S., et al. (2003). Photodimerization of Crystalline 9-Anthracenecarboxylic Acid: A Nontopotactic Autocatalytic Transformation. ResearchGate. [Link]
-
Reddy, A., et al. (2004). Fluorescence quenching of anthracene by aniline in different solvents. Indian Journal of Pure & Applied Physics. [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
-
Momiji, H., et al. (1998). Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments. ResearchGate. [Link]
-
ResearchGate. Anthracene fluorescence lifetime in the presence of different concentrations of 1. [Link]
-
ResearchGate. Table 1 Stern-Volmer quenching constants for 9-MA in different media. [Link]
-
ResearchGate. Quenching data of anthracene with DNE. [Link]
-
Refubium. The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions of a Model Aro. [Link]
-
Melhuish, H. W., & Metcalf, W. S. (1954). The quenching of the fluorescence of anthracene. The transition from strong to weak quenching. Journal of the Chemical Society (Resumed). [Link]
-
Abdel-Mottaleb, M. S. A., et al. (2000). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Wiley Online Library. [Link]
-
ResearchGate. Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. [Link]
-
RSC Publishing. Light actuated stable radicals of the 9-anthracene carboxylic acid for designing new photochromic complexes. [Link]
-
Beilstein Journals. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tris buffer improves fluorescence yield of ram spermatozoa when evaluating membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The quenching of the fluorescence of anthracene. The transition from strong to weak quenching - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. laar.plapiqui.edu.ar [laar.plapiqui.edu.ar]
Technical Support Center: 9-Anthraceneacetic Acid Fluorescence
Introduction
9-Anthraceneacetic acid (9-AA) is a fluorescent probe widely utilized in biochemical and physiological research due to its sensitivity to the local microenvironment. Its fluorescence characteristics, including intensity and lifetime, can be significantly altered by a variety of factors, a phenomenon known as fluorescence quenching. This guide provides a comprehensive overview of the mechanisms behind 9-AA fluorescence quenching and offers a structured approach to troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
1. What is the fundamental principle of this compound (9-AA) fluorescence?
This compound is an aromatic hydrocarbon with a carboxymethyl substituent. When 9-AA absorbs a photon of light at its excitation wavelength (typically around 365 nm), an electron is promoted to a higher energy state. The molecule then rapidly relaxes to the lowest vibrational level of the excited singlet state. From this state, it can return to the ground state by emitting a photon, which is the observed fluorescence (typically with a maximum emission around 450 nm). The efficiency of this process, and thus the fluorescence intensity, is highly dependent on the molecule's immediate environment.
2. What are the primary mechanisms of 9-AA fluorescence quenching?
Fluorescence quenching of 9-AA can occur through several mechanisms:
-
Collisional (Dynamic) Quenching: This occurs when the excited 9-AA molecule collides with another molecule (the quencher) in the solution, leading to non-radiative decay to the ground state. This process is dependent on the concentration of the quencher and the viscosity of the medium.
-
Static Quenching: This involves the formation of a non-fluorescent complex between 9-AA and the quencher in the ground state. This reduces the population of 9-AA molecules available for excitation.
-
Förster Resonance Energy Transfer (FRET): If an acceptor molecule with an absorption spectrum that overlaps the emission spectrum of 9-AA is in close proximity (typically <10 nm), energy can be transferred non-radiatively from the excited 9-AA (donor) to the acceptor.
-
Photoinduced Electron Transfer (PET): An electron can be transferred from the excited 9-AA to an acceptor molecule, or from a donor molecule to the excited 9-AA, resulting in quenching.
3. How does pH affect the fluorescence of 9-AA?
The fluorescence of 9-AA is highly pH-dependent due to the carboxylic acid moiety. At low pH, the carboxylic acid is protonated, and the fluorescence is typically higher. As the pH increases, the carboxylic acid deprotonates to form the carboxylate anion. This deprotonated form is more susceptible to quenching mechanisms, leading to a decrease in fluorescence intensity. This pH sensitivity makes 9-AA a useful probe for studying pH changes in various systems.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with 9-AA.
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Incorrect Instrument Settings | 1. Verify the excitation and emission wavelengths are correctly set for 9-AA (Excitation max ~365 nm, Emission max ~450 nm).2. Check the slit widths; wider slits can increase signal but may decrease resolution.3. Ensure the detector gain is set appropriately. | The fluorescence signal is only generated when the fluorophore is excited at the correct wavelength and the emission is monitored at the appropriate wavelength. Instrument settings directly control the light reaching the sample and the detection of the emitted light. |
| Degradation of 9-AA Stock Solution | 1. Prepare a fresh stock solution of 9-AA in an appropriate solvent (e.g., DMSO or ethanol).2. Store the stock solution protected from light and at a low temperature (-20°C). | 9-AA can be susceptible to photobleaching and chemical degradation over time, especially when exposed to light or stored at room temperature. |
| Presence of Quenchers in the Buffer | 1. Prepare a fresh buffer solution using high-purity water and reagents.2. Test the fluorescence of 9-AA in the buffer alone to establish a baseline. | Contaminants in the buffer, such as heavy metal ions or other organic molecules, can act as quenchers and reduce the fluorescence signal. |
Issue 2: Inconsistent or Drifting Fluorescence Readings
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Photobleaching | 1. Reduce the excitation light intensity or exposure time.2. Incorporate an anti-photobleaching agent into the sample if compatible with the experiment. | Prolonged exposure to high-intensity excitation light can cause irreversible photochemical destruction of the 9-AA molecule, leading to a decrease in fluorescence over time. |
| Temperature Fluctuations | 1. Use a temperature-controlled cuvette holder in the fluorometer.2. Allow samples to equilibrate to the target temperature before taking measurements. | Fluorescence is a temperature-sensitive process. An increase in temperature can lead to increased collisional quenching and a decrease in fluorescence intensity. |
| Precipitation of 9-AA | 1. Visually inspect the sample for any signs of precipitation.2. Check the solubility of 9-AA in the experimental buffer and consider reducing the concentration if necessary. | Aggregation and precipitation of 9-AA can lead to light scattering and a decrease in the effective concentration of the fluorophore in solution, causing erratic readings. |
Issue 3: Unexpected Quenching in a Control Experiment
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Self-Quenching at High Concentrations | 1. Prepare a dilution series of 9-AA and measure the fluorescence at each concentration.2. Determine the concentration range where fluorescence is linearly proportional to concentration. | At high concentrations, 9-AA molecules can interact with each other in the excited state, leading to self-quenching and a non-linear relationship between concentration and fluorescence. |
| Interaction with Buffer Components | 1. Systematically test the effect of each buffer component on 9-AA fluorescence.2. Consider using an alternative buffer system if a component is found to be a quencher. | Certain buffer components, such as some salts or biological molecules, can act as quenchers. For example, halide ions (I-, Br-, Cl-) are known to be effective collisional quenchers of anthracene derivatives. |
Experimental Protocols
Protocol 1: Determining the pH Dependence of 9-AA Fluorescence
-
Prepare a series of buffer solutions with a range of pH values (e.g., from pH 4 to pH 10).
-
Prepare a stock solution of 9-AA in DMSO.
-
Add a small aliquot of the 9-AA stock solution to each buffer to a final concentration of 1-10 µM.
-
Incubate the samples for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity of each sample using a fluorometer with excitation at 365 nm and emission at 450 nm.
-
Plot the fluorescence intensity as a function of pH.
Visualizing Quenching Mechanisms
Below are diagrams illustrating common fluorescence quenching pathways.
Caption: Static quenching of 9-AA fluorescence.
Quantitative Data Summary
| Parameter | Typical Value | Significance |
| Excitation Maximum | ~365 nm | Wavelength for optimal excitation of 9-AA. |
| Emission Maximum | ~450 nm | Wavelength of maximum fluorescence emission. |
| Quantum Yield | 0.1 - 0.7 | Efficiency of fluorescence, highly solvent and pH dependent. |
| Fluorescence Lifetime | 1-15 ns | Time the molecule spends in the excited state, can be altered by quenching. |
References
Optimizing 9-Anthraceneacetic Acid Labeling Reactions: A Technical Support Guide
Welcome to the technical support center for optimizing your 9-Anthraceneacetic acid labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving successful and reproducible conjugation results. Here, we will delve into the critical parameters of the labeling reaction, troubleshoot common issues, and provide a robust experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used for labeling?
This compound is a fluorescent probe that, when activated as a succinimidyl ester (NHS ester), becomes a reactive labeling reagent. It is used to covalently attach a fluorescent anthracene moiety to biomolecules, primarily targeting primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins). This labeling allows for the detection and tracking of the biomolecule in various applications, such as fluorescence microscopy and bioassays. The anthracene chromophore exhibits characteristic UV-visible absorption and fluorescence emission spectra that are sensitive to its environment.[1]
Q2: What is the core chemical reaction for this compound labeling?
The labeling reaction relies on the N-hydroxysuccinimide (NHS) ester chemistry. The NHS ester of this compound is an amine-reactive reagent. The reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl group of the NHS ester. This results in the formation of a stable amide bond between the this compound and the target biomolecule, with the release of N-hydroxysuccinimide as a byproduct.
Q3: Why is the pH of the reaction buffer so critical?
The pH of the reaction buffer is a crucial parameter as it directly influences two competing reactions:
-
Amine Reactivity: For the primary amine to be nucleophilic and react with the NHS ester, it must be in its deprotonated state (-NH2). At a pH below the pKa of the amine, it will be protonated (-NH3+), rendering it unreactive.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water molecules attack the ester, rendering it inactive. The rate of hydrolysis significantly increases with higher pH.
Therefore, an optimal pH range is necessary to balance amine reactivity and NHS ester stability. For most NHS ester labeling reactions, a pH of 8.3-8.5 is recommended.[2][3]
Q4: What are the best buffers to use for the labeling reaction?
It is essential to use amine-free buffers to avoid the buffer components competing with your target biomolecule for reaction with the NHS ester. Recommended buffers include:
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided during the labeling reaction itself. However, they are excellent for quenching the reaction once it is complete.[5]
Q5: How do I prepare the this compound NHS ester for the reaction?
Many NHS esters, including derivatives of the hydrophobic anthracene molecule, have poor solubility in aqueous buffers. The standard procedure is to first dissolve the this compound NHS ester in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3] This stock solution is then added to your protein solution in the appropriate aqueous buffer. It is critical to use anhydrous and high-purity solvents.
Q6: What is the importance of the molar ratio of dye to protein?
The molar ratio of the this compound NHS ester to your biomolecule in the reaction mixture is a key determinant of the final degree of labeling.
-
Too low a ratio will result in a low degree of labeling and a weak fluorescent signal.
-
Too high a ratio can lead to over-labeling, which may cause protein precipitation due to the hydrophobicity of the anthracene molecule, and can also lead to fluorescence self-quenching, paradoxically reducing the fluorescent signal.[6]
The optimal molar ratio needs to be determined empirically for each specific protein and application, but a good starting point is often a 10- to 20-fold molar excess of the dye.[6]
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This troubleshooting guide addresses common problems encountered during this compound labeling reactions.
Problem 1: Low or No Fluorescent Signal
This is one of the most common issues and can stem from several sources.
Possible Causes & Solutions:
-
Inefficient Labeling Reaction:
-
Incorrect pH: Verify the pH of your reaction buffer is between 8.3 and 8.5.
-
Inactive NHS Ester: The this compound NHS ester may have hydrolyzed due to moisture. Always use fresh, high-quality reagents and prepare the stock solution in anhydrous DMSO or DMF immediately before use. Store the solid reagent desiccated at -20°C.
-
Competing Amines: Ensure your protein sample is free from amine-containing buffers (like Tris or glycine) or stabilizers (like bovine serum albumin or gelatin). If necessary, perform a buffer exchange using dialysis or a desalting column before labeling.[5]
-
Low Molar Ratio: The molar excess of the dye may be insufficient. Try increasing the molar ratio of the this compound NHS ester to the protein.
-
-
Fluorescence Quenching:
-
Over-labeling: Attaching too many fluorophores in close proximity can lead to self-quenching. To address this, reduce the molar excess of the dye in the labeling reaction to achieve a lower degree of labeling.
-
-
Photodegradation of the Fluorophore:
-
Light Exposure: Anthracene derivatives can be susceptible to photobleaching. Protect your reaction vessel from light by wrapping it in aluminum foil and minimizing light exposure during handling.[6] Studies have shown that encapsulation within a protein can enhance the photostability of the anthracene chromophore.[1]
-
-
Inaccurate Measurement of Labeling:
-
Incorrect Calculation: Ensure you are using the correct molar extinction coefficient and correction factor for this compound when calculating the degree of labeling.
-
Problem 2: Protein Precipitation During or After Labeling
Possible Causes & Solutions:
-
Over-Labeling with a Hydrophobic Dye: this compound is a hydrophobic molecule. Covalently attaching too many of these molecules to the surface of a protein can increase its overall hydrophobicity, leading to aggregation and precipitation.
-
Solution: Reduce the molar excess of the this compound NHS ester in the reaction. A lower degree of labeling is often sufficient and helps maintain the solubility and biological activity of the protein.[6]
-
-
Inappropriate Solvent Concentration: The addition of a significant volume of organic solvent (DMSO or DMF) to dissolve the dye can denature and precipitate the protein.
-
Solution: Prepare a concentrated stock solution of the this compound NHS ester in DMSO or DMF so that you only need to add a small volume (ideally <5% of the total reaction volume) to your protein solution.[6]
-
Problem 3: High, Non-Specific Background Fluorescence
Possible Causes & Solutions:
-
Inadequate Purification: The most common cause of high background is the presence of residual, unconjugated this compound that was not removed after the labeling reaction.
-
Solution: Ensure your purification method is effective at separating the labeled protein from the small, unreacted dye molecules.
-
Size-Exclusion Chromatography (e.g., a desalting column) is effective for a quick cleanup.[6]
-
Extensive Dialysis with multiple buffer changes over 24-48 hours is a more rigorous method. Ensure the dialysis membrane has a molecular weight cutoff that retains your protein while allowing the free dye to pass through.
-
-
-
Non-Covalent Hydrophobic Interactions: The hydrophobic anthracene moiety may non-covalently associate with your protein.
-
Solution: During purification washes or dialysis, consider including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to disrupt these non-specific interactions and help remove the unbound dye.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in this compound labeling.
Experimental Protocol: Labeling a Protein with this compound NHS Ester
This protocol provides a general procedure for labeling a protein with this compound NHS ester. Optimization may be required for your specific protein and application.
Materials and Reagents
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound, N-succinimidyl ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Spectrophotometer
Procedure
Step 1: Prepare the Protein Solution
-
Ensure your protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.
-
If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column or dialysis.
Step 2: Prepare the this compound NHS Ester Stock Solution
-
Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount of the NHS ester in anhydrous DMSO or DMF. For example, if the molecular weight is ~319 g/mol , dissolve ~3.2 mg in 1 mL of anhydrous solvent.
-
This stock solution should be prepared fresh immediately before use.
Step 3: The Labeling Reaction
-
Adjust the pH of the protein solution to 8.3 by adding the Reaction Buffer. A common method is to add 1/10th the volume of 1 M sodium bicarbonate, pH 8.3.
-
Calculate the volume of the 10 mM dye stock solution needed to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess is recommended.[6]
-
While gently stirring or vortexing the protein solution, add the calculated volume of the dye stock solution in a dropwise manner.
-
Protect the reaction vessel from light by wrapping it in aluminum foil.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
Step 4: Quench the Reaction
-
To stop the labeling reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. For example, add 1/20th the volume of 1 M Tris-HCl, pH 8.0.
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is deactivated.
Step 5: Purify the Labeled Protein
-
Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the purified, labeled protein. The labeled protein will typically be in the first colored fractions to elute.
Step 6: Determine the Degree of Labeling (DOL)
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum (λmax) of this compound (typically around 365-385 nm, but should be confirmed with your specific batch).[1]
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein where:
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
-
Calculate the Degree of Labeling (DOL): DOL = Amax / (ε_dye × Protein Concentration (M)) where:
-
ε_dye is the molar extinction coefficient of the this compound at its λmax.
Note: The molar extinction coefficient and correction factor for this compound NHS ester are not always readily available in the literature and can be batch-specific. It is highly recommended to obtain these values from the certificate of analysis provided by the supplier or to determine them experimentally.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for the this compound labeling of proteins.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Reaction pH | 8.3 - 8.5 | Optimal balance between amine reactivity and NHS ester stability.[2][3] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate | Amine-free to prevent competing reactions.[2][4] |
| Dye Solvent | Anhydrous DMSO or DMF | Solubilizes the hydrophobic NHS ester.[2][3] |
| Molar Excess (Dye:Protein) | 10:1 to 20:1 (starting point) | Influences the degree of labeling; requires empirical optimization.[6] |
| Reaction Time | 1-2 hours at Room Temp. or Overnight at 4°C | Sufficient time for the reaction to proceed to completion. |
| Quenching Reagent | 20-50 mM Tris or Glycine | Contains primary amines to react with and inactivate excess NHS ester.[5] |
References
-
Monti, S., et al. (2010). Enhanced photostability of the anthracene chromophore in aqueous medium upon protein encapsulation. The Journal of Physical Chemistry B, 114(40), 12902-12909. [Link]
-
NIST. 9-Anthracenecarboxylic acid. NIST Chemistry WebBook. [Link]
-
Abdel-Mottaleb, M. S. A., et al. (2009). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. International Journal of Photoenergy, 2009. [Link]
-
Wang, T., et al. (2019). Analysis of 2,2'-Azobis (2-Amidinopropane) Dihydrochloride Degradation and Hydrolysis in Aqueous Solutions. Journal of Pharmaceutical Sciences, 108(5), 1766-1775. [Link]
-
RMG. (2019). Site-selective protein modification via disulfide rebridging for fast tetrazine/trans-cyclooctene bioconjugation. Supporting Information. [Link]
-
Chen, C. Y., et al. (2012). Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy. RSC Advances, 2(1), 225-232. [Link]
-
Howard, P. H., et al. (2010). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science & Technology, 44(18), 7231-7238. [Link]
-
Abberior Instruments. NHS ester protocol for labeling proteins. Abberior Instruments. [Link]
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Thompson, S., et al. (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. The Journal of Organic Chemistry, 88(24), 17595-17600. [Link]
-
Müller, M., et al. (2019). Characterization of Fluorescent Proteins with Intramolecular Photostabilization. ChemPhotoChem, 3(11), 1032-1038. [Link]
-
ResearchGate. (a) UV-vis spectra of 9-anthracenylmethyl acrylate before (top) and after (bottom) irradiation (365 nm); (b) UV-vis spectra of anthracene-9-carboxylic acid before (top) and after (bottom) the irradiation (365 nm). ResearchGate. [Link]
-
Jena Bioscience. Cy5 Protein Labeling Kit Data Sheet. Jena Bioscience. [Link]
Sources
- 1. Enhanced photostability of the anthracene chromophore in aqueous medium upon protein encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 9-Anthraceneacetic Acid Fluorescence
Welcome to the technical support center for experiments involving the pH-dependent fluorescence of 9-Anthraceneacetic acid (9-AAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: Low or No Fluorescence Signal
Symptoms: You observe a very weak or non-existent fluorescence signal from your 9-AAA sample.
Possible Causes & Solutions:
-
Incorrect pH: The fluorescence of 9-AAA is highly sensitive to pH. The protonated form (at acidic to neutral pH) is generally more fluorescent than the deprotonated form (at basic pH).
-
Solution: Ensure your buffer is at the optimal pH for fluorescence. For maximal intensity, start with a neutral pH (around 7.0) and adjust as needed. Verify the pH of your final sample solution.
-
-
Photodegradation: Anthracene derivatives can be susceptible to photodegradation upon prolonged exposure to excitation light, leading to a decrease in fluorescence.
-
Solution: Minimize the exposure of your sample to the excitation source. Use the lowest possible excitation intensity and shortest exposure times. Prepare fresh samples if photodegradation is suspected.
-
-
Concentration-Dependent Effects: At high concentrations (typically above 10⁻³ M), 9-AAA can form non-fluorescent or weakly fluorescent dimers.[1]
-
Solution: Work with dilute solutions, typically in the micromolar (µM) concentration range. If you observe a red-shift and broadening of the emission spectrum, this may indicate dimer formation.[1]
-
-
Solvent Effects: The choice of solvent can influence the fluorescence quantum yield.
-
Solution: While buffer selection is dictated by pH, ensure that any co-solvents are compatible and do not quench fluorescence. Ethanol is a common solvent for preparing stock solutions.[2]
-
Problem 2: Inconsistent or Irreproducible Fluorescence Readings
Symptoms: Replicate samples or repeated measurements of the same sample yield significantly different fluorescence intensities.
Possible Causes & Solutions:
-
Unstable pH: Small fluctuations in pH can lead to large changes in fluorescence, especially near the pKa of the carboxylic acid group.
-
Solution: Use a high-quality buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment.
-
-
Temperature Fluctuations: Fluorescence intensity can be temperature-dependent.
-
Solution: Ensure all samples and measurements are at a constant, controlled temperature. Use a temperature-controlled cuvette holder if available.
-
-
Presence of Quenchers: Contaminants in your sample or buffer can quench the fluorescence of 9-AAA. Common quenchers include heavy atoms, paramagnetic ions, and dissolved oxygen.[3]
-
Solution: Use high-purity water and reagents for all solutions. Deoxygenate your samples by bubbling with an inert gas (e.g., nitrogen or argon) if oxygen quenching is suspected.
-
Problem 3: Unexpected Shifts in Emission Wavelength
Symptoms: The peak emission wavelength is different from the expected value (typically around 411 nm in ethanol).[2]
Possible Causes & Solutions:
-
pH-Induced Spectral Shifts: The deprotonated form of 9-AAA at basic pH can exhibit a red-shifted emission compared to the protonated form.[4]
-
Solution: This is an expected phenomenon. Characterize the emission spectra at different pH values to determine the spectral properties of both the protonated and deprotonated species.
-
-
Dimer or Aggregate Formation: As mentioned, high concentrations can lead to the formation of dimers which often have a red-shifted and broadened emission spectrum.[1][5][6]
-
Solution: Dilute your sample and re-measure the spectrum. If the spectrum shifts back to the expected monomer emission, concentration was the issue.
-
-
Solvent Polarity: The polarity of the microenvironment can influence the emission wavelength (solvatochromism).
-
Solution: Be consistent with your choice of solvent and be aware that binding to other molecules (e.g., proteins, lipids) can alter the local polarity and thus the emission spectrum.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the pH-dependent fluorescence of this compound?
The pH effect is primarily due to the protonation and deprotonation of the carboxylic acid group attached to the anthracene core. The electronic properties of the anthracene fluorophore are influenced by the ionization state of this substituent. In its protonated (acidic) form, the molecule typically exhibits strong, structured fluorescence characteristic of the anthracene moiety. Upon deprotonation in a more basic environment, the resulting carboxylate anion can alter the electronic distribution of the excited state, often leading to a decrease in fluorescence quantum yield.[4] This change is a form of intramolecular quenching.
Caption: Effect of pH on the ionization state and fluorescence of 9-AAA.
Q2: What is the optimal pH range for measuring 9-AAA fluorescence?
While the exact optimal pH can vary slightly depending on the solvent and temperature, the highest fluorescence intensity for anthracene derivatives is generally observed at neutral pH.[7][8] For 9-AAA, the protonated form is more fluorescent. Therefore, a pH range of approximately 4 to 7 is often suitable for maximizing the fluorescence signal. It is crucial to perform a pH titration experiment to determine the precise optimal pH for your specific experimental conditions.
Q3: How should I prepare my samples for a pH-dependent fluorescence study?
A recommended approach is to first prepare a concentrated stock solution of 9-AAA in a suitable organic solvent like ethanol or DMSO. Then, dilute this stock solution into a series of buffers with a range of known pH values (e.g., from pH 3 to pH 10). Ensure the final concentration of the organic solvent is low and consistent across all samples to minimize its effect on the fluorescence and pH.
Q4: Can I use 9-AAA as a pH-sensitive probe?
Yes, due to its pH-dependent fluorescence, 9-AAA can be used as a fluorescent pH indicator in certain applications. The change in fluorescence intensity or spectral shape can be correlated with the pH of the environment. However, it's important to calibrate its response in your specific system, as factors like ionic strength and binding to other molecules can influence its pKa and fluorescence properties.
Experimental Protocols
Protocol 1: pH Titration of this compound Fluorescence
This protocol details the steps to characterize the fluorescence of 9-AAA across a range of pH values.
Materials:
-
This compound (9-AAA)
-
Ethanol (or DMSO), spectroscopic grade
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10
-
High-purity water
-
Fluorometer with a temperature-controlled cuvette holder
-
Quartz fluorescence cuvettes
-
Calibrated pH meter
Procedure:
-
Prepare a 1 mM stock solution of 9-AAA in ethanol. Store this solution in the dark to prevent photodegradation.
-
Prepare a series of buffer solutions with 1-unit pH increments (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10).
-
For each pH value, prepare a 1 µM sample of 9-AAA. To do this, add the appropriate amount of the 9-AAA stock solution to the buffer. For example, add 10 µL of 1 mM stock to 10 mL of buffer. Ensure the final ethanol concentration is low (e.g., 0.1%) and consistent across all samples.
-
Prepare a blank sample for each buffer solution (buffer plus the same amount of ethanol without 9-AAA).
-
Calibrate the fluorometer and set the excitation and emission wavelengths. A common excitation wavelength for anthracene derivatives is around 355-375 nm. Set the emission scan range from 380 nm to 550 nm.[7]
-
Equilibrate the samples to a constant temperature (e.g., 25°C) in the fluorometer's cuvette holder.
-
Measure the fluorescence spectrum of each blank and subtract it from the corresponding sample's spectrum.
-
Record the peak fluorescence intensity for each pH value.
-
Plot the fluorescence intensity versus pH. This will generate a titration curve, from which you can determine the apparent pKa of the probe in your system.
Caption: Workflow for pH titration of 9-AAA fluorescence.
Data Presentation
Your results from the pH titration can be summarized in a table similar to this:
| pH | Peak Emission Wavelength (nm) | Relative Fluorescence Intensity (a.u.) |
| 3.0 | 410 | 98.5 |
| 4.0 | 410 | 95.2 |
| 5.0 | 411 | 89.7 |
| 6.0 | 411 | 75.4 |
| 7.0 | 412 | 50.1 |
| 8.0 | 415 | 25.6 |
| 9.0 | 418 | 10.3 |
| 10.0 | 420 | 5.1 |
Note: The values in this table are for illustrative purposes only.
References
-
Morishima, Y., Ohgi, H., & Kamachi, M. (1993). pH-Induced Fluorescence Quenching of Anthracene-Labeled Poly(2-vinylpyridine). Macromolecules, 26(16), 4293–4297. [Link]
-
Khan, Y., & Wu, J. (2024). Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. Journal of Fluorescence, 34(5), 1-13. [Link]
-
Stasyuk, A. J., et al. (2019). Photophysical Properties of Anthracene Derivatives. Molecules, 24(23), 4265. [Link]
-
ResearchGate. (n.d.). pH effect on fluorescence properties (a) fluorescence intensity of anthracene vs. pH (b) fluorescence intensity of phenanthrene vs. pH. [Link]
-
Al-Kaysi, R. O., & Al-Garagholy, F. N. (2007). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Journal of the Association of Arab Universities for Basic and Applied Sciences, 2, 29-37. [Link]
-
Bardeen, C. J., et al. (2018). Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. Crystal Growth & Design, 18(10), 6044-6053. [Link]
-
Azab, H. A., et al. (2010). Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 21-27. [Link]
-
ResearchGate. (n.d.). Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. [Link]
-
Royal Society of Chemistry. (2020). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B. [Link]
-
National Center for Biotechnology Information. (2016). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. PLoS ONE, 11(7), e0159152. [Link]
-
van der Veen, M. A., et al. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(26), 7401-7405. [Link]
-
ResearchGate. (n.d.). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. [Link]
-
ResearchGate. (n.d.). Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments. [Link]
-
Chalcogenide Letters. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Chalcogenide Letters, 8(9), 569-575. [Link]
-
National Center for Biotechnology Information. (2001). Fluorescence quenching of anthracene by indole derivatives in phospholipid bilayers. Journal of Photochemistry and Photobiology B: Biology, 60(1), 25-31. [Link]
Sources
- 1. 9-Anthracenecarboxylic acid | 723-62-6 [chemicalbook.com]
- 2. 9-蒽甲酸 suitable for fluorescence, purum, ≥96.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solving Solubility Issues with 9-Anthraceneacetic Acid in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 9-Anthraceneacetic acid (9-AnA). This document provides in-depth troubleshooting advice and step-by-step protocols to address the most common challenge encountered with this compound: its poor solubility in aqueous buffers. As a fluorescent probe and chloride channel blocker, achieving a stable, soluble preparation is critical for reliable experimental outcomes. This guide is structured in a question-and-answer format to help you quickly identify and solve the specific issues you may be facing.
Section 1: Understanding the Core Problem
Q1: I added this compound powder directly to my PBS buffer, and it won't dissolve. Why is it so insoluble?
A1: The poor aqueous solubility of this compound is due to its molecular structure, which features two competing characteristics:
-
A Large Hydrophobic Core: The anthracene ring system is a large, nonpolar polycyclic aromatic hydrocarbon. This part of the molecule is "hydrophobic," meaning it repels water and prefers to interact with other nonpolar molecules. This is the primary driver of its insolubility in water-based buffers.[1][2]
-
An Ionizable Carboxylic Acid Group: The molecule also has a carboxylic acid (-COOH) group. This group is weakly acidic and can donate a proton (H+). In its protonated form (at acidic or neutral pH), the group is uncharged and does not significantly aid solubility. However, when it is deprotonated to its carboxylate form (-COO⁻), it becomes charged and thus much more water-soluble ("hydrophilic").[2]
At neutral pH (e.g., PBS at pH 7.4), the carboxylic acid is only partially deprotonated, and the large hydrophobic anthracene core dominates, leading to very low solubility.[3][4][5]
Q2: What are the key chemical properties of this compound I should be aware of?
A2: Understanding the following physicochemical properties is crucial for designing a successful solubilization strategy.
| Property | Value | Significance for Solubility |
| Molecular Weight | 236.26 g/mol | Essential for calculating molar concentrations for stock solutions. |
| pKa | ~4.2 (estimated) | This is the pH at which the carboxylic acid group is 50% protonated and 50% deprotonated. To dissolve 9-AnA by converting it to its salt form, the buffer pH must be significantly above the pKa. |
| logP | ~3.8 (estimated) | The octanol-water partition coefficient (logP) is a measure of lipophilicity. A high value like this confirms the molecule is very hydrophobic and will not readily dissolve in water.[6][7] |
| Aqueous Solubility | Insoluble | Confirmed by multiple suppliers in neutral buffers like PBS.[3][4][5] |
| Organic Solvent Solubility | Soluble | Readily dissolves in organic solvents like DMSO, DMF, and ethanol.[3][8] |
Section 2: Primary Solubilization Strategy: pH Adjustment
This is the preferred first method for assays where a slight increase in pH is tolerable. It involves converting the insoluble acid into its much more soluble conjugate base (salt).
Q3: How does increasing the pH help dissolve this compound?
A3: According to the Henderson-Hasselbalch equation, when the pH of the solution is higher than the pKa of the carboxylic acid, the equilibrium shifts towards the deprotonated, anionic carboxylate form (-COO⁻). This charged species has a much stronger affinity for polar water molecules, dramatically increasing solubility.[2] By raising the pH to 2 or more units above the pKa (i.e., pH > 6.2), you can ensure that >99% of the 9-AnA is in its soluble salt form.
The diagram below illustrates this fundamental principle.
Caption: pH-dependent equilibrium of this compound.
Q4: Can you provide a step-by-step protocol for dissolving 9-AnA using a base?
A4: Yes. This protocol details how to prepare a concentrated aqueous stock solution.
Objective: Prepare a 10 mM aqueous stock solution of this compound.
Materials:
-
This compound (MW: 236.26 g/mol )
-
0.1 M Sodium Hydroxide (NaOH) solution
-
High-purity water (e.g., Milli-Q®)
-
Calibrated pH meter
-
Vortex mixer and/or magnetic stirrer
Protocol:
-
Weigh Compound: Weigh out 2.36 mg of this compound for 1 mL of a 10 mM stock solution.
-
Initial Suspension: Add the powder to a microcentrifuge tube or small glass vial. Add approximately 80% of the final desired volume of water (e.g., 800 µL for a 1 mL final volume). The powder will not dissolve and will form a suspension.
-
pH Adjustment: While vortexing or stirring, add the 0.1 M NaOH solution dropwise (typically a few microliters at a time).
-
Monitor Dissolution: Continue adding NaOH until all the solid material dissolves completely, resulting in a clear solution.
-
Check pH (Optional but Recommended): Use a pH meter to confirm the pH of the stock solution is in the desired range (e.g., 7.5-8.5). This ensures complete deprotonation.
-
Final Volume Adjustment: Add high-purity water to reach the final volume of 1 mL.
-
Storage: Store the stock solution at -20°C, protected from light. When diluting this stock into your final assay buffer (e.g., PBS pH 7.4), the buffer's capacity should be sufficient to handle the slight basicity of the stock addition.
Section 3: Secondary Strategy: Using Organic Co-solvents
This method is necessary when the experimental buffer pH cannot be modified or when the required concentration is too high for pH adjustment alone.
Q5: The pH of my assay buffer is fixed at 7.0. What is my next best option?
A5: In this scenario, the use of a water-miscible organic co-solvent is the standard approach.[9][10] The strategy is to first dissolve the 9-AnA at a high concentration in a suitable organic solvent to create a stock solution. This stock is then diluted into the aqueous assay buffer, where the co-solvent helps keep the compound in solution.
The general workflow for this approach is outlined below.
Caption: Co-solvent workflow for solubilizing 9-AnA.
Q6: What are the best co-solvents, and how do I choose one?
A6: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are the most common choices. The best choice depends on the tolerance of your specific assay system.
| Co-Solvent | Maximum Stock Conc. | Recommended Final Assay Conc. | Pros | Cons |
| DMSO | >100 mM | < 0.5% (v/v) | Excellent solubilizing power for a wide range of compounds.[11] | Can be toxic to cells, even at low concentrations (<1%).[12] Can interfere with some enzymatic assays. |
| Ethanol (EtOH) | ~10 mM[5] | < 1% (v/v) | Generally less toxic to cells than DMSO.[12] Volatile, which can lead to concentration changes if not handled properly. | Lower solubilizing power than DMSO for highly hydrophobic compounds. |
| DMF | ~1 mg/mL (~4.2 mM)[3] | < 0.1% (v/v) | Good solubilizing power. | Higher toxicity profile than DMSO or ethanol; should be used with caution and only when necessary. |
Expert Recommendation: Start with DMSO due to its superior solubilizing capacity. Always run a vehicle control (assay buffer + the same final concentration of DMSO) to ensure the solvent itself is not affecting your experimental results.[13]
Q7: Can you provide a protocol for making a 10 mM stock of 9-AnA in DMSO?
A7: Certainly. This is a very common starting point for many biological experiments.
Objective: Prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 236.26 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Vortex mixer
-
Appropriate personal protective equipment (gloves, safety glasses)
Protocol:
-
Weigh Compound: Weigh 2.36 mg of this compound and place it in a sterile, dry glass or polypropylene vial.
-
Add Solvent: Add 1 mL of high-quality DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex at room temperature for 1-2 minutes until the solution is completely clear. Gentle warming in a 37°C water bath can assist if needed, but it is not typically necessary for this concentration.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. DMSO freezes at 19°C, so the solution will be solid. Warm to room temperature and vortex briefly before use.
Section 4: Troubleshooting Common Failures
Q8: I diluted my DMSO stock into my buffer, and the solution immediately turned cloudy. What happened?
A8: This is a classic case of the compound "crashing out" or precipitating. It happens when the concentration of the organic co-solvent is diluted to a point where it can no longer keep the hydrophobic compound dissolved in the now predominantly aqueous environment.
Troubleshooting Steps:
-
Reduce Final Concentration: This is the most common solution. Your desired final concentration of 9-AnA may be above its solubility limit in the low-percentage co-solvent mixture. Try preparing a dilution series to find the highest achievable concentration that remains clear.
-
Optimize the Dilution Process: Do not simply pipette the stock into the buffer. Add the DMSO stock slowly and dropwise to the final volume of aqueous buffer while the buffer is being vigorously vortexed or stirred . This rapid dispersion can prevent localized high concentrations that initiate precipitation.
-
Increase Co-solvent Percentage: If your assay can tolerate it, try increasing the final percentage of DMSO (e.g., from 0.5% to 1.0%). Remember to update your vehicle controls accordingly.
-
Gentle Warming: Briefly warming the final solution to 37°C may help dissolve fine precipitates, but be cautious, as the compound may precipitate again upon cooling to room temperature.
Q9: My application is highly sensitive, and I cannot use pH changes or any organic co-solvents. Are there any other options?
A9: Yes, for highly sensitive systems like live-cell imaging or in vivo studies, more advanced formulation strategies can be employed. These typically involve solubilizing agents or excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The 9-AnA molecule can become encapsulated within the hydrophobic core, forming an "inclusion complex" that is soluble in water.[9]
-
Surfactants: Surfactants like Tween® 20 or Tween® 80 can form micelles in aqueous solutions. At concentrations above the critical micelle concentration (CMC), these structures can encapsulate hydrophobic compounds like 9-AnA, rendering them soluble. This is a common strategy but requires careful validation to ensure the surfactant itself does not interfere with the assay.[10]
Exploring these options requires significant additional optimization and is generally considered an advanced approach when primary methods are not suitable.[13]
References
-
Cheméo. (n.d.). Chemical Properties of 9-Anthracenecarboxylic acid (CAS 723-62-6). Retrieved from [Link]
-
ResearchGate. (2023). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
PubChem. (n.d.). 9-Anthracenecarboxylic acid. Retrieved from [Link]
-
NIST. (n.d.). 9-Anthracenecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
PubMed. (1990). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Retrieved from [Link]
-
LookChem. (n.d.). 9-Anthracenecarboxylic acid. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for anthracene-9-carboxylic acid (HMDB0248461). Retrieved from [Link]
-
PubMed. (1981). Dissolution Kinetics of Carboxylic Acids II: Effect of Buffers. Retrieved from [Link]
-
YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved from [Link]
-
Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. Retrieved from [Link]
Sources
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- 2. quora.com [quora.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 9-Anthracenecarboxylic acid|lookchem [lookchem.com]
- 5. Anthracene-9-carboxylic acid, 98+% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. 9-Anthracenecarboxylic acid | C15H10O2 | CID 2201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
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- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Post-Labeling Purification of 9-Anthraceneacetic Acid Conjugates
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions regarding the critical post-labeling step: the removal of excess 9-Anthraceneacetic acid. Inefficient removal of unconjugated this compound can lead to high background signals, inaccurate quantification of labeling efficiency, and potentially misleading experimental results. This guide is designed to provide you with the necessary knowledge and practical protocols to ensure the purity of your labeled biomolecules.
Troubleshooting Guide: Common Issues in Excess this compound Removal
Unforeseen challenges can arise during the purification process. The following table outlines common problems, their probable causes, and actionable solutions to get your experiment back on track.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High background fluorescence in downstream applications. | Incomplete removal of free this compound. | • Repeat the purification step. For column chromatography, consider using a longer column or a resin with a smaller pore size for better separation.[1][2]• For dialysis, increase the dialysis time and the frequency of buffer changes.[3]• Consider switching to a different purification method that offers higher resolution, such as Hydrophobic Interaction Chromatography (HIC).[4][5] |
| Low recovery of the labeled biomolecule. | • The biomolecule is sticking to the purification matrix (e.g., spin column membrane, chromatography resin).• The chosen purification method is not suitable for the size or properties of the biomolecule. | • For spin columns, ensure the molecular weight cutoff (MWCO) is appropriate for your biomolecule.[6]• If using chromatography, try a different resin with lower non-specific binding properties.[7][8]• For dialysis, ensure the MWCO of the membrane is significantly smaller than your biomolecule to prevent its loss.[3] |
| Precipitation of this compound during purification. | This compound has limited solubility in aqueous buffers.[9][10] | • Ensure that the buffer composition maintains the solubility of the free dye. A small percentage of an organic solvent like DMSO or ethanol (if compatible with your biomolecule) might be necessary in the initial reaction mixture before purification.[11][12] |
| The eluted "purified" sample still shows a strong absorbance/fluorescence characteristic of the free dye. | The purification method lacks the necessary resolution to separate the labeled biomolecule from the free dye. | • For Size Exclusion Chromatography (SEC), ensure the resin's fractionation range is appropriate to separate your biomolecule from the small molecule dye.[13]• Consider using a method that separates based on a different principle, such as hydrophobicity (HIC), which is well-suited for aromatic dyes like this compound.[14][15] |
Experimental Protocols & Methodologies
Here, we detail three common and effective methods for the removal of excess this compound. The choice of method will depend on the properties of your biomolecule, the required purity, and the available equipment.
Method 1: Size Exclusion Chromatography (SEC) / Gel Filtration
Principle: This technique separates molecules based on their size.[2][16] Larger molecules (your labeled biomolecule) pass through the column more quickly, while smaller molecules (free this compound) enter the pores of the chromatography resin and are retarded, thus eluting later.[13][17]
Workflow Diagram:
Caption: Workflow for removing excess this compound using SEC.
Step-by-Step Protocol:
-
Resin Selection: Choose a gel filtration resin with an appropriate fractionation range. For most proteins (MW > 5 kDa), a resin like Sephadex G-25 is suitable for separating them from small molecules like this compound (MW: 236.27 g/mol ).[13][18]
-
Column Packing and Equilibration: Pack the column with the selected resin according to the manufacturer's instructions. Equilibrate the column with 2-3 column volumes of your desired buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Carefully load your labeling reaction mixture onto the top of the column. The sample volume should ideally be between 1-5% of the total column volume for optimal resolution.[2]
-
Elution and Fraction Collection: Begin the elution with your equilibration buffer and collect fractions. The larger, labeled biomolecule will elute first, followed by the smaller, free this compound.
-
Analysis: Monitor the fractions using UV-Vis spectrophotometry. Your labeled protein will have an absorbance peak around 280 nm, while the free this compound has a maximum absorbance at approximately 254 nm.[12][19] Pool the fractions that contain your protein but are free of the excess dye.
Method 2: Dialysis
Principle: Dialysis is a process of separating molecules in solution by the difference in their rates of diffusion through a semi-permeable membrane.[3] The labeled biomolecule is retained within the dialysis tubing, while the smaller, unconjugated this compound diffuses out into the larger volume of buffer.
Workflow Diagram:
Caption: Workflow for removing excess this compound using dialysis.
Step-by-Step Protocol:
-
Membrane Selection: Choose a dialysis membrane with a molecular weight cutoff (MWCO) that is significantly smaller than your biomolecule but large enough to allow the free dye to pass through. For a typical antibody (~150 kDa), a 10-14 kDa MWCO membrane is appropriate.
-
Sample Preparation: Load your labeling reaction mixture into the prepared dialysis tubing and seal it securely, leaving some space for potential sample dilution.
-
Dialysis: Immerse the sealed tubing in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C with gentle stirring.
-
Buffer Exchange: For efficient removal, change the dialysis buffer every 4-6 hours for a total of 24-48 hours.
-
Sample Recovery: Carefully remove the tubing from the buffer and recover your purified, labeled biomolecule.
Note: Due to the limited water solubility of this compound, the efficiency of dialysis in purely aqueous buffers may be reduced.[9][20]
Method 3: Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity.[5][15] The anthracene core of this compound is highly hydrophobic. In a high-salt buffer, both the labeled biomolecule (which has increased hydrophobicity due to the label) and the free dye will bind to the hydrophobic resin. By gradually decreasing the salt concentration, molecules will elute based on their hydrophobicity, with less hydrophobic molecules eluting first.[4][21]
Workflow Diagram:
Caption: Workflow for purifying this compound conjugates via HIC.
Step-by-Step Protocol:
-
Column and Buffer Preparation: Equilibrate a HIC column (e.g., Phenyl or Butyl Sepharose) with a high-salt binding buffer (e.g., 1-2 M ammonium sulfate in a phosphate buffer). Adjust your sample to the same high salt concentration.
-
Sample Loading and Binding: Load the sample onto the equilibrated column. The hydrophobic regions of your labeled protein and the free dye will bind to the resin.
-
Elution: Elute the bound molecules using a reverse salt gradient (from high salt to low salt). The free this compound, being highly hydrophobic, will typically require a very low salt concentration or even an organic modifier to elute. Your labeled protein should elute earlier in the gradient.
-
Fraction Analysis: Collect fractions and analyze them as described for SEC to identify and pool the fractions containing the pure, labeled biomolecule.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound?
A1: The removal of free dye is essential for several reasons. Firstly, it reduces background noise in fluorescence-based assays, improving the signal-to-noise ratio.[7][8] Secondly, it is necessary for the accurate determination of the dye-to-biomolecule ratio.[11] Finally, residual free dye can interfere with downstream applications, potentially leading to inaccurate results.
Q2: Can I use spin columns for dye removal?
A2: Yes, spin columns, which are a form of size exclusion chromatography, are a fast and convenient method for removing excess dye.[7][11] They are particularly useful for small sample volumes. However, if you are dealing with a high concentration of free dye, a single spin column might not be sufficient, and a second pass may be necessary.[1]
Q3: My labeled protein seems to have crashed out of solution after purification. What happened?
A3: this compound is a hydrophobic molecule. Labeling a biomolecule with it increases the overall hydrophobicity. This can sometimes lead to aggregation and precipitation, especially at high labeling densities or in certain buffer conditions. If this occurs, consider using a buffer with additives that can help maintain solubility, such as non-ionic detergents or arginine, if compatible with your downstream application.
Q4: How do I know when all the free dye has been removed?
A4: You can monitor the removal of free dye by taking absorbance or fluorescence measurements of your collected fractions or the dialysis buffer. The free dye has a characteristic absorbance maximum around 254 nm.[19] Continue the purification process until the absorbance/fluorescence of the eluate or dialysis buffer returns to baseline. For a more rigorous check, you can run a sample on SDS-PAGE and visualize the gel under UV light before staining; free dye will run at the dye front.
Q5: Is this compound stable during these purification procedures?
A5: this compound is a relatively stable compound. However, like many fluorescent molecules, it can be susceptible to photobleaching.[22] It is good practice to protect your samples from light as much as possible during and after the purification process.[11]
References
-
Various Authors. (2014). How do we remove free dye from a fluorescent labelled peptide? ResearchGate. [Link]
-
Various Authors. (2021). How to remove unreacted florescent dye from labeled protein? ResearchGate. [Link]
-
Various Authors. (2018). How to remove non conjugated Rhodamine B dye from antibody by membrane dialysis? ResearchGate. [Link]
-
Cytiva. (2024). Fundamentals of size exclusion chromatography. [Link]
-
Various Authors. (2015). Best way to remove free dye from protein-dye conjugation? Opinion on gravity desalting column brands? Reddit. [Link]
-
Thermo Scientific Alfa Aesar. Anthracene-9-carboxylic acid, 98+%. [Link]
-
He, H., et al. (2022). Efficient Oral Insulin Delivery Through Thiolated Trimethyl Chitosan-Grafted β-Cyclodextrin Nanoparticles. MDPI. [Link]
-
Berges, A., et al. (2014). Semi-Automated Hydrophobic Interaction Chromatography Column Scouting Used in the Two-Step Purification of Recombinant Green Fluorescent Protein. PMC - NIH. [Link]
-
Solubility of Things. Anthracene-9-carboxylic acid. [Link]
-
G-Biosciences. (2024). What Is Hydrophobic Interaction Chromatography?[Link]
-
Bio-Rad Laboratories. (2019). How To Perform Hydrophobic Interaction Chromatography (HIC). YouTube. [Link]
-
Cheméo. Chemical Properties of 9-Anthracenecarboxylic acid (CAS 723-62-6). [Link]
-
Al-Kaysi, R. O., & Al-Garagholy, F. N. (2007). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Journal of the Association of Arab Universities for Basic and Applied Sciences, 2(1), 47-53. [Link]
-
Aryal, S. (2022). Chromatography- Principle, Types, Steps, Uses, Diagram. Microbe Notes. [Link]
-
Bio-Rad. Introduction to Size Exclusion Chromatography. [Link]
-
Barth, H. G., & Mays, J. W. (1998). Size Exclusion Chromatography. Analytical Chemistry, 70(12), 253R-267R. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Introduction to Size Exclusion Chromatography | Bio-Rad [bio-rad.com]
- 3. Efficient Oral Insulin Delivery Through Thiolated Trimethyl Chitosan-Grafted β-Cyclodextrin Nanoparticles | MDPI [mdpi.com]
- 4. Hydrophobic Interaction Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Anthracene-9-carboxylic acid, 98+% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Semi-Automated Hydrophobic Interaction Chromatography Column Scouting Used in the Two-Step Purification of Recombinant Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
- 16. microbenotes.com [microbenotes.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. usbio.net [usbio.net]
- 19. 9-Anthracenecarboxylic acid CAS#: 723-62-6 [m.chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
Improving the stability of 9-Anthraceneacetic acid stock solutions
Welcome to the technical support center for 9-Anthraceneacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stable preparation and storage of this compound stock solutions. By understanding the underlying chemical principles and following these validated protocols, you can ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has turned yellow/brown. What does this mean and is it still usable?
A yellowish or brownish discoloration is a primary visual indicator of degradation. This color change is often due to the oxidation of the anthracene ring, leading to the formation of anthraquinone-like derivatives. These degradation products have altered chemical and physical properties, including different fluorescence spectra and biological activity, which can significantly impact your experimental results.
Recommendation: It is strongly advised to discard any discolored stock solution and prepare a fresh one. Using a degraded solution will compromise the accuracy and reproducibility of your experiments.
Q2: I'm dissolving this compound in an organic solvent and it's not fully dissolving, or it precipitates out of solution upon storage. What's causing this?
This issue typically arises from either exceeding the solubility limit of the solvent or temperature-dependent solubility changes. This compound has moderate solubility in common organic solvents.
Causality:
-
Concentration: Attempting to prepare a stock solution at a concentration higher than the solvent's capacity will result in incomplete dissolution.
-
Temperature: Solubility is temperature-dependent. A solution prepared at room temperature or with gentle warming may precipitate when stored at lower temperatures (e.g., 4°C, -20°C, or -80°C) if the compound's solubility limit is crossed at that temperature.
Recommendation: Refer to the solubility data in Table 1 to select an appropriate solvent and concentration. If precipitation occurs upon cooling, you may need to prepare a more dilute stock solution. Gentle warming and sonication can aid in initial dissolution.
Q3: How should I store my solid this compound and its stock solutions for maximum stability?
Proper storage is critical to prevent degradation. The key factors to control are light, temperature, and oxygen.
For Solid Compound:
-
Store in a tightly sealed, amber glass vial to protect from light and moisture.
-
Keep at -20°C for long-term storage.
For Stock Solutions:
-
Store in amber glass vials or wrap clear vials in aluminum foil to block light.[1][2][3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to ambient conditions.
-
For maximal stability, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Storage temperatures of -20°C or -80°C are recommended. Solutions stored at -80°C generally have a longer shelf life.
| Storage Condition | Recommended Shelf Life |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Q4: What is the primary cause of this compound degradation in solution?
The two primary degradation pathways for this compound are photodegradation and oxidation .
-
Photodegradation: The anthracene moiety is highly susceptible to degradation upon exposure to light, particularly UV wavelengths. This can lead to the formation of endoperoxides and subsequent degradation products.
-
Oxidation: In the presence of oxygen, especially when exposed to light, the anthracene ring can be oxidized. A common oxidation product of anthracene derivatives is 9,10-anthraquinone.
These two pathways are often interlinked, as light can catalyze the oxidation process.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues with this compound stock solutions.
Visual Indicators of Instability
| Observation | Potential Cause | Recommended Action |
| Color Change (to yellow/brown) | Oxidation/Photodegradation | Discard the solution and prepare a fresh stock following the recommended protocols. |
| Precipitation/Crystallization | Exceeded solubility, temperature change | Warm the solution gently to redissolve. If it persists, prepare a new, more dilute stock solution. |
| Cloudiness/Haziness | Particulate contamination, low solubility | Filter the solution through a 0.22 µm syringe filter. If cloudiness remains, it may indicate degradation or insolubility. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stabilized 10 mM Stock Solution in DMSO
This protocol is designed to maximize the stability of your this compound stock solution.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen) source with a fine needle adapter
-
Sterile 0.22 µm syringe filter and syringe
Procedure:
-
Pre-Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a fume hood, accurately weigh the desired amount of this compound. Example: For 1 mL of a 10 mM solution (MW: 236.27 g/mol ), weigh 2.36 mg.
-
Dissolution: a. Add the weighed solid to an amber glass vial. b. Add the appropriate volume of anhydrous DMSO. c. To aid dissolution, cap the vial and vortex. If necessary, gently warm the solution in a water bath (not exceeding 40°C) and sonicate for 5-10 minutes.
-
Inert Gas Purge (Optional but Recommended): a. Insert a needle connected to the inert gas source into the vial's headspace. b. Insert a second, wider gauge needle to act as a vent. c. Gently flush the headspace with the inert gas for 30-60 seconds to displace oxygen. d. Remove the vent needle first, followed by the gas inlet needle, and immediately cap the vial tightly.
-
Sterilization & Aliquoting (Optional): a. If required for your application, filter the stock solution through a sterile 0.22 µm PTFE syringe filter into a sterile amber vial. b. Dispense into single-use aliquots in smaller amber vials, purging the headspace of each with inert gas before sealing.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Data Summary: Solubility of this compound
Table 1: Solubility in Common Organic Solvents
| Solvent | Solubility (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~125 mg/mL | High solubility; hygroscopic, use anhydrous. |
| Dimethylformamide (DMF) | ~1 mg/mL | Good solubility. |
| Ethanol | ~1 mg/mL | Lower solubility compared to DMSO. |
| Methanol | Soluble | Quantitative data not readily available. |
Note: The solubility of the related compound, 9-Anthracenecarboxylic acid, is reported to be approximately 1 mg/mL in ethanol, DMSO, and DMF. It is advisable to perform small-scale solubility tests for your specific batch and desired concentration.
Diagrams of Key Processes
Degradation Pathway of this compound
Caption: Primary degradation pathway of this compound.
Troubleshooting Workflow for Stock Solution Instability
Caption: Troubleshooting workflow for unstable stock solutions.
References
-
5 Tips for Handling Photosensitive Reagents. (2024). Labtag Blog. Retrieved from [Link]
-
Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific. Retrieved from [Link]
-
How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Problems Storing Light Sensitive Reagents? We have a Solution. (n.d.). Camlab. Retrieved from [Link]
- Librando, V., et al. (2014).
-
Photodegradation enhances the toxic effect of anthracene on skin. (2024). Journal of Hazardous Materials. Retrieved from [Link]
-
Sunlight light-driven degradation of anthracene and naphthalene on robust Cu2+ doped ZnO nanoparticles from simulated rainwater. (2023). RSC Publishing. Retrieved from [Link]
-
Al-Shawabkeh, A. F. (n.d.). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. ResearchGate. Retrieved from [Link]
- Canonica, S., et al. (2012). Phenolic Antioxidants Inhibit the Triplet-Induced Transformation of Anilines and Sulfonamide Antibiotics in Aqueous Solution. Environmental Science & Technology.
-
Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•−). (2021). ResearchGate. Retrieved from [Link]
-
Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. (2023). MDPI. Retrieved from [Link]
-
NATURAL SUBSTANCES AS PROTECTIVE AGENTS AGAINST PHOTODEGRADATION. (n.d.). ResearchGate. Retrieved from [Link]
- Complex antioxidant composition for preventing aromatic amine from discoloring. (n.d.). Google Patents.
Sources
Minimizing background fluorescence in 9-Anthraceneacetic acid experiments
Welcome to the technical support center for 9-Anthraceneacetic acid (9-AAA) fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing background fluorescence and optimizing signal-to-noise ratios in your experiments. Here, we move beyond generic protocols to offer in-depth troubleshooting guides and frequently asked questions, grounded in scientific principles to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that researchers often have when working with this compound and troubleshooting background fluorescence.
Q1: What are the primary sources of background fluorescence in my 9-AAA experiment?
Background fluorescence, or noise, is any unwanted signal that can obscure the true signal from your 9-AAA probe.[1] The primary sources can be categorized into two main areas:
-
System-Related Background: This includes noise from the imaging instrument itself, such as electronic noise from the camera, and ambient light.[1]
-
Sample-Related Background: This is often the more challenging component and includes:
-
Autofluorescence: Endogenous fluorescence from biological samples, such as from molecules like NADH, collagen, and riboflavin, which can be particularly strong in the blue-green region of the spectrum.[2]
-
Non-specific Binding: The 9-AAA probe may bind to cellular components or surfaces other than the intended target, leading to widespread background signal.[3][4]
-
Unbound Probe: Residual 9-AAA that has not been adequately washed away from the sample.[1][5]
-
Media and Reagents: The cell culture media, buffers, or even the vessel (e.g., plastic-bottom dishes) can contribute to background fluorescence.[1]
-
Q2: I'm observing high background fluorescence. Where do I start my troubleshooting?
A systematic approach is crucial. Begin by identifying the source of the background. A good starting point is to run proper controls.[2][6]
dot graph "Troubleshooting_Start" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="High Background Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Control1 [label="Unstained Sample Control"]; Control2 [label="Secondary Antibody Only Control\n(if applicable)"]; Control3 [label="No Primary Antibody Control\n(if applicable)"]; Decision1 [label="Is background present\nin unstained sample?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Decision2 [label="Is background present\nin secondary only control?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Path1 [label="Autofluorescence Issue", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Path2 [label="Non-specific Secondary\nAntibody Binding", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Path3 [label="Non-specific Primary\nAntibody/Probe Binding", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Control1; Start -> Control2; Start -> Control3; Control1 -> Decision1; Decision1 -> Path1 [label="Yes"]; Decision1 -> Decision2 [label="No"]; Control2 -> Decision2; Decision2 -> Path2 [label="Yes"]; Decision2 -> Path3 [label="No"]; Control3 -> Path3; } caption: "Initial troubleshooting workflow for high background fluorescence."
Q3: How do the properties of this compound itself contribute to potential background issues?
This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon.[7] Its fluorescence is sensitive to its environment, including solvent polarity and concentration.[8][9][10][11]
-
Solvent Effects: The fluorescence emission of anthracene derivatives can shift based on the polarity of the solvent.[11] It is crucial to use a consistent and appropriate buffer system for your experiments.
-
Concentration Effects: At high concentrations, 9-AAA can form dimers or higher-order aggregates, which may have different fluorescent properties and could contribute to background or altered signals.[8][12] Always perform a concentration titration to find the optimal probe concentration that maximizes signal-to-noise.[1][3][13]
In-Depth Troubleshooting Guides
Guide 1: Mitigating Autofluorescence
Autofluorescence is the natural fluorescence emitted by biological materials and is a common source of background noise, particularly when using blue-emitting fluorophores like 9-AAA.[2][13]
Causality: Molecules such as NADH, FAD, collagen, and elastin are endogenous fluorophores.[2] Additionally, aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[14][15]
Troubleshooting Steps:
-
Characterize the Autofluorescence: Image an unstained control sample using the same settings as your experimental samples to determine the intensity and spectral properties of the autofluorescence.[2][13]
-
Optimize Fixation:
-
Spectral Separation: If your imaging system allows, use spectral unmixing to computationally separate the 9-AAA signal from the autofluorescence spectrum.
-
Photobleaching: Intentionally photobleach the autofluorescence by exposing the sample to the excitation light before adding the 9-AAA probe.[17][18]
-
Use of Quenching Agents: Commercially available quenching agents like Sudan Black B can be used to reduce autofluorescence, particularly from lipofuscin.[14]
| Parameter | Recommendation | Rationale |
| Fixative | Cold Methanol/Ethanol | Aldehyde-free, reduces induced autofluorescence.[2] |
| Fixation Time | Minimum required | Prolonged fixation can increase autofluorescence.[14][15] |
| Quenching | Sodium Borohydride (for aldehydes) | Reduces autofluorescence caused by aldehyde cross-linking.[2][16] |
| Imaging | Spectral Unmixing | Differentiates 9-AAA signal from background based on spectral profiles. |
Guide 2: Reducing Non-Specific Binding of 9-AAA
Non-specific binding occurs when the 9-AAA probe adheres to unintended targets within the sample, leading to a diffuse background signal.[3][4] This can be influenced by hydrophobic and ionic interactions.[19]
Causality: The hydrophobic nature of the anthracene core in 9-AAA can lead to non-specific interactions with cellular components.[4] Insufficient blocking or washing can exacerbate this issue.
Troubleshooting Steps:
-
Optimize Probe Concentration: Perform a titration to determine the lowest concentration of 9-AAA that still provides a robust specific signal.[1][3][13]
-
Blocking: Before adding the 9-AAA probe, incubate your sample with a blocking agent to saturate non-specific binding sites.[3][19]
-
Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody (if applicable).[19]
-
-
Washing: Increase the number and duration of washing steps after probe incubation to remove unbound and loosely bound 9-AAA.[1][5][20] The inclusion of a mild, non-ionic detergent like Tween 20 in the wash buffer can help reduce non-specific hydrophobic interactions.[19][21]
-
Increase Incubation Time at Lower Temperatures: For antibody-based detection, incubating overnight at 4°C instead of shorter times at room temperature can sometimes reduce non-specific binding.[21]
dot graph "Nonspecific_Binding_Workflow" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="High Non-Specific Binding", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Titrate 9-AAA Concentration"]; Step2 [label="Optimize Blocking Step\n(BSA, Serum)"]; Step3 [label="Enhance Washing Protocol\n(More washes, longer duration, add detergent)"]; Step4 [label="Adjust Incubation Conditions\n(Lower temp, longer time)"]; End [label="Reduced Background", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1 -> Step2 -> Step3 -> Step4 -> End; } caption: "Workflow for reducing non-specific binding of 9-AAA."
Guide 3: Optimizing the Signal-to-Noise Ratio (SNR)
A high signal-to-noise ratio (SNR) is essential for quantitative and sensitive fluorescence imaging.[22][23][24] This involves both increasing the specific signal and decreasing the background noise.[25]
Causality: The SNR is affected by the brightness of the fluorophore, the efficiency of the detection system, and the level of background fluorescence.[25][26] Photobleaching, the irreversible destruction of the fluorophore by light, can also reduce the signal.[13][27]
Troubleshooting Steps:
-
Instrument Settings:
-
Exposure Time: Adjust the exposure time to be long enough to capture a strong signal from your sample without saturating the detector.[5]
-
Gain: Use the lowest gain setting possible, as high gain can amplify noise.
-
Filters: Ensure you are using high-quality bandpass filters that are specifically matched to the excitation and emission spectra of 9-AAA to minimize bleed-through from other fluorescent sources.[17][23]
-
-
Prevent Photobleaching:
-
Choice of Imaging Medium and Vessel:
| Parameter | Recommendation | Rationale |
| Exposure Time | As low as possible for a good signal | Reduces photobleaching and phototoxicity.[5][28] |
| Filters | High-quality bandpass filters | Maximizes signal collection and minimizes bleed-through.[17][23] |
| Mounting Medium | Use anti-fade reagents | Protects the fluorophore from photobleaching.[13] |
| Imaging Vessel | Glass-bottom dishes | Reduces background fluorescence from the vessel itself.[1] |
By systematically addressing these potential sources of background fluorescence, you can significantly improve the quality and reliability of your this compound experiments.
References
-
ResearchGate. Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. [Link]
-
Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]
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FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]
-
Keyence. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]
-
Cardiff University. (2016, September 12). IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. [Link]
-
Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. [Link]
-
Labcompare.com. (2021, June 29). How to Reduce Autofluorescence. [Link]
-
Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. [Link]
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ACS Publications. Optimization of signal-to-noise ratios in time-filtered fluorescence detection. [Link]
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Molecular Expressions. Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. [Link]
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Kaur, J., et al. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One, 20(9), e0330718. [Link]
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Evident Scientific. Signal-to-Noise Considerations. [Link]
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ResearchGate. The effect of solvents on the spectroscopic properties of ANCA (2.0 × 10 - ResearchGate. [Link]
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Spectral Instruments Imaging. Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. [Link]
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Walsh, R., & Waters, J. (2023, May 8). Optimizing Signal to Noise Ratio [Video]. YouTube. [Link]
-
Wiley Online Library. (2000, January 1). Fluorescence and photostability studies of anthracene‐9‐carboxylic acid in different media. [Link]
-
Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS One, 8(9), e74200. [Link]
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HORIBA. How to Calculate Signal to Noise Ratio. [Link]
-
ResearchGate. Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments. [Link]
-
ResearchGate. Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. [Link]
-
Royal Society of Chemistry. Light actuated stable radicals of the 9-anthracene carboxylic acid for designing new photochromic complexes. [Link]
-
ACS Publications. Surface Modification To Reduce Nonspecific Binding of Quantum Dots in Live Cell Assays. [Link]
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ResearchGate. How to reduce unspecific binding in an intracellular click-reaction?. [Link]
-
Molecular Biology of the Cell. (2018, June 28). A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. [Link]
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Horiba. (2008, December 23). FluorEssence™ User's Guide for software version 3.0. [Link]
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Iraqi Journal of Applied Physics Letters. (2025, December 21). Effect of Solvent on Fluorescence Spectrum of Anthracene. [Link]
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ResearchGate. (2015, February 10). How we can reduce the background in fluorescence microscopy?. [Link]
-
PMC. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging. [Link]
-
Royal Society of Chemistry. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. [Link]
-
PubMed. Photobleaching of protoporphyrin IX in cells incubated with 5-aminolevulinic acid. [Link]
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Technical Support Center: Concentration-Dependent Fluorescence of 9-Anthraceneacetic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-Anthraceneacetic acid (9-AAA). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the concentration-dependent fluorescence of this versatile fluorophore. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common experimental challenges, ensuring the integrity and reproducibility of your results.
Introduction to the Complex Photophysics of 9-AAA
This compound, also known as 9-Anthroic acid, is a widely utilized fluorescent probe. However, its photophysical behavior is notoriously sensitive to its environment and concentration.[1][2] Unlike simple fluorophores with predictable emission profiles, 9-AAA can exist in multiple forms in solution, including monomers, anions, and aggregates such as hydrogen-bonded dimers.[1][2][3] The equilibrium between these species is dictated by factors like concentration, solvent polarity, and pH, leading to significant changes in fluorescence spectra.[1][2][4] At high concentrations, phenomena such as self-quenching and excimer formation become prominent, further complicating data interpretation.[5][6] This guide will help you navigate these complexities.
Troubleshooting Guide
Unexpected results are a common occurrence when working with 9-AAA. This section provides a systematic approach to identifying and resolving these issues.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Weak or No Fluorescence Signal | 1. Concentration-Induced Self-Quenching: At concentrations above approximately 10⁻³ M, aggregation of 9-AAA molecules leads to a decrease in fluorescence intensity.[5][6]2. Inappropriate Solvent: The fluorescence quantum yield of 9-AAA is highly solvent-dependent.[1][7]3. Photobleaching: Prolonged exposure to the excitation light source can lead to the photochemical degradation of 9-AAA, especially in aqueous media.[2][8]4. Incorrect Instrument Settings: Mismatched excitation/emission wavelengths or inappropriate slit widths will result in a poor signal. The typical excitation is around 255 nm with emission at 411 nm in ethanol, but this can shift. | Solutions: 1. Optimize Concentration: Perform a concentration titration experiment to determine the optimal concentration range for your specific solvent and instrument. Start with a dilute solution (e.g., 10⁻⁶ M) and gradually increase the concentration.[1]2. Solvent Selection: For strong monomer fluorescence, use a solvent that minimizes aggregation. In some cases, aprotic solvents may be preferable. Refer to literature for solvent-specific spectral data.[1][7]3. Minimize Light Exposure: Reduce the intensity of the excitation source, decrease exposure times, and prepare fresh samples frequently. Use a shutter to block the excitation beam when not acquiring data.4. Instrument Calibration: Verify the excitation and emission maxima for your specific experimental conditions by running a scan. Optimize slit widths to balance signal intensity and spectral resolution. |
| Red-Shifted and Broad Emission Spectrum | 1. Dimer/Excimer Formation: At higher concentrations, ground-state dimers or excited-state excimers form, which have lower energy and thus emit at longer wavelengths.[1][3] A broad, structureless band around 470 nm is often indicative of hydrogen-bonded dimers.[1][3]2. Solvent Polarity: Increasing solvent polarity can sometimes lead to a red-shift in the emission spectrum.[9] | Solutions: 1. Dilute the Sample: Diluting the sample will shift the equilibrium back towards the monomeric form, resulting in the characteristic structured, blue fluorescence.[5][6]2. Control Aggregation: If a higher concentration is necessary, consider using a solvent that disrupts hydrogen bonding or by modifying the pH to favor the anionic form, which may have a lower tendency to aggregate in some solvents.[1] |
| Inconsistent or Irreproducible Results | 1. Temperature Fluctuations: Quenching processes, particularly dynamic quenching, are temperature-dependent.[10]2. pH Instability: The acid-base equilibrium of the carboxylic acid group affects the molecular form and its fluorescence properties.[2][8]3. Sample Degradation: 9-AAA can be photolabile, and stock solutions may degrade over time, especially if not protected from light.[2][8] | Solutions: 1. Use a Temperature-Controlled Cuvette Holder: Maintain a constant and recorded temperature throughout your experiments.2. Buffer Your Solutions: Use a suitable buffer to maintain a constant pH, especially when working in aqueous or protic solvents.3. Freshly Prepare and Protect Solutions: Prepare solutions fresh for each experiment and store stock solutions in the dark and at a low temperature. |
| High Background Fluorescence | 1. Contaminated Solvents or Cuvettes: Impurities in the solvent or residues on the cuvette can fluoresce.[10][11]2. Autofluorescence from Sample Matrix: Other components in your sample may be fluorescent at the excitation/emission wavelengths of 9-AAA.[11] | Solutions: 1. Use High-Purity Materials: Use spectroscopy-grade solvents and meticulously clean your cuvettes before each use.[10]2. Run a Blank: Always measure the fluorescence of a blank sample (containing everything except 9-AAA) and subtract this background from your experimental measurements.[10] |
Frequently Asked Questions (FAQs)
Q1: Why does the fluorescence spectrum of 9-AAA change so dramatically with concentration?
The fluorescence of 9-AAA is highly sensitive to its concentration due to an equilibrium between its monomeric and aggregated forms.[1][2] At low concentrations (typically <10⁻⁵ M), 9-AAA exists primarily as isolated monomers, which exhibit a characteristic structured fluorescence spectrum similar to anthracene.[5][6] As the concentration increases, intermolecular interactions become more probable. The carboxylic acid moiety of 9-AAA can form hydrogen-bonded dimers.[1][3] These dimers have different electronic properties from the monomers, resulting in a broad, structureless, and red-shifted fluorescence emission, often observed around 470 nm.[1] In some cases, an excited monomer can interact with a ground-state monomer to form an "excimer" (excited dimer), which also emits at a longer wavelength.[12]
Q2: How can I distinguish between static and dynamic quenching in my experiments with 9-AAA?
Distinguishing between static and dynamic quenching is crucial for accurately interpreting fluorescence quenching data.
-
Static Quenching: This occurs when a non-fluorescent complex forms between the fluorophore (9-AAA) and the quencher in the ground state. This reduces the number of fluorophores available for excitation.[10][13]
-
Dynamic (Collisional) Quenching: This happens when the excited fluorophore is deactivated upon collision with a quencher molecule.[10][14]
The primary methods to differentiate them are:
-
Temperature Dependence: Dynamic quenching rates increase with temperature due to higher diffusion rates and more frequent collisions. In contrast, static quenching often decreases with increasing temperature as the ground-state complexes may become less stable and dissociate.[10]
-
Fluorescence Lifetime Measurements: Dynamic quenching affects the excited state, so it will decrease the measured fluorescence lifetime of 9-AAA. Static quenching only affects the population of ground-state molecules and does not change the lifetime of the uncomplexed, fluorescent molecules.[10]
-
Stern-Volmer Plots: While both quenching mechanisms can produce a linear Stern-Volmer plot (I₀/I vs. [Q]), a non-linear plot with an upward curvature often suggests the presence of both static and dynamic quenching.[10][15]
Q3: What is the inner filter effect and how can I avoid it?
The inner filter effect is an artifact that can lead to an apparent decrease in fluorescence intensity at high concentrations of fluorophore or other absorbing species in the solution. It is not a true quenching process. There are two types:
-
Primary Inner Filter Effect: The absorbing species in the solution absorb the excitation light, reducing the number of photons that reach the fluorophore.
-
Secondary Inner Filter Effect: The absorbing species absorb the light emitted by the fluorophore before it reaches the detector.
To minimize the inner filter effect, you should:
-
Keep the absorbance of your solutions low (ideally below 0.1) at both the excitation and emission wavelengths.
-
Use a triangular or right-angle cuvette configuration for highly absorbing samples.
-
Mathematically correct for the inner filter effect by measuring the absorbance of your samples at the excitation and emission wavelengths and applying a correction factor.
Q4: What is a recommended starting concentration for 9-AAA experiments?
A good starting concentration for exploratory experiments is in the micromolar range, for example, 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.[1] In this range, 9-AAA is likely to be in its monomeric form, exhibiting its characteristic structured fluorescence.[5][6] From there, you can perform a concentration series to observe the effects of aggregation and determine the optimal concentration for your specific application.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range for 9-AAA Fluorescence
Objective: To identify the concentration range where the fluorescence intensity of 9-AAA is linearly proportional to its concentration and to observe the onset of concentration-dependent spectral changes.
Materials:
-
This compound (≥96.0% purity)
-
Spectroscopy-grade solvent (e.g., ethanol)
-
Calibrated micropipettes
-
Volumetric flasks
-
Quartz fluorescence cuvettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of 9-AAA and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM). Protect this solution from light.
-
Prepare a Dilution Series: Perform a series of dilutions to prepare solutions with concentrations ranging from, for example, 10⁻⁷ M to 10⁻³ M.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength (e.g., 363 nm for ethanol) and record the emission spectrum from approximately 380 nm to 600 nm.[1]
-
Use consistent slit widths for all measurements.
-
-
Data Acquisition:
-
Measure the fluorescence spectrum of a solvent blank.
-
Starting with the most dilute sample, measure the fluorescence spectrum of each 9-AAA solution.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from each 9-AAA spectrum.
-
Plot the fluorescence intensity at the emission maximum of the monomer (e.g., ~412 nm in ethanol) as a function of concentration.[1]
-
Observe the concentration at which the plot deviates from linearity and at which a new, red-shifted band appears. This will define the upper limit of the useful concentration range for quantitative measurements based on monomer fluorescence.
-
Visualizing Key Concepts
The following diagrams illustrate the fundamental processes governing the fluorescence of 9-AAA.
Caption: Jablonski diagram illustrating electronic transitions.
Caption: Concentration-dependent equilibrium of 9-AAA.
Caption: A simplified troubleshooting workflow for 9-AAA fluorescence experiments.
References
-
Al-Shuhaib, M. B. S. (2018). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Journal of Taibah University for Science, 12(5), 586-595. [Link]
-
ResearchGate. (n.d.). The effect of solvents on the spectroscopic properties of ANCA (2.0 × 10 -6 M).[Link]
-
Bardeen, C. J. (2018). Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. Crystal Growth & Design, 18(11), 6649-6658. [Link]
-
Abdel-Mottaleb, M. S. A., et al. (2009). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Zeitschrift für Physikalische Chemie, 223(4), 385-401. [Link]
-
Momiji, H., & Wada, H. (1998). Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments. Journal of the Chemical Society of Japan, 71(1), 85-90. [Link]
-
Azab, H. A., et al. (2010). Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 21-27. [Link]
-
IAEA. (2006). In situ applications of X ray fluorescence techniques. [Link]
-
MDPI. (2020). Photophysical Properties of Anthracene Derivatives. [Link]
-
Novaira, A. I., et al. (2001). Fluorescence quenching of anthracene by indole derivatives in phospholipid bilayers. Journal of Photochemistry and Photobiology B: Biology, 60(1), 25-31. [Link]
-
Azab, H. A., et al. (2010). Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 21-27. [Link]
-
Ibrahim, M. K. (2026). Effect of Solvent on Fluorescence Spectrum of Anthracene. Iraqi Journal of Applied Physics Letters, 9(1). [Link]
-
ResearchGate. (n.d.). Fluorescence emission spectra of anthracene in ethanol solution in...[Link]
-
Xie, Z., et al. (2012). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. Journal of Chromatographic Science, 50(6), 464-468. [Link]
-
Gosa, V., & Gosa, S. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of Optoelectronics and Advanced Materials, 13(8), 1010-1014. [Link]
-
Perez-Carvajal, J., et al. (2022). Formation of Highly Emissive Anthracene Excimers for Aggregation-Induced Emission/Self-Assembly Directed (Bio)imaging. International Journal of Molecular Sciences, 23(21), 13346. [Link]
-
Ramamurthy, V. (2015). Supramolecular Photochemistry in Solution and on Surfaces: Encapsulation and Dynamics of Guest Molecules, and Communication Between Encapsulated and Free Molecules. Langmuir, 31(20), 5554-5570. [Link]
-
Dias, F. B., et al. (2017). Suppressing aggregation induced quenching in anthracene based conjugated polymers. Chemical Science, 8(7), 5146-5155. [Link]
-
Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. [Link]
-
Zhang, Y., et al. (2019). Excimer-induced high-efficiency fluorescence due to pairwise anthracene stacking in a crystal with long lifetime. Chemical Communications, 55(64), 9471-9474. [Link]
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Validation & Comparative
A Head-to-Head Battle of the Fluorophores: 9-Anthraceneacetic Acid vs. BODIPY Dyes
A Senior Application Scientist's Guide to Selecting the Optimal Fluorescent Probe
In the intricate world of cellular imaging and drug development, the selection of the right fluorescent probe is a critical decision that can profoundly impact experimental outcomes. Among the vast arsenal of available fluorophores, two classes often come into consideration for their unique properties: the classic aromatic hydrocarbon, 9-Anthraceneacetic acid, and the versatile boron-dipyrromethene (BODIPY) family of dyes. This guide provides an in-depth comparison of their performance, supported by experimental insights, to empower researchers to make informed decisions for their specific applications.
At a Glance: Core Differences and Key Characteristics
This compound, a derivative of the polycyclic aromatic hydrocarbon anthracene, has a long-standing presence in fluorescence applications. Its fluorescence originates from the π-electron system of the anthracene core. In contrast, BODIPY dyes are a more modern class of fluorophores characterized by a boron-dipyrromethene core. This unique structure is responsible for their typically bright fluorescence and robust performance.[1][2]
The fundamental structural differences between these two classes of dyes give rise to distinct photophysical properties, influencing their suitability for various applications.
Photophysical Properties: A Quantitative Comparison
The performance of a fluorescent dye is dictated by a set of key photophysical parameters. The following table summarizes a comparative overview of this compound and a representative green-emitting BODIPY dye, BODIPY FL.
| Property | This compound | BODIPY FL | Significance for Researchers |
| Molar Extinction Coefficient (ε) | ~10,000 cm⁻¹M⁻¹ | >80,000 cm⁻¹M⁻¹[3] | Higher ε indicates a greater ability to absorb light, leading to brighter signals. |
| Fluorescence Quantum Yield (Φ) | Variable (highly solvent dependent) | High (often >0.9)[1][3] | Higher Φ means more of the absorbed light is converted into fluorescence, resulting in a more efficient and brighter probe. |
| Photostability | Moderate to Low[4] | High[1][5][6][7][8] | High photostability is crucial for long-term imaging experiments, as it minimizes signal loss due to photobleaching. |
| Environmental Sensitivity (pH, Polarity) | Sensitive[4] | Relatively Insensitive[3][9] | Dyes with low environmental sensitivity provide more consistent and reliable signals in varying cellular microenvironments. |
| Spectral Tuning | Limited | Highly Tunable[2] | The ability to tune the excitation and emission wavelengths allows for greater flexibility in multicolor imaging experiments. |
| Stokes Shift | Moderate | Small to Moderate[10] | A larger Stokes shift minimizes self-quenching and spectral overlap in multicolor experiments. |
From this comparison, it is evident that BODIPY dyes generally exhibit superior photophysical properties, including higher brightness (a combination of high molar extinction coefficient and quantum yield) and greater photostability compared to this compound.[1][3][8]
Experimental Showdown: A Practical Guide to Dye Evaluation
To translate these photophysical parameters into practical performance, we present standardized protocols for evaluating two critical aspects of fluorophore performance: photostability and pH sensitivity.
Protocol 1: Assessing Photostability
Objective: To quantify and compare the rate of photobleaching of this compound and a BODIPY dye under continuous illumination.
Causality Behind Experimental Choices: This protocol is designed to be a self-validating system by ensuring consistent and controlled illumination conditions. Using a stable light source and immobilizing the dye are crucial for obtaining reproducible photobleaching rates.[11][12] Comparing the decay of fluorescence intensity over time provides a direct measure of the dye's robustness in a typical imaging experiment.[13]
Materials:
-
This compound solution (1 µM in PBS, pH 7.4)
-
BODIPY FL solution (1 µM in PBS, pH 7.4)
-
Microscope slides and coverslips
-
Fluorescence microscope with a stable light source (e.g., LED or laser) and appropriate filter sets
-
Sensitive camera (e.g., sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare a thin film of each dye solution on separate microscope slides and allow them to air dry. This immobilizes the fluorophores, preventing diffusion from interfering with the measurement.
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize for at least 30 minutes. Select the appropriate filter set for each dye.
-
Image Acquisition:
-
Focus on the dye film and adjust the exposure time to obtain a strong but not saturated signal.
-
Begin continuous image acquisition (time-lapse) of the same field of view. It is critical to use the same illumination intensity for both dyes to ensure a fair comparison.[14]
-
Acquire images at regular intervals (e.g., every 10 seconds) for a total duration of 10-15 minutes, or until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a defined region of interest (ROI) in each image of the time-lapse series.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for both dyes.
-
The resulting curves will illustrate the rate of photobleaching, with a steeper decline indicating lower photostability.
-
Caption: Workflow for comparing fluorophore photostability.
Protocol 2: Evaluating pH Sensitivity
Objective: To determine the effect of pH on the fluorescence intensity of this compound and a BODIPY dye.
Causality Behind Experimental Choices: Many biological processes involve changes in pH within cellular compartments like lysosomes or endosomes.[15][16] A dye's sensitivity to these changes can either be a useful sensing mechanism or a source of experimental artifacts. This protocol uses a series of calibrated pH buffers to systematically measure the fluorescence response, providing a clear indication of the dye's suitability for experiments where pH may fluctuate.
Materials:
-
This compound and BODIPY FL stock solutions.
-
A series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, and borate buffers).
-
96-well black microplate.
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Sample Preparation: In the 96-well plate, prepare a series of solutions for each dye by diluting the stock solution to a final concentration of 1 µM in each of the different pH buffers.
-
Measurement:
-
Place the microplate in the plate reader.
-
Set the excitation and emission wavelengths appropriate for each dye.
-
Measure the fluorescence intensity for each well.
-
-
Data Analysis:
-
For each dye, plot the fluorescence intensity as a function of pH.
-
A dye with a relatively flat line across the pH range is considered pH-insensitive, while a dye with a significant change in intensity is pH-sensitive.
-
Caption: Workflow for assessing the pH sensitivity of fluorescent dyes.
Applications in Research and Drug Development: Choosing the Right Tool for the Job
The distinct properties of this compound and BODIPY dyes make them suitable for different applications.
This compound:
-
Strengths: Due to its sensitivity to the local environment, this compound and its derivatives can be employed as probes for polarity and viscosity.[4] Its fluorescence is also known to be sensitive to the presence of certain ions, which has led to its use in specific sensing applications.[17][18]
-
Limitations: Its lower photostability and quantum yield, coupled with its environmental sensitivity, make it less ideal for quantitative, long-term live-cell imaging where consistent and bright signals are paramount.[4]
BODIPY Dyes:
-
Strengths: The BODIPY family of dyes excels in applications requiring high brightness and photostability.[1][8][19] Their relative insensitivity to pH and solvent polarity ensures reliable performance in complex biological environments.[3][9] This makes them a preferred choice for:
-
Long-term live-cell imaging and cell tracking: The high photostability allows for extended observation of cellular dynamics without significant signal loss.[]
-
Fluorescence microscopy and flow cytometry: Their brightness and narrow emission spectra are advantageous for achieving high-contrast images and resolving different cell populations.[21]
-
Labeling of biomolecules: The versatility of their chemistry allows for easy conjugation to proteins, nucleic acids, and lipids for specific targeting.[1]
-
-
Limitations: While the core BODIPY structure is relatively insensitive to the environment, certain derivatives can be designed to be sensitive to specific analytes, turning a general limitation into a strength for sensor development.[22]
Expert Recommendations and Conclusion
For researchers and drug development professionals, the choice between this compound and BODIPY dyes hinges on the specific experimental requirements.
-
Choose this compound or its derivatives when:
-
The primary goal is to sense changes in the local microenvironment, such as polarity or the presence of specific quenchers.
-
The experiment involves short-term imaging where photobleaching is less of a concern.
-
-
Choose BODIPY dyes when:
-
The application demands high brightness and photostability, such as in long-term live-cell imaging or single-molecule tracking.[5][6][7]
-
A consistent and reliable fluorescent signal is required in a complex and potentially fluctuating biological environment.
-
Multicolor imaging is planned, as the tunable nature of the BODIPY core allows for the creation of a wide palette of colors.
-
References
-
MDPI. (2024). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Retrieved from [Link]
-
Hinkeldey, B., Schmitt, A., & Jung, G. (2008). Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. Chemphyschem, 9(14), 2019-27. Retrieved from [Link]
-
Hinkeldey, B., Schmitt, A., & Jung, G. (2008). Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. Semantic Scholar. Retrieved from [Link]
-
Çetindere, S. (2018). Photophysics of BODIPY Dyes: Recent Advances. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Retrieved from [Link]
-
MDPI. (2021). Photochemical Properties and Stability of BODIPY Dyes. Retrieved from [Link]
-
Pakhomov, A. A., et al. (2021). BODIPY-based dye for no-wash live-cell staining and imaging. BioTechniques, 70(2), 77-85. Retrieved from [Link]
-
Kowada, T., Maeda, H., & Kikuchi, K. (2015). Recent Advances in BODIPY Compounds: Synthetic Methods, Optical and Nonlinear Optical Properties, and Their Medical Applications. PubMed Central. Retrieved from [Link]
-
Kowada, T., Maeda, H., & Kikuchi, K. (2015). BODIPY-based probes for the fluorescence imaging of biomolecules in living cells. Chemical Society Reviews, 44(14), 4953-4972. Retrieved from [Link]
-
Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. PubMed. Retrieved from [Link]
-
ResearchGate. (2008). Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy. Retrieved from [Link]
-
El-Sayed, Y. S. (2006). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Journal of Photochemistry and Photobiology A: Chemistry, 177(1), 1-8. Retrieved from [Link]
-
FPbase. (2026). Measuring Fluorescent Protein Photobleaching. Retrieved from [Link]
-
Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Retrieved from [Link]
-
Kim, K., et al. (2021). Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2019). Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. Retrieved from [Link]
-
MDPI. (2020). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]
-
Frontiers. (2023). Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications. Retrieved from [Link]
-
ResearchGate. (2017). WANTED: A pH sensitive fluorophore for measuring extracellular acidification in culture media. Retrieved from [Link]
-
ResearchGate. (1998). Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments. Retrieved from [Link]
-
Xie, Z., et al. (2012). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. Journal of Chromatographic Science, 50(6), 464-8. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Retrieved from [Link]
-
OMLC. (n.d.). 9,10-Bis(phenylethynyl)anthracene. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. Retrieved from [Link]
-
OMLC. (n.d.). 9,10-Diphenylanthracene. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. Retrieved from [Link]
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Navigating the Landscape of Fatty Acid Analysis: A Comparative Guide to Fluorescent Labeling Alternatives
<Senior Application Scientist
Introduction: The Imperative for Sensitive Fatty acid Quantification
In the realms of metabolic research, diagnostics, and pharmaceutical development, the precise quantification of fatty acids is paramount. These molecules are not merely cellular building blocks but also pivotal signaling entities and biomarkers for a spectrum of diseases. However, their inherent lack of strong chromophores or fluorophores presents a significant analytical challenge, particularly for high-performance liquid chromatography (HPLC) based methods.[1][2] Pre-column derivatization, the process of attaching a fluorescent tag to the fatty acid's carboxyl group, is a widely adopted strategy to surmount this obstacle, dramatically enhancing detection sensitivity.[1][3]
For years, anthracene-based reagents, such as 9-anthraceneacetic acid and its congeners like 9-anthryldiazomethane (ADAM), have been mainstays in this field.[3][4][5] They react with carboxylic acids to form highly fluorescent esters, enabling detection at picomole levels.[5] However, the evolving demands of modern research—requiring ever-lower detection limits, improved stability, and compatibility with diverse biological matrices—have spurred the development and adoption of a new generation of labeling agents. This guide provides a comprehensive comparison of established and emerging alternatives to this compound, offering field-proven insights and experimental data to guide your selection.
The Incumbent: A Profile of Anthracene-Based Reagents
Anthracene derivatives, like 9-chloromethyl anthracene, react with the carboxylate of fatty acids, typically in the presence of a catalyst, to form a stable, fluorescent ester.[6] This reaction provides a robust method for quantification, with typical excitation and emission wavelengths around 365 nm and 410-412 nm, respectively.[5][6]
Advantages:
-
High Sensitivity: Enables detection in the picomole to femtomole range.[6][7]
-
Established Methodology: A wealth of literature supports its use, providing a solid foundation for method development.[1][3]
Disadvantages:
-
Reaction Conditions: Derivatization can require elevated temperatures and catalysts, potentially affecting labile analytes.[5][8]
-
Potential for Interference: The relatively short wavelength excitation can overlap with endogenous fluorescence in complex biological samples, potentially elevating background noise.
-
Photostability: While generally good, some anthracene derivatives can be susceptible to photobleaching under intense light sources.
The Challengers: A New Wave of Fluorescent Probes
The limitations of traditional reagents have paved the way for alternatives offering superior photophysical properties and milder reaction conditions. Here, we compare the most promising classes of these next-generation labels.
BODIPY (Boron-Dipyrromethene) Dyes: The All-Round Performer
BODIPY-based reagents have emerged as a premier choice for fatty acid labeling due to their exceptional fluorescence characteristics.[] These dyes are renowned for their high quantum yields, sharp emission peaks, and remarkable photostability.[][11] Their fluorescence is also notably insensitive to the polarity of the solvent environment, ensuring a consistent signal in diverse analytical conditions.[12][13]
Key Advantages:
-
Exceptional Brightness & Photostability: BODIPY dyes are significantly more photostable than many traditional fluorophores, making them ideal for quantitative analysis and imaging.[][11][14]
-
Tunable Spectral Properties: A wide range of BODIPY derivatives are available, with excitation/emission maxima spanning the visible spectrum (e.g., BODIPY FL: ~503/512 nm, BODIPY 558/568: ~558/568 nm), allowing for multiplexing and compatibility with common laser lines.[12][15]
-
Mild Derivatization: Some BODIPY reagents can derivatize fatty acids at room temperature.[14]
Considerations:
-
The inherent lipophilicity of the BODIPY core means these labeled fatty acids readily partition into cellular membranes and lipid droplets, a feature that is advantageous for cellular imaging but requires consideration in chromatographic method development.[][16]
Benzofurazan Derivatives (NBD and ABD): The Environmentally Sensitive Probes
Nitrobenzofurazan (NBD) and aminosulfonylbenzofurazan (ABD) derivatives are another important class of fluorogenic reagents. A key feature of these probes is their environment-sensitive fluorescence.[15] For example, NBD is almost non-fluorescent in aqueous media but becomes highly fluorescent in nonpolar environments, a property that can be exploited in binding assays.[11][15]
-
NBD-F (4-Fluoro-7-nitrobenzofurazan): This reagent reacts efficiently with primary and secondary amines, but can also be adapted for carboxylic acids.[17][18] Its derivatives are stable and exhibit excitation/emission maxima around 470/530 nm.[17] The derivatization is typically straightforward and yields stable products.[18]
-
ABD-F (4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole): While primarily known as a thiol-reactive probe, its chemistry can be extended to other nucleophiles.[19][20][21] ABD-F itself is non-fluorescent, but its adducts are highly fluorescent, reducing background signal from unreacted reagent.[21]
Key Advantages:
-
Fluorogenic Nature: The increase in fluorescence upon reaction minimizes background from excess reagent.
-
High Sensitivity: Methods utilizing benzofurazan derivatives have achieved detection limits in the low femtomole range.[7][22][23]
Considerations:
-
The derivatization reaction for carboxylic acids may require coupling agents or more specific reaction conditions compared to amine derivatization.
-
The environmental sensitivity of NBD fluorescence requires consistent solvent conditions for reproducible quantification.[15]
Pyrene and Coumarin Derivatives: Classic Probes with Unique Features
-
Pyrene-based Reagents: Pyrene is a hydrophobic fluorophore known for its ability to form excited-state dimers (excimers) at high concentrations, which results in a red-shifted emission.[11][15] This property can be used to study membrane dynamics and lipid organization.[11] While useful, their emission is at shorter wavelengths, making them potentially less suitable for live-cell studies compared to BODIPY dyes.[15]
-
Coumarin Analogues: This class of reagents has also been utilized for derivatizing carboxylic acids, offering another option for fluorescent labeling.[3]
Quantitative Performance Comparison
To facilitate an objective comparison, the table below summarizes key performance metrics for 9-anthracene derivatives and the leading alternatives.
| Feature | 9-Anthracene Derivatives (e.g., ADAM) | BODIPY Derivatives (e.g., TMBB-EDAN) | Benzofurazan Derivatives (e.g., DAABD-AE) | 9-Fluorenylmethyl chloroformate (FMOC-Cl) |
| Excitation (nm) | ~365[5][6] | ~499 | ~450[22] | ~265[24] |
| Emission (nm) | ~412[5] | ~520 | ~560[22] | ~315[24] |
| Reaction Principle | Esterification (Diazo group)[5] | Esterification | Amidation | Esterification |
| Reaction Conditions | Room Temperature, 30-60 min[5] | Room Temperature[14] | Requires coupling agents & heat | 60°C, 10 min[24] |
| Limit of Detection (LOD) | pmol to fmol range[6] | 0.2 - 0.4 nM[14] | 2.29 - 4.75 fmol[7][22] | 0.01 - 0.05 µg/mL[24] |
| Key Advantage | Well-established, high sensitivity | High photostability, tunable spectra | High sensitivity, fluorogenic potential | Rapid derivatization |
| Key Disadvantage | Potential for background fluorescence | Can be lipophilic | May require coupling agents | Shorter wavelength UV excitation |
Note: DAABD-AE (4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole) is a representative benzofurazan reagent used for fatty acid analysis.[7][23] TMBB-EDAN is a representative BODIPY-based reagent.[14]
Experimental Workflows & Methodologies
The choice of derivatization agent dictates the entire analytical workflow. Below, we provide a generalized workflow and a specific, detailed protocol for a modern alternative.
General Workflow for Fatty Acid Analysis
Caption: Simplified reaction of a fatty acid with NBD-F to form a fluorescent derivative.
Conclusion and Future Outlook
While this compound and its derivatives have been valuable tools, the analytical landscape has evolved. For researchers seeking the highest sensitivity, photostability, and flexibility, BODIPY-based reagents represent the current state-of-the-art. Their exceptional brightness and tunable spectral properties make them highly versatile for a range of applications, from chromatography to cellular imaging. For applications where minimizing background from unreacted reagent is critical, fluorogenic probes like NBD-F and other benzofurazan derivatives offer a compelling advantage, providing excellent sensitivity with cleaner baselines.
The selection of a labeling reagent is a critical decision that impacts every subsequent step of the analytical process. By understanding the chemical principles, performance characteristics, and practical workflows of the available alternatives, researchers can make an informed choice that best aligns with their specific experimental goals, sample types, and instrumentation. The continued innovation in fluorophore chemistry promises even more powerful tools for elucidating the complex roles of fatty acids in health and disease.
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A Researcher's Guide to the Validation of 9-Anthraceneacetic Acid as a Specific Chloride Channel Inhibitor
Chloride channels, a diverse group of anion-selective channels, are fundamental to a vast array of physiological processes.[1][2] Their roles in regulating neuronal excitability, cell volume, and transepithelial salt transport make them critical targets in both basic research and drug discovery.[2][3][4] The dysregulation of these channels is implicated in numerous pathologies, including cystic fibrosis, epilepsy, and neuropathic pain.[3] Consequently, the availability of specific and potent inhibitors is paramount for dissecting their physiological functions and validating them as therapeutic targets.
9-Anthraceneacetic acid (9-AAA), often referred to as 9-Anthracenecarboxylic acid (9-AC), has been traditionally utilized as a blocker of chloride channels, particularly calcium-activated chloride channels (CaCCs).[5][6] This guide provides an in-depth, objective comparison of 9-AAA with other chloride channel inhibitors, supported by experimental data and detailed protocols for its validation. Our aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to critically evaluate and effectively utilize 9-AAA in their studies.
The Pharmacological Landscape of Chloride Channel Inhibitors
Recent advancements have led to the development of more potent and selective inhibitors for certain chloride channel subtypes, such as AK-42 for ClC-2, which boasts a nanomolar potency and high selectivity.[8][9][11][12] This underscores the critical need for rigorous validation of any chloride channel inhibitor before its use in experimental systems.
This compound: A Closer Look
9-AAA is an anthracene derivative that has been widely employed to investigate the function of various chloride channels.[5][13] It is known to block CaCCs in a variety of cell types, including smooth muscle and epithelial cells.[5] However, its mechanism of action can be complex, sometimes causing a voltage-dependent block and even potentiating currents under certain conditions.[5]
Mechanism of Action: The primary mechanism of 9-AAA is the physical occlusion of the chloride ion permeation pathway. However, the specifics of its binding site and the conformational changes it induces are not fully elucidated for all channel types. It has been shown to interact with the electromechanical transducer protein prestin, suggesting actions beyond direct channel block.[14][15]
Specificity and Potency: A significant challenge in using 9-AAA is its relatively low potency, with effective concentrations typically in the micromolar to millimolar range.[8][16] Furthermore, its specificity is questionable, as it has been reported to affect other ion channels and cellular processes.[10] For instance, in cardiac myocytes, while it is more suitable than DIDS for studying ICl(Ca) in action potential measurements due to a lack of sodium channel inhibition, it is not entirely specific.[17]
Comparative Analysis of Chloride Channel Inhibitors
To provide a clear perspective on the utility of 9-AAA, it is essential to compare its performance with other commonly used and newer, more specific inhibitors.
| Inhibitor | Target Channel(s) | Typical Potency (IC50) | Key Limitations |
| This compound (9-AAA) | CaCCs, ClC-1, others | µM - mM[8] | Low potency, lack of specificity, complex mechanism[8][10] |
| Niflumic Acid | CaCCs, CFTR | µM | Non-selective, can activate K+ channels[10] |
| DIDS | Broad-spectrum anion channel blocker | µM | Non-selective, irreversible effects |
| NPPB | Broad-spectrum Cl- channel blocker | µM | Non-selective, can have off-target effects |
| DCPIB | Volume-regulated anion channels (VRACs) | Low µM[18] | More selective for VRACs but can affect other channels |
| AK-42 | ClC-2 | 17 nM[8][11][12] | Highly specific for ClC-2, limited commercial availability |
| Shikonin | TMEM16A | 6.5 µM[18] | Specific for TMEM16A, a type of CaCC |
This table provides a general overview. Specific IC50 values can vary significantly depending on the experimental conditions and the specific channel subtype.
The data clearly indicates that while 9-AAA can be a useful tool, its application requires careful consideration of its limitations. For studies demanding high specificity, newer compounds like AK-42 for ClC-2 or Shikonin for TMEM16A are superior choices.
Experimental Validation of 9-AAA: A Step-by-Step Approach
To ensure the scientific rigor of studies employing 9-AAA, a multi-faceted validation strategy is essential. This involves a combination of electrophysiological and fluorescence-based assays to determine its potency, specificity, and mechanism of action in the specific experimental system.
Validation Workflow Diagram
Caption: A multi-phase workflow for the comprehensive validation of a chloride channel inhibitor.
I. Electrophysiological Characterization
The gold standard for characterizing ion channel modulators remains electrophysiology.[19] Techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp on mammalian cells provide direct measurement of ion channel activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 9-AAA on the target chloride channel and to characterize the nature of the block (e.g., voltage-dependence).
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Culture cells expressing the chloride channel of interest (e.g., HEK293 cells transfected with the channel's cDNA) on glass coverslips.
-
Recording Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH).
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH adjusted to 7.4 with NaOH).
-
-
Recording Procedure:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit chloride currents.
-
Perfuse the bath with increasing concentrations of 9-AAA (e.g., 1 µM to 1 mM) and record the currents at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage for each concentration of 9-AAA.
-
Normalize the current amplitudes to the control (pre-drug) condition.
-
Plot the normalized current as a function of the 9-AAA concentration and fit the data to a Hill equation to determine the IC50 value.
-
II. Fluorescence-Based Assays for Chloride Flux
Fluorescence-based assays offer a higher-throughput alternative or complement to electrophysiology for assessing chloride channel activity.[20] These assays indirectly measure channel function by detecting changes in intracellular chloride concentration.[20]
Objective: To confirm the inhibitory effect of 9-AAA on chloride flux in a cell population.
Experimental Protocol: MQAE-Based Chloride Efflux Assay
N-(6-Methoxyquinolyl)acetoethyl ester (MQAE) is a widely used fluorescent dye whose fluorescence is quenched by chloride ions.[21]
-
Cell Loading: Incubate cells grown in a 96-well plate with MQAE (e.g., 5-10 mM) for 4-6 hours at 37°C.
-
Chloride Loading: Replace the loading solution with a high-chloride solution (e.g., standard external solution) to load the cells with chloride.
-
Assay Procedure:
-
Wash the cells with a chloride-free solution (e.g., replacing NaCl with NaNO3) to establish a chloride gradient.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add a chloride channel agonist (e.g., forskolin for CFTR, or a calcium ionophore for CaCCs) to stimulate chloride efflux.
-
Simultaneously or as a pre-incubation step, add different concentrations of 9-AAA.
-
Monitor the increase in MQAE fluorescence over time, which corresponds to the efflux of chloride.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence increase for each condition.
-
Determine the concentration-dependent inhibition of the agonist-stimulated chloride efflux by 9-AAA.
-
Signaling Pathway and Experimental Logic
Caption: The signaling cascade for CaCC activation and its inhibition by 9-AAA, leading to a measurable change in fluorescence.
Conclusion and Future Perspectives
This compound remains a tool in the pharmacopeia for studying chloride channels, particularly when its limitations are acknowledged and controlled for. This guide emphasizes that the term "specific inhibitor" should be used with caution and must be empirically validated within the context of each study. The provided experimental frameworks offer a robust starting point for researchers to ascertain the true pharmacological profile of 9-AAA in their system of interest.
The future of chloride channel research will increasingly rely on the development and rigorous validation of highly selective and potent modulators.[9][11][12] As our understanding of the structural and functional diversity of chloride channels expands[2][4][22], so too will the demand for precise pharmacological tools to unravel their complex roles in health and disease.
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- Development and validation of a potent and specific inhibitor for the CLC-2 chloride channel. (n.d.). bioRxiv.
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- Development and validation of a potent and specific inhibitor for the CLC-2 chloride channel. (n.d.). Europe PMC.
- The chloride‐channel blocker 9‐anthracenecarboxylic acid reduces the nonlinear capacitance of prestin‐associated charge movement. (2016, June 28). PubMed Central.
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A Senior Application Scientist's Guide to 9-Anthraceneacetic Acid and Other Anthracene-Based Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. Among the plethora of available fluorophores, anthracene and its derivatives have carved a niche owing to their robust photophysical properties and versatile chemical structures. This guide provides an in-depth, objective comparison of 9-Anthraceneacetic acid with other notable anthracene-based fluorescent probes, supported by experimental data and detailed methodologies to empower you in making an informed choice for your specific application.
The Allure of the Anthracene Core: A Brief Overview
Anthracene, a polycyclic aromatic hydrocarbon, forms the backbone of a diverse family of fluorescent probes. Its rigid, planar structure gives rise to a strong π-electron system, which is responsible for its intrinsic fluorescence. The key advantages of using an anthracene core include its high quantum yield, chemical stability, and the relative ease with which it can be chemically modified.[1] These modifications allow for the fine-tuning of its photophysical properties and the introduction of specific functionalities for sensing various analytes.
A Deep Dive into this compound: The Workhorse Probe
This compound (9-AAA), also commonly known as 9-anthracenecarboxylic acid (ANCA), is one of the most widely used anthracene derivatives. Its simple structure, featuring a carboxylic acid group at the 9-position of the anthracene ring, makes it a versatile tool for a range of applications.
Photophysical Profile of this compound
The fluorescence properties of 9-AAA are sensitive to its environment, particularly the polarity of the solvent. This solvatochromism can be exploited for studying microenvironments.
| Property | Value | Conditions | Reference |
| Absorption Maxima (λabs) | ~330-383 nm | In Ethanol | [2] |
| Emission Maxima (λem) | ~400-470 nm | In various solvents | [2] |
| Fluorescence Lifetime (τ) | 3.66 ns | In Ethanol | [2] |
| Molar Extinction Coefficient (ε) | ~28,840 M⁻¹cm⁻¹ (at 363 nm) | In Ethanol | [2] |
Note: The exact photophysical parameters of 9-AAA can vary depending on the solvent, pH, and concentration.
The carboxylic acid moiety of 9-AAA can be easily deprotonated, making its fluorescence sensitive to pH. Furthermore, this functional group provides a convenient handle for conjugation to biomolecules such as proteins and nucleic acids, enabling their fluorescent labeling.
The Contenders: A Comparative Look at Other Anthracene-Based Probes
While 9-AAA is a robust general-purpose probe, a multitude of other anthracene derivatives have been engineered for more specific and sensitive applications. Here, we compare 9-AAA with a selection of these specialized probes, categorized by their primary application.
Probes for Metal Ion Detection
The detection of heavy metal ions is crucial due to their environmental and biological toxicity. Anthracene-based probes have been developed for the selective and sensitive detection of various metal ions.
ANT-Th: A "Turn-On" Probe for Chromium (III)
-
Sensing Mechanism: ANT-Th, a Schiff base probe, exhibits a "turn-on" fluorescence response upon binding to Cr³⁺ ions. The proposed mechanism involves the hydrolysis of the C=N bond, which is induced by the coordination of Cr³⁺ to the nitrogen and sulfur atoms of the probe.[1] This hydrolysis releases the highly fluorescent 2-aminoanthracene.
-
Performance: This probe demonstrates high selectivity for Cr³⁺ over other metal ions and has a low detection limit of 0.4 μM.[1] Its rapid response time of less than a minute makes it suitable for real-time monitoring.
AN-4S: A Dual-Mode Probe for Mercury (II)
-
Sensing Mechanism: The AN-4S probe utilizes a dithioacetal group as the recognition site for Hg²⁺. The interaction with Hg²⁺ leads to the cleavage of the dithioacetal, resulting in a change in the fluorescence signal. This probe can operate in both "turn-off" and "turn-on" modes depending on the excitation wavelength.
-
Performance: AN-4S boasts a high sensitivity with a detection limit of 4.93 x 10⁻⁸ mol/L and a wide linear response range.[3] Its excellent water solubility and rapid response within one minute are significant advantages for practical applications.
Probes for pH Sensing
The precise measurement of pH is vital in many biological and chemical processes. Anthracene's sensitivity to its electronic environment makes it an excellent scaffold for designing pH-sensitive probes.
DSA Derivatives with Aggregation-Induced Emission (AIE) Characteristics
-
Sensing Mechanism: Certain 9,10-distyrylanthracene (DSA) derivatives exhibit aggregation-induced emission (AIE). In dilute solutions, these molecules are non-emissive due to free intramolecular rotation, which provides a non-radiative decay pathway. However, in aggregate form or in environments that restrict this rotation, they become highly fluorescent.[4][5] This property can be harnessed for pH sensing by designing molecules that aggregate or disaggregate in response to pH changes.
-
Performance: By tuning the chemical structure, DSA-based AIE probes with different pKa values can be synthesized, making them suitable for pH sensing in various environments, including biological systems.[4]
Probes for Anion and Small Molecule Detection
The detection of anions and other small molecules is another area where anthracene-based probes have shown great promise.
(E)-9-(2-nitrovinyl)-anthracene for Bisulfite Detection
-
Sensing Mechanism: This probe operates on a fluorescence enhancement mechanism upon reaction with bisulfite anions. The addition of bisulfite to the nitrovinyl group disrupts the intramolecular charge transfer (ICT) from the anthracene moiety to the nitro group, leading to a significant increase in fluorescence.
-
Performance: The probe exhibits high selectivity and sensitivity for bisulfite with a low detection limit of 6.30 μM. The distinct color change from yellow to colorless and the appearance of blue fluorescence under a UV lamp allow for both colorimetric and fluorometric detection.
Performance at a Glance: A Comparative Table
| Probe Name | Target Analyte | Sensing Mechanism | Key Performance Metrics | Reference |
| This compound | General purpose, pH, biomolecule labeling | Solvatochromism, pH-dependent protonation | Versatile, good quantum yield | [2] |
| ANT-Th | Cr³⁺ | C=N bond hydrolysis, "Turn-on" fluorescence | LOD: 0.4 μM, Fast response (<1 min) | [1] |
| AN-4S | Hg²⁺ | Dithioacetal cleavage, "Turn-off"/"Turn-on" | LOD: 49.3 nM, Dual-mode detection | [3] |
| DSA-AIE Probes | pH | Aggregation-Induced Emission (AIE) | Tunable pKa, High signal-to-background ratio | [4] |
| (E)-9-(2-nitrovinyl)-anthracene | HSO₃⁻ | ICT disruption, Fluorescence enhancement | LOD: 6.30 μM, Colorimetric and fluorometric |
Experimental Corner: Protocols for Success
To ensure the reliable and reproducible application of these fluorescent probes, adhering to well-defined experimental protocols is paramount.
Protocol 1: General Procedure for Fluorescence Measurements
This protocol outlines the basic steps for characterizing the fluorescence properties of an anthracene-based probe.
Caption: A generalized workflow for acquiring fluorescence emission spectra.
Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is a crucial parameter for evaluating the efficiency of a fluorophore. The relative method, using a well-characterized standard, is a common and reliable approach.[6]
Caption: Workflow for determining relative fluorescence quantum yield.
Protocol 3: Intracellular pH Measurement Using a Fluorescent Probe
This protocol provides a general guideline for measuring intracellular pH using a pH-sensitive anthracene-based probe.
Caption: The mechanism of Photoinduced Electron Transfer (PET).
Aggregation-Induced Emission (AIE)
AIE-active molecules are weakly fluorescent in dilute solutions but become highly emissive upon aggregation. This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative decay (fluorescence).
Caption: The principle of Aggregation-Induced Emission (AIE).
Conclusion: Selecting the Right Tool for the Job
The world of anthracene-based fluorescent probes is vast and ever-expanding. While this compound remains a reliable and versatile option for general applications, the field has produced a remarkable array of specialized probes with superior sensitivity and selectivity for specific targets. By understanding the fundamental photophysical properties, the underlying sensing mechanisms, and the appropriate experimental protocols, researchers can confidently select and utilize the optimal anthracene-based probe to illuminate their scientific questions. This guide serves as a foundational resource to navigate this exciting area of fluorescence chemistry and empower your research endeavors.
References
-
Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules. New Journal of Chemistry. [Link]
-
Exploring Aggregation-Induced Emission in Anthracene-Naphthalene Derivatives for Selected Detection of Nitro Explosives. Preprints.org. [Link]
-
A Protocol for Measurement of Intracellular pH. Bio-protocol. [Link]
-
Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. International Journal of Photoenergy. [Link]
-
Novel Fluorescent pH Sensors and a Biological Probe Based on Anthracene Derivatives with Aggregation-Induced Emission Characteristics. Langmuir. [Link]
-
Aggregation-Induced Emission in the Crystals of 9,10-Distyrylanthracene Derivatives: The Essential Role of Restricted Intramolecular Torsion. The Journal of Physical Chemistry C. [Link]
-
Generation of Triplet Excited States via Photoinduced Electron Transfer in meso-anthra-BODIPY. Journal of the American Chemical Society. [Link]
-
Characterization of Photoinduced Electron Transfer in Jet-Formed Acceptor Donor Complexes. 2. Photoinduced Electron Transfer: Rates and Mechanisms. The Journal of Physical Chemistry A. [Link]
-
Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection. Frontiers in Chemistry. [Link]
-
Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Journal of Visualized Experiments. [Link]
-
Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. STAR Protocols. [Link]
-
Anthracene carboxyimide-based selenide as a fluorescent probe for the ultrasensitive detection of hypochlorous acid. Organic & Biomolecular Chemistry. [Link]
-
An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. Turkish Journal of Chemistry. [Link]
-
Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection. Frontiers in Chemistry. [Link]
-
Anthracene-based fluorescent probe: Synthesis, aggregation-induced emission, and selective detection of nitroaromatic explosives. Environmental Research. [Link]
-
Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. International Journal of Photoenergy. [Link]
-
An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. Molecules. [Link]
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A Senior Application Scientist's Guide to the Cross-Reactivity of 9-Anthraceneacetic Acid
Executive Summary
9-Anthraceneacetic acid (9-AAA), a derivative of anthracene, is widely utilized in cell biology and physiology research primarily as a blocker of chloride channels. Its intrinsic fluorescence also lends it to applications in analytical chemistry, such as a derivatization reagent for high-performance liquid chromatography (HPLC).[1] However, the utility of any chemical probe is fundamentally dependent on its specificity. Off-target interactions can lead to misinterpretation of experimental results, confounding data and steering research in erroneous directions. This guide provides a comprehensive analysis of the known and potential cross-reactivities of 9-AAA with other cellular components. We will objectively compare its performance with alternative compounds, provide detailed experimental protocols for validating its specificity, and offer insights grounded in years of field experience to aid researchers in making informed decisions for their experimental designs.
This compound (9-AAA): A Profile of a Classic Chloride Channel Blocker
This compound, also known as 9-Anthroic acid or 9-AC, is recognized for its ability to inhibit Ca²⁺-activated Cl⁻ currents (CaCCs) in various cell types, including smooth muscle and epithelial cells. Its mechanism involves a voltage-dependent block of outward chloride currents, making it a valuable tool for dissecting the roles of these channels in cellular physiology. Beyond this primary function, its anthracene core makes it a useful building block in the synthesis of luminescent materials.[2]
However, like many small molecule inhibitors developed early on, its specificity is not absolute. The planar, aromatic structure of 9-AAA creates the potential for interactions with a variety of biological macromolecules through hydrophobic and π-stacking interactions, extending beyond the intended chloride channel binding pocket.
The Imperative of Specificity: Why Cross-Reactivity Matters
In drug discovery and basic research, assuming the absolute specificity of a chemical probe is a significant pitfall. Off-target effects, where a compound binds to unintended molecular targets, can produce unexpected biological responses or toxicity.[3][4] Systematically characterizing these unwanted interactions is essential for validating experimental findings and ensuring the safety and efficacy of potential therapeutics.[4] For a tool compound like 9-AAA, understanding its cross-reactivity profile is crucial for accurately attributing observed physiological effects to the inhibition of the intended target.
The following sections delve into the known off-target interactions of 9-AAA and provide a framework for its rigorous validation.
A Cross-Reactivity Profile of this compound
While primarily targeting chloride channels, the physicochemical properties of 9-AAA predispose it to interactions with other cellular components. The most significant of these are with abundant plasma proteins and potentially other ion channels.
Protein Interactions: Beyond Chloride Channels
-
Serum Albumins (HSA & BSA): Serum albumin is the most abundant protein in plasma and serves as a depot and transporter for numerous endogenous and exogenous compounds.[5] Due to its multiple hydrophobic binding pockets, it frequently engages in non-specific binding with drug-like molecules.[5][6] While direct binding studies for 9-AAA with albumin are not extensively published, the principles of small molecule-protein interactions strongly suggest a high likelihood of binding. This interaction is critical to consider in both in vitro and in vivo experiments, as sequestration by albumin can significantly lower the free, biologically active concentration of 9-AAA, potentially affecting dose-response curves.
-
Other Ion Channels: The history of pharmacology is replete with ion channel blockers that exhibit promiscuity. For instance, some chloride channel blockers are known to depress L-type calcium channels.[7] One study noted that 9-AAA affects Ca²⁺-activated potassium currents in addition to chloride currents in rabbit portal vein smooth muscle cells.[2] This underscores the necessity of empirically testing 9-AAA's effects on other relevant ion channels in a given experimental system, especially those with structural homology or similar binding pocket characteristics.
Lipid and Membrane Interactions
Pharmacokinetic studies have shown that 9-AAA does not readily penetrate the cell membrane, with a volume of distribution only slightly larger than the extracellular space.[8] This suggests its primary site of action is on the external face of the plasma membrane and that non-specific partitioning into intracellular lipid structures is minimal.[8] However, its amphipathic nature may still lead to interactions within the plasma membrane itself, which could indirectly affect membrane protein function.
The following table summarizes the known targets and potential off-targets of 9-AAA.
| Target Class | Specific Target/Component | Interaction Type | Reported Potency (IC₅₀) / Affinity (Kd) | Implication for Researchers |
| Primary Target | Calcium-activated Chloride Channels (CaCCs) | Inhibition | ~90 µM to 650 µM (cell type dependent)[2] | Primary intended use for studying chloride transport and its physiological roles. |
| Known Off-Target | Ca²⁺-activated Potassium Channels | Inhibition | Not explicitly quantified, but observed[2] | Potential for confounding effects on cell membrane potential and excitability. |
| Potential Off-Target | Serum Albumins (HSA, BSA) | Non-specific binding | Not determined | Sequestration of 9-AAA can reduce its effective concentration at the target site. |
| Potential Off-Target | Other Voltage-gated Ion Channels (e.g., Ca²⁺, Na⁺) | Inhibition/Modulation | Not determined | Risk of unintended effects on cellular electrophysiology. |
| Potential Off-Target | DNA/RNA | Intercalation | Not determined | The planar anthracene ring suggests a possibility, though low cell permeability may limit this in live cells. |
Performance Benchmark: 9-AAA vs. The Alternatives
The field of chemical biology has evolved, producing a new generation of probes with improved specificity. When selecting a chloride channel blocker, it is essential to compare 9-AAA with these modern alternatives.
| Compound | Primary Target(s) | Selectivity Profile | Key Advantages | Key Disadvantages |
| This compound (9-AAA) | CaCCs | Known to interact with K⁺ channels; broad specificity is a concern.[2] | Widely cited historical tool; intrinsic fluorescence. | Low potency; significant potential for off-target effects. |
| NPPB | Broad-spectrum Cl⁻ channel blocker | Non-specific; also inhibits L-type Ca²⁺ channels.[7] | Potent blocker of multiple Cl⁻ channel types. | High degree of non-specificity limits its use for target validation. |
| DIDS | Anion exchanger and some Cl⁻ channels | Irreversible inhibitor with known off-targets.[7] | Useful for studying anion exchange. | Irreversibility and off-target effects can complicate data interpretation. |
| AK-42 | CLC-2 | Highly selective; >1,000-fold selectivity over its closest homolog, CLC-1.[9] | High potency (IC₅₀ = 17 nM) and exceptional specificity.[9] | Narrow spectrum of action; only targets CLC-2. |
| SiR/SPY Probes | DNA, Actin, Tubulin, etc. (Target-specific) | High, ligand-guided specificity.[10][11] | Excellent for live-cell imaging; low cytotoxicity; high signal-to-noise.[10][11] | Not ion channel blockers; serve as imaging alternatives, not functional inhibitors. |
Experimental Workflows for Assessing Cross-Reactivity
Trust in your results begins with validating your tools. We present here a logical workflow and detailed protocols for characterizing the binding profile of 9-AAA or any small molecule inhibitor.
Workflow for Characterizing Off-Target Effects
This diagram illustrates a hierarchical approach to screening for and validating off-target interactions, moving from broad, high-throughput methods to specific, functional assays.
Caption: A multi-phase workflow for identifying and validating off-target interactions.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: SPR is a label-free technique that allows for the real-time measurement of binding between an analyte (9-AAA) and a ligand (a purified potential off-target protein, e.g., Human Serum Albumin) immobilized on a sensor chip. This directly quantifies the binding affinity (Kd) and kinetics (kon, koff), providing definitive evidence of a physical interaction.[12][13]
Methodology:
-
Protein Immobilization: Covalently immobilize the purified potential off-target protein onto a CM5 sensor chip via amine coupling. Aim for a low immobilization density (e.g., 2000-3000 RU) to minimize mass transport limitations. Use a reference flow cell that has been activated and deactivated to serve as a control for non-specific binding.
-
Analyte Preparation: Prepare a dilution series of 9-AAA in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected Kd (e.g., from 0.1x to 10x the expected Kd). Include a zero-concentration (buffer only) sample for double referencing.
-
Binding Analysis:
-
Inject the 9-AAA solutions over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase (during injection) and the dissociation phase (after injection ends).
-
Regenerate the sensor surface between cycles with a mild regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal.
-
Subtract the buffer-only injection signal (double referencing).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Protocol 2: Patch-Clamp Electrophysiology for Functional Validation
Causality: This is the gold-standard functional assay for ion channels. It directly measures the ion currents flowing through channels in a live cell membrane. By applying 9-AAA and observing changes in these currents, one can definitively determine if it has a functional effect (inhibition, activation, or modulation) on a specific ion channel population.
Methodology:
-
Cell Preparation: Culture cells expressing the ion channel of interest (either endogenously or through transfection) on glass coverslips suitable for microscopy.
-
Recording Configuration:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an appropriate extracellular solution.
-
Using a glass micropipette filled with intracellular solution, form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the entire cell.
-
-
Data Acquisition:
-
Apply a voltage protocol designed to elicit currents from the channel of interest (e.g., a series of voltage steps or a voltage ramp).
-
Record baseline currents under control conditions (perfusion with extracellular solution alone).
-
-
Compound Application:
-
Perfuse the cell with the same extracellular solution now containing 9-AAA at the desired concentration.
-
Continue to apply the voltage protocol and record the currents in the presence of the compound.
-
Perform a "washout" step by perfusing again with the control solution to test for reversibility.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage point under control, drug, and washout conditions.
-
Calculate the percentage of current inhibition.
-
Construct a dose-response curve by testing multiple concentrations of 9-AAA to determine the IC₅₀.
-
Conclusion and Recommendations
This compound remains a useful tool in the researcher's armamentarium, particularly for its established role as a chloride channel blocker. However, this guide underscores that it should not be used without a critical awareness of its potential for cross-reactivity. Its relatively low potency and structural features warrant careful validation, especially when interpreting complex cellular responses.
Recommendations for Researchers:
-
Validate in Your System: Never assume specificity. Whenever possible, perform functional assays (like patch-clamp) on the most likely off-target channels in your specific cell type.
-
Use a Second, Structurally Different Inhibitor: To confirm that an observed effect is due to the inhibition of the intended target, replicate key experiments with a chemically unrelated inhibitor for the same target.
-
Consider Modern Alternatives: For studies demanding high specificity, consider newer, more selective probes like AK-42 for CLC-2, or other highly characterized inhibitors for different channels.[9]
-
Account for Protein Binding: In experiments involving serum or high protein concentrations, be aware that the effective concentration of 9-AAA may be significantly lower than the applied concentration.
By embracing a rigorous, self-validating approach to the use of chemical probes, researchers can enhance the reproducibility and reliability of their findings, ultimately accelerating the pace of scientific discovery.
References
- A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. (n.d.). National Institutes of Health.
- Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research.
- New Fluorescence Probes for Live-Cell Imaging. (2014, October 30). Wiley Analytical Science.
- Fluorescent Probes and Labels for Cellular Imaging. (n.d.). PubMed Central.
- Fluorescent Probes for Live Cell Imaging. (2018, September 19). MDPI.
- Anthracene-9-carboxylic acid (9-Anthracenecarboxylic acid). (n.d.). MedChemExpress.
- A Comparative Guide to 9-Anthracene-d9-carboxylic Acid and its Alternatives in Analytical Chemistry. (n.d.). Benchchem.
- Live cell imaging probes - more about fluorescent probes. (2022, December 6). LubioScience.
- Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs.
- Non-specificity of chloride channel blockers in rat cerebral arteries: block of the L-type calcium channel. (n.d.). PubMed Central.
- 9-Anthracenecarboxylic Acid. (n.d.). Cayman Chemical.
- Specificity and Cross-Reactivity. (n.d.). NCBI Bookshelf.
- Antibody Cross-Reactivity: How to Assess & Predict Binding. (n.d.). Boster Bio.
- Current Experimental Methods for Characterizing Protein–Protein Interactions. (n.d.). PubMed Central.
- Pharmacokinetics of anthracene-9-carboxylic acid, a potent myotonia-inducer. (n.d.). PubMed.
- Bioorthogonal approach to identify unsuspected drug targets in live cells. (n.d.). DASH (Harvard).
- What is the best way to experimentally prove that a chemical compound is mediating the interaction between two proteins? (2017, September 19). ResearchGate.
- 9-Anthracenecarboxylic acid. (n.d.). PubChem.
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021, July 17). MDPI.
- Off-Target Effects Analysis. (n.d.). Creative Diagnostics.
- Chloride channel blocker. (n.d.). Taylor & Francis Online.
- Calcium-activated Chloride Channels. (n.d.). Tocris Bioscience.
- measuring drug-target binding with SPR & ITC binding assays. (2023, August 15). YouTube.
- Development and validation of a potent and specific inhibitor for the CLC-2 chloride channel. (n.d.). PNAS.
- Anthracene-9-carboxylic acid inhibits renal chloride reabsorption. (1983, July). PubMed.
- Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. (n.d.). ResearchGate.
- Role of chloride channels in afferent arteriolar constriction. (n.d.). PubMed.
- Interaction between human serum albumin and alpha 1-acid glycoprotein in the binding of lidocaine to purified protein fractions and sera. (1986, December). PubMed.
- Interactions of Human Serum Albumin With Retinoic Acid, Retinal and Retinyl Acetate. (n.d.). PubMed.
- Bovine Serum Albumin Interactions with Metal Complexes. (2014, November 12). PubMed Central.
- Off-target effects in CRISPR/Cas9 gene editing. (n.d.). PubMed Central.
- Interaction of loratadine with serum albumins studied by fluorescence quenching method. (n.d.). PubMed.
- The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries. (2017, January). PubMed.
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A Researcher's Guide to 9-Anthraceneacetic Acid and Coumarin Derivatives: A Quantitative Comparison
For researchers and professionals in drug development, the selection of fluorescent probes is a critical decision that influences experimental outcomes. This guide provides an in-depth, objective comparison between 9-Anthraceneacetic acid and the broad family of coumarin derivatives. By presenting quantitative data and detailed experimental protocols, this document serves as a practical resource for making informed decisions in probe selection for applications ranging from cellular imaging to quantitative assays.
Molecular and Photophysical Fundamentals
This compound (9-AAA): A Classic Fluorophore
This compound belongs to the anthracene family of fluorophores. Its fluorescence originates from the π-conjugated system of the anthracene core. The acetic acid moiety at the 9-position can influence its solubility and potential for conjugation, but the core photophysical properties are dictated by the anthracene structure. The fluorescence of anthracene derivatives can be sensitive to concentration and the local environment.[1] For instance, the fluorescence spectrum of 9-Anthracenecarboxylic acid in ethanol shows strong concentration dependence, shifting to the red region at higher concentrations.[2]
Coumarin Derivatives: A Versatile and Tunable Scaffold
Unlike the relatively fixed structure of 9-AAA, coumarins are a large and versatile class of fluorophores. Their core benzopyran-2-one structure can be extensively modified at various positions, most notably at the 3, 4, and 7-positions.[3][4] This chemical tractability allows for the fine-tuning of their photophysical properties, including absorption and emission wavelengths, quantum yield, and environmental sensitivity.[3][5][6] Strategic substitutions can lead to derivatives with high fluorescence quantum yields and tunable emission spectra, making them highly suitable for a wide array of bioimaging applications.[3] The introduction of electron-donating or electron-accepting groups can cause red or blue shifts in their spectra.[3]
Quantitative Photophysical Comparison
The "brightness" of a fluorophore is a product of its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (how efficiently it converts absorbed light into emitted light). The following table summarizes key photophysical parameters for this compound and representative coumarin derivatives.
| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Solvent |
| This compound | ~365 | ~410 | ~7,000-10,000 | 0.2-0.4 | Ethanol/Acetonitrile |
| Coumarin 1 (7-diethylamino-4-methylcoumarin) | ~373 | ~470 | ~25,000 | 0.5-0.9 | Ethanol |
| 7-Hydroxy-4-methylcoumarin | ~360 (in base) | ~450 | ~20,000 | 0.6-0.8 | Basic aq. solution |
| Coumarin 153 | ~423 | ~530 | ~35,000 | 0.4-0.6 | Ethanol |
Note: These values are approximate and can vary significantly with solvent and other environmental factors. Data compiled from multiple sources.
From the data, it is evident that many common coumarin derivatives exhibit significantly higher molar extinction coefficients and fluorescence quantum yields compared to this compound, resulting in brighter fluorescent probes. Some coumarin derivatives have been reported to have quantum yields as high as 0.83.[7][8][9]
Key Performance Attributes
Environmental Sensitivity (Solvatochromism)
Both classes of compounds exhibit some degree of sensitivity to their environment. The fluorescence of 9-anthracene derivatives is known to be dependent on solvent and concentration.[1] Coumarin derivatives, particularly those with strong intramolecular charge transfer (ICT) character, can show pronounced solvatochromism.[3] This means their emission spectra can shift significantly with changes in solvent polarity, a property that can be exploited for sensing applications but may be a drawback if stable emission is required across different environments.
Photostability
Photostability, the resistance of a fluorophore to photochemical degradation upon exposure to light, is a critical parameter for applications requiring long-term imaging, such as time-lapse microscopy. While specific quantitative data for 9-AAA is less common, anthracene derivatives, in general, are susceptible to photodimerization and photooxidation.[10] Coumarin derivatives exhibit a wide range of photostabilities depending on their substitution patterns. Some have been engineered for enhanced photostability, making them suitable for demanding imaging applications.
pH Sensitivity
The fluorescence of both 9-AAA and many coumarin derivatives can be pH-dependent. The carboxylic acid group of 9-AAA can exist in protonated or deprotonated forms, affecting its spectral properties. Similarly, coumarin derivatives, especially those with hydroxyl or amino groups, can act as pH sensors, with their fluorescence color changing from blue in acidic conditions to yellow-green in alkaline conditions.[7][8]
Common Applications
This compound is often utilized as a fluorescent labeling reagent, particularly for carboxylic acids, enabling their detection in HPLC.[11] It has also been explored as a probe for cationic surfactants.[2]
Coumarin Derivatives , owing to their diversity, have a much broader range of applications. They are widely used as:
-
Fluorescent labels for biomolecules.
-
Laser dyes.
Experimental Protocols
To ensure scientific integrity, the following are detailed protocols for quantitatively assessing key fluorophore properties.
Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φ_F)
This protocol uses the comparative method, which relies on a well-characterized standard with a known quantum yield.[13][14]
Causality: By using a standard with similar absorption and emission properties and measuring under identical conditions, we can assume that both the sample and standard absorb the same number of photons, allowing for a direct comparison of their emission efficiencies.[13]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Workflow for Quantum Yield Measurement.
Methodology:
-
Standard Selection: Choose a quantum yield standard with an emission range that overlaps with the sample. For blue-emitting probes like 9-AAA and some coumarins, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.
-
Solution Preparation: Prepare a series of dilutions for both the test compound and the standard in the same high-purity, spectroscopic-grade solvent.[15] The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.[13]
-
Absorbance Measurement: Record the absorbance spectrum for each solution and note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a fluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for all samples.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound.
-
The plot should yield a straight line for each compound. The slope of this line is proportional to the quantum yield.
-
-
Calculation: The quantum yield of the test sample (Φ_F_sample) is calculated using the following equation:
Φ_F_sample = Φ_F_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)
Where:
-
Φ_F_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the gradients from the plot of integrated fluorescence intensity vs. absorbance.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Protocol 2: Assessment of Photostability
This protocol measures the rate of fluorescence decay upon continuous illumination, providing a quantitative measure of photostability.[16]
Causality: By exposing the sample to a constant, high-intensity light source, we accelerate the process of photobleaching. Monitoring the fluorescence decay over time allows for the calculation of a photobleaching rate constant, a direct measure of photostability. A dark control is crucial to ensure that the observed decay is due to light exposure and not other factors like chemical degradation.[17]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Workflow for Photostability Assessment.
Methodology:
-
Sample Preparation: Prepare a solution of the fluorophore at a working concentration typically used in imaging experiments. Place the sample in a suitable container (e.g., a quartz cuvette or on a microscope slide).
-
Instrumentation: Use a fluorometer or a fluorescence microscope equipped with a stable light source (e.g., a laser or stabilized lamp) and a sensitive detector.[16]
-
Dark Control: Prepare an identical sample that is shielded from light (e.g., wrapped in aluminum foil) to serve as a dark control.[17] This accounts for any fluorescence changes not induced by light.
-
Initial Measurement: Measure the initial fluorescence intensity (F₀) of the sample before significant photobleaching occurs.
-
Photobleaching: Expose the sample to continuous illumination from the light source. The light intensity should be constant throughout the experiment.
-
Time-Course Measurement: Record the fluorescence intensity (F(t)) at regular intervals over a set period or until the fluorescence has decreased significantly.
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point by dividing by the initial intensity (F(t)/F₀).
-
Plot the normalized intensity against time.
-
The resulting curve can often be fitted to a single exponential decay function: F(t) = F₀ * e^(-kt), where 'k' is the photobleaching rate constant. A smaller 'k' value indicates higher photostability.
-
Conclusion and Recommendations
The choice between this compound and a coumarin derivative is highly dependent on the specific application.
-
This compound is a suitable choice for applications where its specific chemical properties are advantageous, such as in certain derivatization chemistries, and where extreme brightness is not the primary concern. Its well-defined core structure provides a predictable, albeit less brilliant, fluorescent signal.
-
Coumarin Derivatives offer superior performance for a wider range of applications, especially in bioimaging and sensing. Their key advantages are high brightness (high quantum yield and molar extinction coefficient), spectral diversity, and the potential for chemical modification to create highly specific probes.[3][18] For new assay development or demanding imaging experiments, the versatility and performance of the coumarin family make them the more robust and adaptable choice.
Researchers should carefully consider the specific requirements of their experiment, including the desired wavelength, brightness, and environmental sensitivity, to select the optimal fluorescent probe. The protocols provided herein offer a framework for the quantitative validation of these critical performance parameters.
References
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de Oliveira, E. F., et al. (2024). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Royal Society of Chemistry. Available from: [Link]
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Gour, A., et al. (2024). Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. Available from: [Link]
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Sakai, T., et al. (2014). Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. Photochemical & Photobiological Sciences. Available from: [Link]
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Parrino, B., et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega. Available from: [Link]
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Srivastava, A., & Misra, R. (2012). Photophysical properties of different coumarin derivatives. Available from: [Link]
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Zhang, Y., et al. (2015). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. ResearchGate. Available from: [Link]
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Xie, J., et al. (2021). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. Bentham Science. Available from: [Link]
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Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available from: [Link]
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Xie, J., et al. (2021). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. ResearchGate. Available from: [Link]
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Park, S. Y., et al. (2013). Synthesis and Sensing Applications of Fluorescent 3-Cinnamoyl Coumarins. PMC. Available from: [Link]
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Jones, G. (n.d.). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC. Available from: [Link]
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Zhang, Y., et al. (2015). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Publishing. Available from:
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Structural and bioimaging features of coumarins. (n.d.). ResearchGate. Available from: [Link]
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Mondal, S., et al. (2021). Adaptable coumarin based fluorescent molecular multianalyte sensor for Zn2+, Hg2+ and Cu2+ via different sensing modalities and its bioimaging applications. Analytical Methods. Available from: [Link]
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Le Bihan, G., et al. (2010). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. Available from: [Link]
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Determination of Fluorescence Quantum Yield of a Fluorophore. (n.d.). Virtual Labs. Available from: [Link]
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Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. National Institute of Standards and Technology. Available from: [Link]
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Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. (n.d.). ResearchGate. Available from: [Link]
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Samuel, I. D. W., et al. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. Journal of Physical Chemistry A. Available from: [Link]
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Gaber, M., & Gohar, G. A. (2009). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. ResearchGate. Available from: [Link]
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Cullen, W. (2023). Meet the expert: The Importance of Photostability Testing. Sampled. Available from: [Link]
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Papagni, A., et al. (2011). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. ResearchGate. Available from: [Link]
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Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments. (n.d.). ResearchGate. Available from: [Link]
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Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. (n.d.). ResearchGate. Available from: [Link]
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Verifying the Binding Specificity of 9-Anthraceneacetic Acid: A Comparative Guide for Researchers
In the landscape of drug discovery and chemical biology, the precise characterization of a molecule's binding profile is paramount. For researchers investigating the chloride channel blocker 9-Anthraceneacetic acid (9-AC), understanding its binding specificity is not merely an academic exercise but a critical determinant of its utility as a scientific tool and its potential as a therapeutic agent. This guide provides an in-depth, objective comparison of methodologies to verify the binding specificity of 9-AC, contrasting it with another notable chloride channel inhibitor, Niflumic acid (NFA). We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for key techniques.
The Imperative of Verifying Binding Specificity
This compound is a well-established inhibitor of voltage-gated chloride channels, particularly the muscle-specific CLC-1 channel.[1][2] Its ability to induce myotonia in animal models has made it a valuable tool for studying the pathophysiology of this condition.[1] However, the utility of any small molecule is intrinsically linked to its specificity. Off-target interactions can lead to confounding experimental results and potential toxicity. Therefore, a rigorous assessment of binding specificity is essential to ensure that the observed biological effects are indeed attributable to the modulation of the intended target.
This guide will explore three orthogonal, state-of-the-art biophysical techniques for verifying target engagement and specificity: the Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Comparative Analysis of Chloride Channel Blockers
To contextualize the binding profile of 9-AC, we will compare it with Niflumic acid, another widely used chloride channel blocker.[2][3] While both compounds inhibit CLC-1, their potency and off-target profiles differ, highlighting the importance of comprehensive specificity testing.
| Compound | Target | Reported IC50/Kd | Off-Target Interactions | References |
| This compound (9-AC) | CLC-1 | ~24 µM (IC50 at -90 mV) | Prestin (motor protein in outer hair cells), Fatty acid incorporation | [4][5][6] |
| Niflumic acid (NFA) | CLC-1 | ~97 µM (IC50 at -90 mV), Apparent Kd: 22 µM (at -100mV) | Ca2+-activated chloride channels, COX-2, other ion channels | [2][3][4] |
This table underscores that while both molecules target CLC-1, their inhibitory concentrations and known off-target interactions vary. It is crucial to note that IC50 values, derived from functional assays, are not a direct measure of binding affinity (Kd) but rather of functional inhibition. Biophysical methods like ITC and SPR are required to determine the Kd directly.
Methodologies for Verifying Binding Specificity
A multi-pronged approach using orthogonal techniques is the gold standard for validating the binding specificity of a small molecule.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
CETSA is a powerful technique to verify that a compound binds to its intended target within the complex milieu of a cell.[7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.
Causality of Experimental Choice: By performing this assay in intact cells, we can assess target engagement under more physiologically relevant conditions, accounting for factors like cell permeability and intracellular concentrations. A positive result in CETSA provides strong evidence that the compound reaches and binds to its target in a living system.
Experimental Workflow: CETSA
Caption: CETSA workflow for target engagement.
Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA [8][9]
-
Cell Culture and Treatment: Plate cells expressing the target of interest (e.g., HEK293 cells transfected with CLC-1) in a multi-well format. Once adherent, treat the cells with a serial dilution of 9-AC or the alternative compound. Include a vehicle control (e.g., DMSO).
-
Heat Challenge: Transfer the plate to a PCR machine or a dedicated heating block and incubate at a predetermined optimal temperature (a temperature that results in partial denaturation of the target protein in the absence of a ligand) for a defined period (e.g., 3 minutes).
-
Cell Lysis: Immediately after the heat challenge, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the plate to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method such as Western blotting, ELISA, or a proximity-based assay like AlphaScreen.
-
Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration. A sigmoidal curve indicates dose-dependent stabilization of the target protein, confirming target engagement.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive into the Binding Interaction
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[10] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Causality of Experimental Choice: ITC provides a complete thermodynamic profile of the binding interaction, offering deep insights into the forces driving the association between the small molecule and the protein. It is considered a gold-standard method for validating a direct binding interaction and for obtaining precise affinity data. For membrane proteins like ion channels, the protein needs to be purified and solubilized in a suitable detergent.[11]
Experimental Workflow: ITC
Caption: ITC workflow for binding analysis.
Detailed Protocol: ITC for Small Molecule-Ion Channel Interaction [11][12]
-
Protein Preparation: Express and purify the target ion channel (e.g., CLC-1). The protein should be solubilized in a buffer containing a suitable detergent (e.g., DDM, L-MNG) and dialyzed extensively against the final ITC buffer to ensure buffer matching.
-
Ligand Preparation: Dissolve 9-AC or the alternative compound in the final dialysis buffer. If DMSO is required for solubility, ensure the same concentration of DMSO is present in the protein solution.
-
Instrument Setup: Thoroughly clean the ITC instrument. Load the purified protein into the sample cell and the ligand solution into the titration syringe.
-
Titration: Perform a series of injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection. The heat change upon each injection is measured.
-
Control Experiment: Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[13][14] This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Causality of Experimental Choice: SPR provides valuable kinetic information about the binding interaction, which is complementary to the thermodynamic data from ITC. Understanding the on- and off-rates of a compound can be crucial for predicting its in vivo efficacy and duration of action. For membrane proteins, they can be captured on the sensor chip in liposomes or nanodiscs, or directly immobilized if they have sufficient soluble domains.[15]
Experimental Workflow: SPR
Caption: SPR workflow for binding analysis.
Detailed Protocol: SPR for Small Molecule-Ion Channel Interaction [16][17]
-
Ligand Immobilization: Immobilize the purified ion channel onto a suitable sensor chip (e.g., CM5 chip via amine coupling of accessible lysine residues). The protein can be captured in a more native-like environment using liposomes or nanodiscs containing the reconstituted channel.
-
Analyte Preparation: Prepare a series of concentrations of 9-AC or the alternative compound in the running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor surface and monitor the change in the SPR signal (response units, RU) over time. This will generate association and dissociation curves.
-
Regeneration: After each analyte injection, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd.
Conclusion and Future Directions
Verifying the binding specificity of this compound is a critical step in its use as a research tool. This guide has outlined a rigorous, multi-faceted approach employing CETSA, ITC, and SPR to move beyond simple functional inhibition data and towards a comprehensive understanding of its molecular interactions. By comparing 9-AC with Niflumic acid, we highlight the nuances in the binding profiles of even closely related compounds.
While substantial data exists on the functional effects of 9-AC, a notable gap in the literature is the lack of publicly available, direct binding affinity data (Kd) from biophysical assays like ITC and SPR. The experimental protocols provided here offer a clear roadmap for researchers to generate this valuable data. Furthermore, a broader, unbiased screen of the off-target profile of 9-AC would be highly beneficial to the scientific community. By employing these robust methodologies, researchers can confidently delineate the binding specificity of this compound, thereby enhancing the reliability and impact of their scientific investigations.
References
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Liantonio, A., et al. (2007). Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium. British Journal of Pharmacology, 150(2), 235-245. Available at: [Link]
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ResearchGate. (n.d.). Use of Surface Plasmon Resonance Technique for Studies of Inter-domain Interactions in Ion Channels. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Chemical structures and IC50s of known blockers and anthranilic acid derivatives. Retrieved January 12, 2026, from [Link]
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Zaytseva, N. V., et al. (2010). Use of Surface Plasmon Resonance Technique for Studies of Inter-domain Interactions in Ion Channels. In Ion Channels (pp. 109-123). Humana Press. Available at: [Link]
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Verkman, A. S., & Galietta, L. J. V. (2009). Chloride channels as drug targets. Nature Reviews Drug Discovery, 8(2), 153-171. Available at: [Link]
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Koster, A. K., et al. (2020). Development and validation of a potent and specific inhibitor for the CLC-2 chloride channel. Proceedings of the National Academy of Sciences, 117(51), 32711-32721. Available at: [Link]
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ResearchGate. (n.d.). Half-maximum inhibitory concentration values (IC 50 ). Retrieved January 12, 2026, from [Link]
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Brouillette, C. G., & Goldstein, S. A. N. (2012). Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. Methods in Molecular Biology, 854, 149-166. Available at: [Link]
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CETSA. (n.d.). CETSA. Retrieved January 12, 2026, from [Link]
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Kang, J. X., et al. (1992). The chloride channel blocker anthracene 9-carboxylate inhibits fatty acid incorporation into phospholipid in cultured human airway epithelial cells. The Biochemical journal, 285 ( Pt 3)(3), 725–729. Available at: [Link]
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Piper, A. S., & Greenwood, I. A. (2003). Anomalous effect of anthracene-9-carboxylic acid on calcium-activated chloride currents in rabbit pulmonary artery smooth muscle cells. British journal of pharmacology, 138(1), 31–38. Available at: [Link]
-
Galeotti, N., et al. (2016). The chloride-channel blocker 9-anthracenecarboxylic acid reduces the nonlinear capacitance of prestin-associated charge movement. The Journal of Physiology, 594(19), 5537-5553. Available at: [Link]
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Galeotti, N., et al. (2016). The chloride-channel blocker 9-anthracenecarboxylic acid reduces the nonlinear capacitance of prestin-associated charge movement. The Journal of physiology, 594(19), 5537–5553. Available at: [Link]
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Altamura, C., et al. (2022). Chaperone activity of niflumic acid on ClC-1 chloride channel mutants causing myotonia congenita. Frontiers in Pharmacology, 13, 937375. Available at: [Link]
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Nicoya. (2022, July 27). Guide to Running an SPR Experiment. Retrieved January 12, 2026, from [Link]
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Lehtinen, S., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 919131. Available at: [Link]
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Kang, J. X., et al. (1992). The chloride channel blocker anthracene 9-carboxylate inhibits fatty acid incorporation into phospholipid in cultured human airway epithelial cells. The Biochemical Journal, 285(3), 725-729. Available at: [Link]
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Shrestha, B., et al. (2012). Next generation SPR technology of membrane-bound proteins for ligand screening and biomarker discovery. Journal of Molecular Recognition, 25(6), 326-338. Available at: [Link]
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BIAcore. (n.d.). Surface plasmon resonance. Retrieved January 12, 2026, from [Link]
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Welsh, M. J. (1986). Anthracene-9-carboxylic acid inhibits an apical membrane chloride conductance in canine tracheal epithelium. The Journal of membrane biology, 91(2), 121–128. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 181-196. Available at: [Link]
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Picollo, A., et al. (2007). Mechanism of interaction of niflumic acid with heterologously expressed kidney CLC-K chloride channels. Molecular Pharmacology, 71(1), 133-143. Available at: [Link]
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Chanda, B., & Bezanilla, F. (2012). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. Journal of General Physiology, 140(6), 575-582. Available at: [Link]
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Picollo, A., et al. (2009). Identification of sites responsible for the potentiating effect of niflumic acid on ClC-Ka kidney chloride channels. British journal of pharmacology, 157(4), 607–619. Available at: [Link]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved January 12, 2026, from [Link]
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Chen, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1234. Available at: [Link]
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TA Instruments. (n.d.). ITC-Derived Binding Constants. Retrieved January 12, 2026, from [Link]
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The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Facility. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 9-Anthracenecarboxylic acid. Retrieved January 12, 2026, from [Link]
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ChEMBL. (n.d.). Compound: ANTHRACENE-9-CARBOXYLIC ACID (CHEMBL1513985). Retrieved January 12, 2026, from [Link]
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A Comparative Analysis of Derivatization Methods for 9-Anthraceneacetic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of acidic compounds is a frequent analytical challenge. 9-Anthraceneacetic acid, with its inherent fluorescence, presents unique opportunities for sensitive detection. However, to enhance its chromatographic behavior and detection sensitivity, particularly in complex matrices, derivatization is often a necessary step. This guide provides a comprehensive comparative analysis of the primary derivatization methods for this compound, offering in-depth technical insights, field-proven protocols, and supporting data to aid in methodological selection and optimization.
Introduction: The Rationale for Derivatizing this compound
This compound possesses a carboxylic acid functional group, which can impart undesirable chromatographic characteristics such as poor peak shape and tailing, especially in gas chromatography (GC). Furthermore, while the anthracene moiety is fluorescent, derivatization can significantly enhance the quantum yield and shift the emission wavelength to a more favorable region, thereby boosting sensitivity in high-performance liquid chromatography with fluorescence detection (HPLC-FLD).
The choice of derivatization strategy is contingent upon the analytical platform employed. For HPLC-FLD, the goal is to introduce a highly fluorescent tag, often through esterification of the carboxylic acid. For GC-Mass Spectrometry (GC-MS), the primary objective is to increase the volatility and thermal stability of the analyte by converting the polar carboxylic acid group into a less polar and more volatile derivative, typically a silyl ester.
Derivatization for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
The primary strategy for derivatizing this compound for HPLC-FLD is esterification, which converts the carboxylic acid into a highly fluorescent ester. This not only improves chromatographic performance but also significantly enhances detection sensitivity.
Esterification with Anthracene-Based Reagents
A common and effective approach is to react this compound with a fluorescent alcohol or an alkyl halide containing the anthracene moiety. This results in the formation of an ester that retains the desirable spectral properties of anthracene.
This method involves the activation of the carboxylic acid group of this compound using a carbodiimide, followed by reaction with 9-(hydroxymethyl)anthracene.
Mechanism: The carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 9-(hydroxymethyl)anthracene, forming the desired ester and a urea byproduct.
Experimental Protocol:
-
Dissolve 1 mg of this compound in 1 mL of anhydrous dichloromethane.
-
Add 1.2 equivalents of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 0.2 equivalents of 4-dimethylaminopyridine (DMAP).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1.1 equivalents of 9-(hydroxymethyl)anthracene.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, wash the reaction mixture with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This method utilizes a phase-transfer catalyst to facilitate the reaction between the carboxylate salt of this compound and 9-chloromethyl anthracene.
Mechanism: The carboxylic acid is first deprotonated with a base to form the carboxylate anion. A phase-transfer catalyst, such as tetrabutylammonium bromide, facilitates the transfer of the carboxylate anion into the organic phase where it reacts with 9-chloromethyl anthracene in an Sₙ2 reaction to form the ester.
Experimental Protocol:
-
Dissolve 1 mg of this compound in 2 mL of acetonitrile.
-
Add 1.5 equivalents of anhydrous potassium carbonate and a catalytic amount of tetrabutylammonium bromide (approximately 10 mol%).
-
Add 1.1 equivalents of 9-chloromethyl anthracene.
-
Heat the mixture at 60-70 °C for 1-2 hours, monitoring by TLC or HPLC.
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate.
-
Redissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer, evaporate the solvent, and purify the product by column chromatography.
A study on the derivatization of carboxylic acids using 9-chloromethyl anthracene reported detection limits in the range of 0.18 to 2.53 pmol[1].
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the primary goal is to increase the volatility and thermal stability of this compound. This is achieved by converting the polar carboxylic acid group into a nonpolar derivative.
Silylation
Silylation is the most common derivatization technique for GC analysis of compounds containing active hydrogens, such as carboxylic acids. It involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.
Mechanism: Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the carboxylic acid to form a volatile and thermally stable trimethylsilyl ester. The reaction is typically fast and quantitative.[2]
Experimental Protocol for MSTFA Derivatization:
-
Place 0.1-1 mg of a dry sample of this compound into a 1.5 mL reaction vial.
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For enhanced reactivity, a catalyst such as 1% trimethylchlorosilane (TMCS) can be included in the MSTFA reagent.
-
If the sample does not fully dissolve, add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.
-
Cool the vial to room temperature before opening.
-
Inject an aliquot of the derivatized sample directly into the GC-MS system.
Comparative Analysis of Derivatization Methods
The selection of the optimal derivatization method depends on the analytical objective, the available instrumentation, and the nature of the sample matrix.
| Parameter | Esterification (HPLC-FLD) | Silylation (GC-MS) |
| Principle | Attachment of a fluorescent tag | Increased volatility and thermal stability |
| Reagents | 9-(Hydroxymethyl)anthracene, 9-Chloromethyl Anthracene | MSTFA, BSTFA |
| Reaction Conditions | Mild to moderate (Room temp. to 70 °C) | Moderate (60-80 °C) |
| Derivative Stability | Generally stable, but can be susceptible to hydrolysis and photodegradation.[3][4] | Prone to hydrolysis; samples should be analyzed promptly or stored under anhydrous conditions.[5] |
| Advantages | - High sensitivity with fluorescence detection- Derivatives are relatively stable for storage | - Enables analysis by GC-MS- Provides structural information from mass spectra- High reaction efficiency |
| Disadvantages | - May require post-derivatization cleanup- Potential for side reactions | - Derivatives are moisture-sensitive- Reagents can be corrosive to the GC column (less so with MSTFA) |
| Typical Application | Quantification of low-level analytes in biological and environmental samples | Identification and quantification in complex mixtures; metabolomics studies |
Stability of Derivatives: A Critical Consideration
The stability of the resulting derivative is a crucial factor for the reliability and reproducibility of the analytical method.
-
Anthracenylmethyl Esters: These derivatives are generally stable under anhydrous conditions and can be stored for extended periods if protected from light. However, they are susceptible to hydrolysis, especially under basic or acidic conditions. The anthracene moiety can also undergo photodegradation upon prolonged exposure to UV light, leading to a decrease in fluorescence signal.[3][4]
-
Trimethylsilyl (TMS) Esters: TMS esters are highly susceptible to hydrolysis and will readily revert to the parent carboxylic acid in the presence of moisture.[5] Therefore, it is imperative to use anhydrous solvents and reagents and to analyze the derivatized samples as soon as possible. Silyl ethers are generally more labile to mild acid or base than the corresponding alkyl esters.[6] The stability of silyl ethers increases with the steric bulk of the substituents on the silicon atom.[7]
Conclusion and Recommendations
The choice between esterification for HPLC-FLD and silylation for GC-MS is fundamentally driven by the analytical question at hand.
-
For highly sensitive quantification of this compound, particularly at trace levels in clean to moderately complex matrices, esterification followed by HPLC-FLD is the method of choice. The use of 9-chloromethyl anthracene with a phase-transfer catalyst offers a simple and efficient protocol.
-
For unequivocal identification and quantification , especially in complex matrices where chromatographic resolution is critical and structural confirmation is required, silylation followed by GC-MS is the superior approach. MSTFA is a highly effective reagent that produces volatile and thermally stable derivatives suitable for GC analysis.
Researchers should carefully consider the stability of the derivatives and implement appropriate sample handling and storage procedures to ensure data quality. The protocols provided in this guide serve as a robust starting point for method development and can be further optimized to meet the specific requirements of the analytical challenge.
References
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Nicklin, M., & Stathis, A. A. (2025). Anthracene Photodegradation Kinetics in Salty Aqueous and Organic Solutions. The Journal of Physical Chemistry A. [Link]
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Kim, J. H., et al. (2024). Photodegradation enhances the toxic effect of anthracene on skin. Journal of Hazardous Materials. [Link]
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Wikipedia. (n.d.). Silyl ether. [Link]
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Bibel Labs. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
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Scribd. (n.d.). Appendix G - Derivatization in GC MS. [Link]
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Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. [Link]
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Side, B. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. [Link]
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Kocienski, P. J. (n.d.). 6.6 Silyl Esters. In Protecting Groups. [Link]
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Xie, Z., Yu, L., Yu, H., & Deng, Q. (2012). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. Journal of chromatographic science, 50(6), 464–468. [Link]
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Efficacy of 9-Anthraceneacetic Acid in Chloride Channel Blockade: A Comparative Guide
In the intricate world of ion channel research, the selection of an appropriate pharmacological tool is paramount to the generation of robust and reproducible data. This guide provides a comprehensive comparison of the efficacy of 9-Anthraceneacetic acid (9-AC), a classical chloride channel blocker, with other commonly employed inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, quantitative performance data, and experimental considerations to facilitate informed decisions in your study design.
Introduction to Chloride Channels and the Role of Blockers
Chloride channels are a diverse group of ion channels that play critical roles in a myriad of physiological processes, including the regulation of cell volume, transepithelial transport, and neuronal excitability.[1] Their dysfunction is implicated in numerous channelopathies such as cystic fibrosis and myotonia congenita.[2][3] Pharmacological blockers of these channels are indispensable tools for dissecting their physiological roles and for the development of novel therapeutic agents.[4][5]
This compound has long been utilized as a non-selective blocker of several types of chloride channels, most notably the voltage-gated ClC-1 channels in skeletal muscle and calcium-activated chloride channels (CaCCs).[3][6] This guide will focus on comparing the efficacy of 9-AC against other widely used chloride channel inhibitors, providing a framework for selecting the most suitable blocker for your specific research application.
Comparative Efficacy of this compound and Other Chloride Channel Blockers
The efficacy of an ion channel blocker is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the channel's activity. The lower the IC50 value, the higher the potency of the blocker. It is crucial to note that IC50 values can vary significantly depending on the experimental conditions, including the specific channel subtype, expression system, and electrophysiological recording parameters.[7][8]
ClC-1 Channel Inhibition
The ClC-1 channel is predominantly expressed in skeletal muscle and is crucial for the repolarization of the muscle fiber membrane after an action potential.[2][9] Mutations in the gene encoding ClC-1 lead to myotonia congenita, a condition characterized by muscle stiffness.[10]
| Compound | Target | IC50 | Experimental System | Reference |
| This compound (9-AC) | Human ClC-1 | ~24 µM (at -90 mV) | HEK293 cells | [11] |
| Niflumic Acid (NFA) | Human ClC-1 | ~97 µM (at -90 mV) | HEK293 cells | [11] |
| Niflumic Acid (NFA) | Native rat gCl | ~42 µM | Rat muscle fibers | [12] |
As evidenced by the data, 9-AC exhibits a higher potency for the human ClC-1 channel expressed in HEK293 cells compared to niflumic acid under the same experimental conditions.[11] This suggests that for studies specifically targeting ClC-1, 9-AC may be a more effective inhibitor.
Calcium-Activated Chloride Channel (CaCC) Inhibition
CaCCs are a diverse family of channels activated by intracellular calcium and are involved in processes such as epithelial secretion, smooth muscle contraction, and sensory transduction.[6] One of the most well-characterized CaCCs is TMEM16A.
| Compound | Target | IC50 | Experimental System | Reference |
| This compound (9-AC) | Human TMEM16A | 58 µM | HEK293 cells | [13] |
| Niflumic Acid | Human TMEM16A | 12 µM | HEK293 cells | [13] |
| CaCCinh-A01 | Human TMEM16A | 1.7 µM | HEK293 cells | [13] |
| T16Ainh-A01 | Human TMEM16A | 1.5 µM | HEK293 cells | [13] |
| DIDS | Intracellular Cl- channels | 7 µM | Rat heart mitochondria/lysosomes | [14] |
| NPPB | Intracellular Cl- channels | 42 µM | Rat heart mitochondria/lysosomes | [14] |
| NPPB | Volume-activated Cl- current | 44 µM | GL-15 cells | [15] |
In the context of TMEM16A, niflumic acid demonstrates a significantly higher potency than 9-AC.[13] Furthermore, more recently developed and specific inhibitors like CaCCinh-A01 and T16Ainh-A01 show even greater efficacy.[13] While DIDS and NPPB are also commonly used, their IC50 values are often determined on different channel types or in different systems, making direct comparison challenging.[14][15] The lack of specificity of many of these "classical" blockers is a critical consideration, as they may inhibit multiple types of chloride channels.[16][17]
Signaling Pathways
Understanding the signaling pathways in which these channels operate is crucial for interpreting the effects of their blockers.
ClC-1 and Skeletal Muscle Excitation
In skeletal muscle, the ClC-1 channel plays a vital role in stabilizing the membrane potential and ensuring proper repolarization after an action potential. Its high conductance at rest helps to clamp the membrane potential near the chloride equilibrium potential, thus preventing spontaneous firing.[18][19]
Caption: Role of ClC-1 in skeletal muscle action potential.
Calcium Signaling and CaCC Activation
The activation of CaCCs is intricately linked to intracellular calcium signaling cascades.[20] An external stimulus, such as a neurotransmitter or hormone, can lead to the generation of inositol trisphosphate (IP3), which in turn triggers the release of calcium from intracellular stores like the endoplasmic reticulum. This rise in cytosolic calcium then activates CaCCs.[21][22][23]
Caption: Workflow for whole-cell patch-clamp recording.
Detailed Protocol:
-
Cell Preparation: Culture cells expressing the chloride channel of interest on glass coverslips to a confluence of 50-70%.
-
Solution Preparation: Prepare sterile external and internal solutions with appropriate ionic compositions to isolate the chloride current. The external solution typically contains physiological concentrations of ions, while the internal solution mimics the intracellular environment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Mount the coverslip in a recording chamber on an inverted microscope equipped with micromanipulators. Perfuse the chamber with the external solution.
-
Seal Formation: Approach a single cell with the patch pipette while applying positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Data Acquisition: Clamp the cell membrane at a holding potential where the chloride channel is active. Apply a series of voltage steps to elicit channel opening and record the resulting currents using a patch-clamp amplifier and data acquisition software.
-
Drug Application: After recording a stable baseline current, perfuse the chamber with the external solution containing the desired concentration of the chloride channel blocker.
-
Data Analysis: Measure the peak or steady-state current amplitude before and after drug application. To determine the IC50, test a range of blocker concentrations and fit the resulting concentration-response data to a Hill equation.
Fluorescence-Based Assays: YFP-Halide Influx Assay
For high-throughput screening of ion channel modulators, fluorescence-based assays offer a more scalable alternative to electrophysiology. The Yellow Fluorescent Protein (YFP)-based halide influx assay is a widely used method.
Experimental Workflow:
Caption: Workflow for a YFP-based halide influx assay.
Detailed Protocol:
-
Cell Line Generation: Stably transfect a suitable cell line with a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L) and the chloride channel of interest.
-
Cell Plating: Seed the cells into a multi-well plate (e.g., 96- or 384-well) and grow to confluence.
-
Compound Addition: Add the test compounds, including a range of concentrations of the chloride channel blockers, to the wells and incubate for a defined period.
-
Assay Procedure: a. Wash the cells with a buffer containing a low concentration of chloride. b. Measure the baseline YFP fluorescence using a plate reader. c. Rapidly add a buffer containing a high concentration of iodide. d. Immediately begin monitoring the decrease in YFP fluorescence over time as iodide enters the cells through the active chloride channels and quenches the YFP signal.
-
Data Analysis: Calculate the initial rate of fluorescence quenching for each well. The inhibitory effect of a compound is determined by its ability to reduce the rate of quenching compared to the control (no inhibitor). Plot the percentage of inhibition against the compound concentration to determine the IC50.
Conclusion and Recommendations
This compound remains a valuable tool for the study of chloride channels, particularly for inhibiting ClC-1, where it demonstrates reasonable potency. However, for studies involving CaCCs, and specifically TMEM16A, other inhibitors such as niflumic acid, and especially the more recently developed and selective compounds, offer significantly higher efficacy.
The choice of a chloride channel blocker should be guided by the specific research question, the channel subtype of interest, and the experimental system. It is imperative to consider the potential for off-target effects and to validate the chosen inhibitor's efficacy and specificity under your experimental conditions. For quantitative comparisons of inhibitor potency, whole-cell patch-clamp electrophysiology remains the method of choice. For larger-scale screening efforts, fluorescence-based assays provide a robust and scalable alternative. By carefully considering the information presented in this guide, researchers can make more informed decisions in their selection and application of chloride channel blockers, ultimately leading to more accurate and impactful scientific discoveries.
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Boudes et al. (2017). Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance. Frontiers in Pharmacology, 8, 329. [Link]
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Ondrias, K., et al. (2007). Inhibitory effect of DIDS, NPPB, and phloretin on intracellular chloride channels. Pflügers Archiv - European Journal of Physiology, 455(2), 293–303. [Link]
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Friard, J., & Re, A. (2017). Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance. ResearchGate. [Link]
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Imbrici, P., et al. (2015). ClC-1 chloride channels: state-of-the-art research and future challenges. Frontiers in Cellular Neuroscience, 9, 155. [Link]
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Imbrici, P., et al. (2015). ClC-1 chloride channels: state-of-the-art research and future challenges. Frontiers in Cellular Neuroscience, 9, 155. [Link]
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Greger, R. (1990). Chloride channel blockers. Methods in Enzymology, 191, 793-810. [Link]
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Pedersen, T. H., et al. (2016). Role of physiological ClC-1 Cl ion channel regulation for the excitability and function of working skeletal muscle. The Journal of general physiology, 147(4), 291–308. [Link]
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Huang, R., et al. (2021). Pharmacological modulation of chloride channels as a therapeutic strategy for neurological disorders. Frontiers in Molecular Biosciences, 8, 706443. [Link]
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Hogg, R. C., et al. (1994). Action of niflumic acid on evoked calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein. British journal of pharmacology, 112(4), 1277–1284. [Link]
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Boudes et al. (2017). Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance. Semantic Scholar. [Link]
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Pedersen, T. H., et al. (2016). Role of physiological ClC-1 Cl− ion channel regulation for the excitability and function of working skeletal muscle. The Journal of general physiology, 147(4), 291–308. [Link]
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Wikipedia contributors. (2024). Calcium signaling. Wikipedia. [Link]
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Davis, A. J., et al. (2013). Pharmacological Characterization of TMEM16A Currents. The Journal of pharmacology and experimental therapeutics, 346(2), 246–255. [Link]
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QIAGEN. (n.d.). Calcium Signaling. GeneGlobe. [Link]
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Kanehisa Laboratories. (n.d.). Calcium signaling pathway - Homo sapiens (human). KEGG. [Link]
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Liantonio, A., et al. (2006). Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium. British journal of pharmacology, 149(7), 938–948. [Link]
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Putney, J. W., Jr. (1999). Ca2+ Signaling. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]
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Synapse. (2024). What are chloride channel modulators and how do they work? Synapse. [Link]
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Gonzalez-Perez, V., et al. (2011). Niflumic acid blocks native and recombinant T-type channels. Journal of cellular physiology, 227(2), 620–628. [Link]
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Verkman, A. S., & Galietta, L. J. (2009). Chloride channels as drug targets. Nature reviews. Drug discovery, 8(2), 153–171. [Link]
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Altamura, C., et al. (2022). Chaperone activity of niflumic acid on ClC-1 chloride channel mutants causing myotonia congenita. Frontiers in Pharmacology, 13, 959663. [Link]
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Steele, F. M., et al. (2018). A selective class of inhibitors for the CLC-Ka chloride ion channel. Proceedings of the National Academy of Sciences of the United States of America, 115(18), 4633–4638. [Link]
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Sforza, D., et al. (2003). NPPB block of the intermediate-conductance Ca2+-activated K+ channel. Pflügers Archiv - European Journal of Physiology, 446(4), 447–455. [Link]
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ResearchGate. (n.d.). Figure 1. IC50 values for L-type calcium channel block obtained with... [Image]. ResearchGate. [Link]
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Atienzar, F. A., et al. (2002). Assessing the minimum number of data points required for accurate IC50 determination. Journal of biomolecular screening, 7(4), 357–363. [Link]
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ResearchGate. (n.d.). A and B, IC50 values for parental cells and its CDDP-resistant cells,... [Image]. ResearchGate. [Link]
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Science.gov. (n.d.). ic50 values ranged: Topics. Science.gov. [Link]
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Science.gov. (n.d.). ic50 values calculated: Topics. Science.gov. [Link]
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ResearchGate. (n.d.). (A) A scatterplot of IC50 values of all drugs tested in two cell lines... [Image]. ResearchGate. [Link]
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Park, E., & MacKinnon, R. (2019). Structure of the human ClC-1 chloride channel. PLoS biology, 17(4), e3000218. [Link]
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Wang, K., et al. (2018). Structure of the CLC-1 chloride channel from Homo sapiens. eLife, 7, e36950. [Link]
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Lee, T. T., et al. (2019). Defective Gating and Proteostasis of Human ClC-1 Chloride Channel: Molecular Pathophysiology of Myotonia Congenita. Frontiers in Neurology, 10, 120. [Link]
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Galli, F., et al. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. Toxicology letters, 302, 33–39. [Link]
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CytoSMART. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CytoSMART. [Link]
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Kalliokoski, T. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]
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Atienzar, F. A., et al. (2002). Assessing the minimum number of data points required for accurate IC50 determination. Journal of biomolecular screening, 7(4), 357–363. [Link]
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ResearchGate. (n.d.). Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer [Image]. ResearchGate. [Link]
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Navigating the Nuances of 9-Anthraceneacetic Acid: A Guide to Reproducible Experimentation
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical analysis of 9-Anthraceneacetic acid (9-AA), a versatile fluorescent probe, with a focus on the critical factors that govern experimental reproducibility. By understanding the underlying chemical principles and methodological subtleties, researchers can unlock the full potential of this valuable tool while ensuring the integrity and reliability of their findings.
Understanding this compound: A Tale of Two Equilibria
This compound, a derivative of the polycyclic aromatic hydrocarbon anthracene, is widely employed in various scientific disciplines.[1] Its utility stems from its intrinsic fluorescence properties, which are highly sensitive to the local environment.[2][3] However, this very sensitivity can be a double-edged sword, often leading to reproducibility challenges if not properly controlled.
At the heart of 9-AA's behavior in solution are two critical equilibria: an acid-base equilibrium and a monomer-dimer equilibrium.[2] The interplay between these two states is profoundly influenced by the solvent, concentration, and pH, directly impacting the observed fluorescence spectra.[2][4]
-
Acid-Base Equilibrium: The carboxylic acid moiety of 9-AA can exist in its protonated or deprotonated form, each exhibiting distinct fluorescence characteristics. The equilibrium between these forms is dictated by the pKa of the molecule and the pH of the medium.
-
Monomer-Dimer Equilibrium: At higher concentrations (typically above 10⁻³ mol/L in ethanol), 9-AA molecules can self-associate to form dimers.[3] These dimers exhibit a broad, structureless fluorescence spectrum that is red-shifted compared to the structured, anthracene-like spectrum of the monomer.[3][5] This phenomenon, known as excimer formation, can significantly alter the fluorescence readout and must be carefully considered in experimental design.
The choice of solvent plays a pivotal role in modulating these equilibria. Protic solvents, capable of hydrogen bonding, can stabilize the monomeric form, while aprotic solvents may favor dimer formation.[2] The polarity of the solvent also influences the fluorescence emission, with a general trend of increasing intensity as solvent polarity decreases.[2]
Key Factors Influencing Experimental Reproducibility
Achieving reproducible results with this compound necessitates meticulous control over several experimental parameters. Overlooking these factors can lead to significant variations in fluorescence measurements and, consequently, erroneous data interpretation.
| Parameter | Influence on Reproducibility | Recommendations for Control |
| Purity of 9-AA | Impurities, such as anthracene, can have their own fluorescence signatures, leading to spectral interference and inaccurate quantification. | Use high-purity 9-AA (≥96.0%) specifically designated for fluorescence applications. Verify purity via analytical techniques like HPLC if necessary. |
| Solvent Selection | Solvent polarity and proticity directly affect the monomer-dimer and acid-base equilibria, altering fluorescence spectra and quantum yield.[2] | Clearly report the solvent system used. For comparative studies, maintain a consistent solvent environment. Be aware of the potential for solvent-solute interactions.[4] |
| Concentration | Concentration dictates the extent of dimer formation (excimer emission), leading to non-linear fluorescence responses.[2][3] | Work within a concentration range where the monomeric species is dominant to ensure a linear relationship between concentration and fluorescence intensity, unless excimer formation is the intended subject of study. This is typically below 10⁻⁵ mol/L.[3] |
| pH | pH influences the protonation state of the carboxylic acid group, impacting the molecule's fluorescence properties and its interactions with other molecules.[6] | Buffer the experimental solution to a stable and relevant pH. Report the pH and buffer system used in all experimental protocols. |
| Temperature | Temperature can affect solvent viscosity, molecular mobility, and the rates of non-radiative decay processes, all of which can influence fluorescence intensity. | Conduct experiments at a constant and controlled temperature. Report the temperature at which measurements were taken. |
| Photostability | Prolonged exposure to excitation light can lead to photodegradation of 9-AA, resulting in a decrease in fluorescence signal over time.[2] | Minimize light exposure by using the lowest necessary excitation intensity and shortest possible exposure times. Prepare fresh solutions and protect them from light. |
| Presence of Quenchers | Various substances, including oxygen and certain ions, can quench the fluorescence of 9-AA, reducing the signal intensity. | Deoxygenate solutions when necessary, particularly for quantitative measurements. Be mindful of potential quenchers in the sample matrix. |
Experimental Protocols: A Framework for Reproducibility
To illustrate the practical application of these principles, this section provides detailed protocols for common applications of this compound. These protocols are designed to be self-validating by incorporating the control measures discussed above.
Protocol 1: Quantification of Cationic Surfactants
This method leverages the quenching of 9-AA fluorescence upon the formation of non-fluorescent ion-pair complexes with cationic surfactants.[3]
Methodology:
-
Preparation of 9-AA Stock Solution: Accurately weigh a precise amount of high-purity this compound and dissolve it in a suitable solvent (e.g., ethanol) to prepare a concentrated stock solution (e.g., 1 mM). Store this solution in the dark at -20°C.[1]
-
Preparation of Working Solutions: From the stock solution, prepare a series of working solutions of 9-AA in the desired buffer system and at a concentration where monomeric fluorescence is dominant (e.g., 1 µM).
-
Calibration Curve: Prepare a series of standard solutions of the cationic surfactant of known concentrations.
-
Measurement: To a fixed volume of the 9-AA working solution, add a specific volume of each surfactant standard. After a brief incubation period, measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 255 nm; λem = 411 nm in ethanol).
-
Data Analysis: Plot the ratio of fluorescence intensity in the absence and presence of the surfactant against the surfactant concentration to generate a calibration curve.
Workflow for Cationic Surfactant Quantification:
Caption: Workflow for the quantification of cationic surfactants using this compound.
Protocol 2: Derivatization of Carboxylic Acids for HPLC Analysis
This compound and its derivatives can be used as fluorescent labeling agents to enhance the detection of carboxylic acids in HPLC.[7][8] This protocol outlines a general procedure using an anthracene-based derivatizing agent.
Methodology:
-
Sample Preparation: Extract the carboxylic acids from the sample matrix using an appropriate method, such as liquid-liquid extraction or solid-phase extraction.[9]
-
Derivatization Reaction:
-
To the dried extract, add a solution of the anthracene-based derivatizing reagent (e.g., 9-chloromethyl-anthracene) in an aprotic solvent like acetonitrile.[8]
-
Add a catalyst, such as tetrabutylammonium bromide, and a base.[7][8]
-
Incubate the reaction mixture at a controlled temperature for a specific duration (e.g., 50 minutes).[8]
-
-
HPLC-Fluorescence Detection:
-
Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.
-
Separate the derivatized analytes using a suitable column (e.g., C18 reversed-phase).
-
Set the excitation and emission wavelengths for optimal detection of the anthracene-labeled esters (e.g., λex = 365 nm and λem = 410 nm).[8][9]
-
-
Quantification: Quantify the analytes by comparing their peak areas to those of a calibration curve prepared from derivatized standards.
Experimental Workflow for Carboxylic Acid Derivatization and Analysis:
Caption: A generalized workflow for the derivatization and HPLC analysis of carboxylic acids.
Alternative Fluorescent Probes: A Comparative Overview
While this compound is a powerful tool, several alternatives exist, each with its own set of advantages and disadvantages. The choice of probe will depend on the specific application and experimental constraints.
| Probe | Advantages | Disadvantages | Typical Applications |
| 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) | High fluorescence, water-soluble, singlet oxygen probe. | May be less suitable for applications requiring a simple anthracene fluorophore. | Detection of reactive oxygen species (ROS). |
| Anthracene-9-carboxylic acid europium complex | Exhibits efficient luminescence, particularly in certain organic solvents.[4] | Luminescence properties are highly solvent-dependent.[4] | Sensing of N-acetyl amino acids and nucleotides.[4] |
| 9-chloromethyl-anthracene | Excellent fluorescent labeling reagent for carboxylic acids.[7][8] | Requires a chemical reaction to attach to the analyte. | Derivatization for HPLC analysis.[7][8] |
Conclusion: Towards Robust and Reliable Data
The reproducibility of experiments utilizing this compound is not a matter of chance but a direct consequence of meticulous experimental design and control. By understanding the fundamental chemical equilibria that govern its behavior and by carefully managing key experimental parameters, researchers can harness the full potential of this versatile fluorescent probe. This guide provides a framework for achieving that goal, empowering scientists to generate robust, reliable, and ultimately, more impactful data. Adherence to these principles will not only enhance the quality of individual research projects but also contribute to the overall integrity and progress of the scientific endeavor.
References
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- ChemicalBook. (2023). 9-Anthracenecarboxylic acid.
- Bardeen, C. J., et al. (2018). Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. Crystal Growth & Design, 18(11), 6843-6852.
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- Sigma-Aldrich. 9,10-Anthracenediyl-bis(methylene)dimalonic acid Fluorescent Probe.
- Takatani, S., et al. (2001). Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments. Langmuir, 17(24), 7729-7733.
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- Bolognesi, A., et al. (2012). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. International Journal of Photoenergy, 2012, 1-7.
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- Google Patents. (2021). CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 9-Anthraceneacetic Acid
As researchers and scientists, our responsibility extends beyond the successful execution of experiments to the safe and environmentally conscious management of all chemical byproducts. 9-Anthraceneacetic acid, a compound frequently used in fluorescence studies and as a chloride channel blocker, requires meticulous disposal procedures due to its specific hazard profile.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory compliance. The causality behind each step is explained to ensure a self-validating and trustworthy workflow.
Foundational Knowledge: Hazard Assessment and Risk Mitigation
Understanding the inherent risks of a chemical is the first principle of safe handling and disposal. The disposal protocol for this compound is dictated by its health, environmental, and physical hazards.
Health Hazards
This compound is classified as a hazardous substance. Direct contact can cause skin and serious eye irritation.[1][2][3] Inhalation of the dust may lead to respiratory irritation.[1][2][3] Therefore, all handling and disposal operations must be conducted in a manner that prevents direct contact and aerosolization.
Environmental Hazards
The most critical factor governing the disposal of this compound is its environmental toxicity. Safety data sheets explicitly state that it is very toxic to aquatic life with long-lasting effects. This classification makes it imperative that this compound is never disposed of down the drain or allowed to enter any sewer or water systems.[4][5]
Physical Hazards
As a solid, this compound can form combustible dust concentrations in the air if dispersed, creating a potential explosion hazard under specific conditions.[2][3] While less of a concern in small lab quantities, this property reinforces the need for careful handling to avoid creating dust clouds.[3]
Essential Protocol: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory. This equipment is selected to create a barrier against the primary exposure routes identified in the hazard assessment.
| Protection Area | Required Equipment | Standard/Specification | Rationale |
| Eye/Face | Safety glasses with side shields or goggles | NIOSH (US) or EN 166 (EU) approved[4] | Protects against splashes and airborne dust particles causing eye irritation.[2] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Must satisfy Regulation (EU) 2016/425 and standard EN 374[4] | Prevents skin contact, which can cause irritation.[2][4] Gloves must be inspected before use.[4] |
| Body | Laboratory coat | Standard lab attire | Protects skin and personal clothing from contamination.[2] |
| Respiratory | Not required if handled in a fume hood or well-ventilated area | N/A | A fume hood provides adequate ventilation to prevent inhalation of dust.[2][4] |
The Disposal Workflow: From Benchtop to Final Disposition
A chemical is considered waste once it is no longer intended for use.[6][7] The following workflow provides a logical sequence for the safe disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste.
Detailed Step-by-Step Disposal Protocol
This protocol details the actions described in the workflow diagram.
Objective: To safely collect and store this compound waste for disposal by a licensed professional service.
Materials:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Required PPE (see Table above)
-
Spatula, scoop, or funnel as needed
Procedure:
-
Waste Identification: A laboratory chemical becomes a waste when you decide you will no longer use it.[6] This includes expired reagents, reaction residues, spilled material, and contaminated items.
-
Container Preparation:
-
Waste Transfer (Perform in a chemical fume hood):
-
For Solid Waste: Using a spatula, carefully transfer the solid this compound into the hazardous waste container. Perform this action slowly to minimize the generation of dust.[3][4]
-
For Solutions: Carefully pour solutions containing this compound into the designated liquid hazardous waste container. Use a funnel to prevent spills.
-
For Contaminated Materials:
-
Disposable items (e.g., gloves, weighing paper, contaminated wipes) should be placed directly into the solid hazardous waste container.[4]
-
Empty reagent bottles that held the chemical must be triple-rinsed with a suitable solvent. This rinsate is considered hazardous and must be collected in the appropriate liquid hazardous waste container.[6][7] After rinsing, the defaced container may be disposed of as regular trash.[7]
-
-
-
Sealing and Storage:
-
Securely close the waste container lid. A hazardous waste container must be kept closed at all times except when actively adding waste.[6]
-
Store the container in a designated, secondary containment area within the lab, segregated from incompatible materials like strong oxidizing agents.
-
-
Final Disposal:
-
Do not attempt to neutralize or treat the waste yourself.
-
Contact your institution's EHS department to schedule a pickup.[6] They will arrange for the final disposal at an approved waste disposal plant or via a licensed disposal company.[2] This is often accomplished through high-temperature incineration with appropriate flue gas scrubbing.[5]
-
Emergency Procedure: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Assess and Secure: If the spill is large or you are not comfortable cleaning it, contact your EHS department immediately.
-
Control: For a small, manageable spill:
-
Ensure you are wearing the appropriate PPE.
-
Avoid breathing in dust.[4]
-
Do not use water to clean up the dry powder , as this can spread contamination.
-
Gently sweep up the solid material and place it into a labeled hazardous waste container.[2][3][4]
-
Clean the affected area with a cloth dampened with a suitable solvent (e.g., ethanol), and dispose of the cloth as hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.
Regulatory Framework
In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] As the generator of the waste, your laboratory is responsible for its proper identification, management, and disposal.[9] By following this guide, you are taking the necessary steps to comply with these regulations, which are designed to protect human health and the environment.[6]
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9-Anthracenecarboxylic acid | C15H10O2 - PubChem. [Link]
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Anthracene - Safety Data Sheet - Carl ROTH. [Link]
-
9-Anthracenecarboxylic acid - Substance Details - SRS | US EPA. [Link]
-
Hazardous Waste | US EPA. [Link]
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Steps in Complying with Regulations for Hazardous Waste | US EPA. [Link]
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Navigating the Handling of 9-Anthraceneacetic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the diligent researcher, the promise of discovery is often predicated on the careful and safe handling of novel chemical entities. 9-Anthraceneacetic acid, a fluorescent polycyclic aromatic hydrocarbon with a carboxylic acid moiety, is one such compound that demands a thorough understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE), alongside operational and disposal plans for this compound, grounded in established safety protocols and scientific principles.
Hazard Identification: Understanding the Risks
Before any handling, a comprehensive risk assessment is paramount. This compound, in its solid, powdered form, presents several key hazards as identified in its Safety Data Sheet (SDS).
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): Inhalation of dust particles may lead to irritation of the respiratory tract.[1][2]
-
Combustible Dust: As a fine powder, it may form combustible dust concentrations in the air, posing an explosion hazard if dispersed and ignited.[1][3]
While specific toxicological data for this compound is not extensively detailed, its structural similarity to other polycyclic aromatic hydrocarbons (PAHs) warrants a cautious approach, as some PAHs are known carcinogens. Therefore, minimizing all routes of exposure—dermal, ocular, and inhalation—is the primary objective of the following PPE and handling protocols.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid Powder | Chemical safety goggles with side shields or a face shield.[1][3] | Double-gloving with nitrile or neoprene gloves.[4] | Fully-buttoned laboratory coat. | NIOSH-approved N95 or P100 filtering facepiece respirator.[5] |
| Preparing Solutions (in a fume hood) | Chemical safety goggles. | Chemical-resistant gloves (Nitrile or Neoprene for incidental contact; Butyl rubber for extended contact or with aromatic solvents).[6][7] | Laboratory coat. | Not generally required if work is performed within a certified chemical fume hood. |
| Conducting Reactions/Experiments | Chemical safety goggles. | Appropriate chemical-resistant gloves based on solvents used. | Laboratory coat. | Dependent on the volatility of reactants and potential for aerosol generation. |
| Cleaning Spills of Solid Material | Chemical safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Disposable coveralls over a lab coat. | NIOSH-approved respirator with P100 particulate filter. |
| Waste Disposal | Chemical safety goggles. | Chemical-resistant gloves appropriate for the waste composition. | Laboratory coat. | Not generally required if handling sealed waste containers. |
Eye and Face Protection: Shielding from Splashes and Dust
Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.[1]
-
Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles with side shields must be worn at all times in the laboratory where this compound is handled.
-
High-Risk Operations: When handling larger quantities of the solid or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[8] This provides a secondary barrier of protection for the entire face.
Skin Protection: Choosing the Right Gloves and Apparel
To prevent skin irritation, appropriate gloves and protective clothing are essential.
-
Glove Selection: The choice of glove material is critical and depends on the nature of the contact (incidental vs. extended) and the solvents being used.
-
For Solids and Aqueous Solutions (Incidental Contact): Nitrile or neoprene gloves provide good protection against acids and are suitable for short-duration tasks.[6][7] It is best practice to double-glove to provide an extra layer of protection and to facilitate clean removal of the outer glove if contamination occurs.
-
For Organic Solvents (Extended Contact): this compound's aromatic structure suggests that solvents like toluene or dichloromethane might be used for solubilization. Nitrile gloves offer poor resistance to aromatic and halogenated hydrocarbons.[1][2] In these cases, more robust gloves such as butyl rubber or Viton® are recommended for their superior resistance to these chemical classes.[9][10] Always consult a glove compatibility chart for the specific solvent you are using.
-
-
Lab Coats: A clean, fully-buttoned laboratory coat should be worn at all times. For large-scale operations or when handling highly concentrated solutions, chemically resistant aprons or disposable coveralls should be considered.
Respiratory Protection: Preventing Inhalation of Particulates
The primary respiratory hazard associated with this compound is the inhalation of its fine powder.
-
Handling Solids: When weighing or transferring the solid compound outside of a containment device like a fume hood, a NIOSH-approved filtering facepiece respirator is mandatory. An N95 respirator is the minimum requirement, offering filtration of at least 95% of airborne particles. For higher-risk activities or for individuals desiring a higher level of protection, a P100 respirator is recommended as it is strongly resistant to oil and filters at least 99.97% of airborne particles.[5]
-
Working with Solutions: If solutions are handled within a properly functioning chemical fume hood, additional respiratory protection is typically not necessary. However, if there is a risk of aerosol generation outside of a fume hood, a respirator with a combination cartridge for organic vapors and particulates should be considered.[11][12]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency.
Preparation and Weighing of Solid this compound
-
Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a powder containment hood, to control dust.[13]
-
PPE Donning: Before handling the compound, don the appropriate PPE as outlined in the table above (goggles, double gloves, lab coat, and N95/P100 respirator).
-
Spill Containment: Place a disposable weighing paper or a weigh boat on the analytical balance. This will contain any minor spills and simplify cleanup.
-
Transfer: Use a spatula to carefully transfer the desired amount of the compound. Avoid any actions that could generate dust, such as dropping the powder from a height.
-
Immediate Cleanup: After weighing, carefully fold the weighing paper and place it in a designated solid waste container. Use a damp wipe to clean the spatula and the area around the balance to remove any residual powder.
Preparation of Solutions
-
Fume Hood: All solution preparations should be conducted in a certified chemical fume hood to prevent the inhalation of solvent vapors.
-
Solvent Compatibility: Ensure that your chosen gloves are compatible with the solvent you are using.
-
Controlled Addition: Slowly add the solid this compound to the solvent with stirring. If diluting a concentrated acid, always add the acid to the water, never the other way around, to dissipate any exothermic reaction.[14]
-
Container Labeling: Immediately label the container with the full chemical name, concentration, solvent, date, and your initials.
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for this compound.
Disposal Plan: Managing Waste Responsibly
Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship. All waste generated from the handling of this compound must be treated as hazardous waste.[1]
Waste Segregation
-
Solid Waste: All contaminated solid materials, including gloves, weighing papers, disposable lab coats, and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be a sealable plastic bag or a rigid container lined with a plastic bag.
-
Liquid Waste:
-
Organic Solvents: Waste solutions of this compound in organic solvents should be collected in a separate, labeled hazardous waste container designated for halogenated or non-halogenated solvents, as appropriate.
-
Aqueous Solutions: Dilute, uncontaminated aqueous solutions may potentially be neutralized for drain disposal, but this is highly dependent on local regulations.[4] It is generally recommended to collect all aqueous waste containing this compound as hazardous waste. Never pour organic solvents down the drain. [15]
-
Neutralization of Dilute Aqueous Waste (Consult EHS)
For dilute, uncontaminated aqueous solutions of this compound, neutralization may be an option only after consulting with and receiving approval from your institution's Environmental Health and Safety (EHS) department.
-
Verification: Confirm that the waste stream contains no other hazardous materials.
-
Dilution: Ensure the solution is already dilute (<1% concentration).
-
Neutralization: In a chemical fume hood, slowly add a weak base, such as sodium bicarbonate, with constant stirring. Monitor the pH using a pH meter or pH paper until it is within the neutral range (typically 6-8).[4]
-
Disposal: If approved by EHS, the neutralized solution can be poured down the drain with copious amounts of running water.
Disposal of Concentrated and Contaminated Waste
-
Container: Use a designated, leak-proof, and chemically compatible hazardous waste container (e.g., high-density polyethylene).[4]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s), and the approximate concentration.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their scientific pursuits. Always remember that a proactive and informed approach to laboratory safety is the cornerstone of successful and responsible research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
